AH1
Description
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Properties
Molecular Formula |
C54H70N12O15 |
|---|---|
Molecular Weight |
1127.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C54H70N12O15/c1-29(2)45(65-49(75)39(22-32-12-16-35(70)17-13-32)60-50(76)42(27-68)64-51(77)43-9-6-20-66(43)53(79)36(55)26-67)52(78)62-38(21-31-10-14-34(69)15-11-31)47(73)61-40(24-33-25-57-28-58-33)48(74)59-37(18-19-44(56)71)46(72)63-41(54(80)81)23-30-7-4-3-5-8-30/h3-5,7-8,10-17,25,28-29,36-43,45,67-70H,6,9,18-24,26-27,55H2,1-2H3,(H2,56,71)(H,57,58)(H,59,74)(H,60,76)(H,61,73)(H,62,78)(H,63,72)(H,64,77)(H,65,75)(H,80,81)/t36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1 |
InChI Key |
OUDYTNPKUOHOHA-CWBDEABLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AH1 Peptide: A Technical Guide for Immunotherapy Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AH1 peptide is a non-mutated, H-2Ld-restricted tumor-associated antigen (TAA) that has emerged as a critical tool in the preclinical development of cancer immunotherapies.[1] Derived from the envelope glycoprotein (B1211001) 70 (gp70) of the murine leukemia virus (MuLV), this compound is endogenously expressed in various murine tumor models, most notably the CT26 colon carcinoma.[2][3][4][5] Its immunodominance in these models makes it an invaluable target for studying T-cell responses to tumor antigens and for evaluating the efficacy of novel cancer vaccines and immunomodulatory agents. This technical guide provides a comprehensive overview of the this compound peptide, including its sequence and origin, quantitative data on its immunogenicity, detailed experimental protocols, and key signaling pathways involved in its mechanism of action.
This compound Peptide: Sequence and Origin
The this compound peptide is a nine-amino-acid sequence, SPSYVYHQF .[1][4][6][7] It is derived from the gp70 protein of an endogenous ecotropic murine leukemia virus (MuLV, emv-1).[3] While the expression of gp70 is silenced in most normal murine tissues, it is reactivated in several tumor cell lines, rendering this compound a tumor-associated antigen.[1] This differential expression allows the immune system to recognize this compound-expressing tumor cells as foreign. The this compound peptide is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule H-2Ld, where it can be recognized by the T-cell receptors (TCRs) of CD8+ cytotoxic T lymphocytes (CTLs).[1][3]
Quantitative Data on this compound and Variant Peptides
Research into enhancing the immunogenicity of this compound has led to the development of several variant peptides, also known as mimotopes. These altered peptides aim to increase the affinity of the peptide-MHC complex for the TCR, thereby eliciting a more robust anti-tumor immune response. The following tables summarize key quantitative data for this compound and its well-characterized variants, A5 and 39.
| Peptide | Sequence | Origin/Modification |
| This compound | SPSYVYHQF | Native peptide from MuLV gp70 |
| A5 | SPSYA YHQF | Valine to Alanine substitution at position 5 |
| 39 | NNP YSYHQF | Differs from this compound at the first three amino acids |
| Peptide | TCR Affinity (Kd, µM) | T-Cell Stimulation (EC50, µM) | Tumor Protection in CT26 Model |
| This compound | 15.0 | 1.0 x 10⁻¹ | Poor |
| A5 | Not explicitly stated | Not explicitly stated | High |
| 39 | 4.5 | 1.0 x 10⁻³ | High |
| 15 | 0.9 | 1.0 x 10⁻⁴ | Low |
| 51 | 1.5 | 1.0 x 10⁻⁴ | Not protective |
| 27 | 4.8 | 1.0 x 10⁻³ | Moderate |
| 75 | 7.5 | 2.5 x 10⁻² | Not protective |
| 87 | 8.0 | 5.0 x 10⁻² | Not protective |
Table References: The sequences for this compound and A5 are widely cited. The sequence for variant 39 and the quantitative data in the second table are derived from a study by McMahan et al. (2006) published in the Journal of Clinical Investigation.
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound peptide.
In Vivo Tumor Model with CT26 Cells
This protocol describes the establishment of a subcutaneous tumor model in BALB/c mice using the CT26 cell line, which endogenously expresses the this compound antigen.
-
Cell Culture: Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
-
Cell Preparation: On the day of tumor implantation, harvest logarithmically growing CT26 cells using trypsin-EDTA. Wash the cells three times with sterile phosphate-buffered saline (PBS). Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^5 CT26 cells) into the shaved right flank of 6-8 week old female BALB/c mice.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions (length and width) with calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 15-20 mm in any dimension) or show signs of ulceration or animal distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
Prophylactic Peptide Vaccination
This protocol outlines a method for prophylactic vaccination with the this compound peptide or its variants to induce an anti-tumor immune response prior to tumor challenge.
-
Peptide Preparation: Dissolve the this compound peptide or its variants in sterile PBS or a suitable vehicle.
-
Adjuvant Emulsification: Emulsify the peptide solution with an equal volume of an adjuvant, such as Incomplete Freund's Adjuvant (IFA), to enhance the immune response.
-
Vaccination Schedule:
-
Primary Vaccination (Day -14): Subcutaneously inject 100 µL of the peptide-adjuvant emulsion (containing 50-100 µg of peptide) at a site distant from the subsequent tumor challenge, such as the scruff of the neck.
-
Booster Vaccination (Day -7): Administer a booster injection in the same manner as the primary vaccination.
-
-
Tumor Challenge (Day 0): Challenge the vaccinated mice with CT26 tumor cells as described in Protocol 3.1.
-
Control Groups: Include control groups receiving adjuvant alone or a vaccination with an irrelevant peptide to assess the specificity of the anti-tumor response.
Ex Vivo T-Cell Activation and Cytokine Production Assay (ELISpot)
This protocol is for quantifying the frequency of this compound-specific, IFN-γ-producing T-cells from the spleens of vaccinated or tumor-bearing mice.
-
Spleen Homogenization: Aseptically harvest spleens from mice and prepare single-cell suspensions by mechanical disruption through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer and wash the remaining splenocytes with complete RPMI-1640 medium.
-
Cell Counting and Plating: Count the viable splenocytes using a hemocytometer or automated cell counter. Plate 2.5 x 10^5 to 5 x 10^5 splenocytes per well in a 96-well ELISpot plate pre-coated with an anti-IFN-γ capture antibody.
-
Peptide Stimulation: Stimulate the splenocytes with the this compound peptide at a final concentration of 1-10 µg/mL. Include a positive control (e.g., Concanavalin A or anti-CD3/CD28 antibodies) and a negative control (no peptide).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-alkaline phosphatase conjugate.
-
Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Wash and dry the plate. Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway
The presentation of the this compound peptide to CD8+ T-cells is a multi-step process that begins with the degradation of the gp70 protein within the tumor cell.
Caption: MHC Class I presentation pathway for the this compound peptide.
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the this compound-MHC complex by a CD8+ T-cell's TCR initiates a signaling cascade leading to T-cell activation and effector functions.
Caption: Simplified T-Cell Receptor signaling cascade upon this compound recognition.
Experimental Workflow for Vaccine Efficacy Testing
This diagram illustrates the logical flow of a typical preclinical experiment to evaluate the efficacy of an this compound-based cancer vaccine.
Caption: Workflow for preclinical evaluation of an this compound peptide vaccine.
Clinical Perspective
To date, there is no publicly available information on clinical trials specifically investigating the this compound peptide as a therapeutic agent in humans. The this compound peptide is a murine antigen and is primarily utilized in preclinical mouse models to study fundamental principles of tumor immunology and to evaluate novel immunotherapeutic strategies before their translation to human clinical trials with human-specific tumor antigens.
Conclusion
The this compound peptide, with its well-defined sequence, origin, and role as an immunodominant tumor-associated antigen in the CT26 model, remains a cornerstone of preclinical cancer immunotherapy research. The quantitative data on this compound and its variants provide a framework for understanding the relationship between TCR affinity and anti-tumor efficacy. The detailed experimental protocols and pathway diagrams presented in this guide offer a practical resource for researchers aiming to leverage the this compound system to advance the development of novel cancer vaccines and immunotherapies. While not a clinical candidate itself, the insights gained from studying the this compound peptide are instrumental in informing the design of next-generation immunotherapeutics for human cancers.
References
- 1. Major histocompatibility complex: Antigen processing and presentation - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound Sequence (6-14) | CRB1001128 | Biosynth [biosynth.com]
- 5. This compound Sequence (6-14) murine leukemia virus MuLV - 1 mg [anaspec.com]
- 6. pnas.org [pnas.org]
- 7. jitc.bmj.com [jitc.bmj.com]
An In-depth Technical Guide to the Discovery and Significance of the AH1 gp70 Tumor Antigen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and immunotherapeutic application of the AH1 tumor antigen, a key target in preclinical cancer models.
Introduction: The Discovery of a Murine Tumor Antigen
The this compound tumor antigen is a nonmutated, H-2Ld-restricted peptide derived from the envelope glycoprotein (B1211001) gp70 of an endogenous murine leukemia virus (MuLV).[1][2] Its discovery as the immunodominant tumor rejection antigen in the CT26 colon carcinoma model was a pivotal moment in tumor immunology research.[3] The this compound peptide, with the amino acid sequence SPSYVYHQF, is expressed by various BALB/c-derived tumor cell lines, including CT26 colorectal carcinoma and TS/A mammary adenocarcinoma, but its expression is largely silent in normal adult mouse tissues.[1][4][5][6] This tumor-specific expression profile makes this compound an attractive target for cancer immunotherapy.
The gp70 protein is a product of an endogenous retrovirus integrated into the mouse genome.[7] While transcriptionally silenced in most healthy tissues, the gene encoding gp70 is reactivated in many murine cancer cell lines.[1][4][6] This reactivation leads to the presentation of the this compound peptide on the surface of tumor cells via the Major Histocompatibility Complex (MHC) class I pathway, making them recognizable to the immune system's cytotoxic T lymphocytes (CTLs).
The CT26 Tumor Model: A Platform for Studying this compound
The CT26 cell line, a murine colon carcinoma line derived from a BALB/c mouse, has been instrumental in the study of this compound.[8][9] This syngeneic tumor model allows for the investigation of tumor-immune interactions in an immunocompetent host. The high immunogenicity of the CT26 model is largely attributed to the expression of the this compound antigen, which elicits a robust CD8+ T cell response.[3][9][10]
Quantitative Analysis of this compound-Specific Immune Responses
Numerous studies have quantified the immune response against the this compound antigen, particularly in the context of vaccine development. The following tables summarize key findings from various experimental approaches.
| Vaccine Strategy | T Cell Response Metric | Result | Reference |
| This compound Peptide Vaccine | IFN-γ production by T cells | Suboptimal activation | [11] |
| Protective Peptide Variants | IFN-γ production by T cells | Increased number of IFN-γ producing T cells upon this compound stimulation | [11] |
| Protective Peptide Variants | CD107a expression (degranulation marker) | Increased number of CD107a expressing T cells upon this compound stimulation | [11] |
| F1A5 Protective Peptide vs. WMF Nonprotective Peptide | In vitro killing of this compound-loaded target cells | T cells from F1A5 vaccinated mice were more effective killers | [11] |
| Variant Peptide Vaccines (A5 and 39) in Young vs. Aging GP70hi Mice | This compound-crossreactive T cell responses | Suppressed in aging mice with high GP70 expression | [12] |
| This compound Peptide Vaccine ± F8-TNF | Density of this compound-specific CD8+ T cells in tumor and draining lymph nodes | Combination treatment dramatically increased the density of this compound-specific CD8+ T cells | [13] |
| Mimotope Vaccines identified by 1D4 TCR | Expansion of this compound-specific T cells | Enhanced expansion compared to this compound peptide | [14] |
| Intermediate-affinity Peptide Mimotopes | Frequency of this compound-specific T cells in tumors | Increased frequency relative to unvaccinated or this compound-vaccinated mice | [15] |
| L19-mIL12 or F8-mTNF Immunotherapy | Percentage of this compound-specific CD8+ T cells in tumor mass | Approximately 50% of CD8+ T cells were this compound-specific after therapy | [3][10] |
| Therapeutic Intervention | Tumor Growth Effect | Key Findings | Reference |
| This compound Peptide Vaccine | Modest slowing of tumor growth | Limited efficacy as a standalone therapy | [13] |
| This compound Peptide Vaccine + F8-TNF | Complete response in some mice | Combination therapy significantly enhanced anti-tumor activity | [13] |
| Vaccination with Intermediate-affinity Peptides | Optimal tumor protection | Superior to high-affinity peptides which showed defects in T cell effector function | [15] |
| Adoptive transfer of activated, this compound-specific CD8+ T cells | Eradication of established CT26 tumors | Demonstrates the crucial role of this compound in cancer immunosurveillance | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the study of the this compound gp70 tumor antigen.
4.1. In Vivo Tumor Studies
-
Cell Line and Animal Model: The CT26 murine colon carcinoma cell line is used.[8] Six- to eight-week-old female BALB/c mice are typically used as they are syngeneic to the CT26 cell line.[5]
-
Tumor Implantation: 1 x 10^6 CT26 cells are injected subcutaneously into the flank of the mice.[8]
-
Treatment Administration: Once tumors reach a palpable size (e.g., ~120mm³), treatments such as peptide vaccines or immunotherapies are administered.[8] For peptide vaccines, synthetic peptides are often emulsified in an adjuvant like incomplete Freund's adjuvant.
-
Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using calipers.[8] Animal body weight and survival are also recorded.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed.[8] Spleens and tumor-draining lymph nodes may also be harvested for immunological analysis.
4.2. Cytotoxic T Lymphocyte (CTL) Assay
-
Effector Cell Preparation: Splenocytes from immunized or tumor-bearing mice are harvested and restimulated in vitro with the this compound peptide (SPSYVYHQF) for several days to expand the population of this compound-specific CTLs.
-
Target Cell Preparation: Target cells, such as P815 mastocytoma cells, are labeled with a radioactive isotope (e.g., ⁵¹Cr) or a fluorescent dye. A portion of the target cells is pulsed with the this compound peptide, while the other portion is left unpulsed or pulsed with an irrelevant peptide as a control.
-
Co-culture: The effector CTLs are co-cultured with the labeled target cells at various effector-to-target ratios for a defined period (e.g., 4-6 hours).
-
Measurement of Lysis: The release of the label (e.g., ⁵¹Cr) into the supernatant, which is proportional to the lysis of target cells, is measured. The percentage of specific lysis is calculated as: ((experimental release - spontaneous release) / (maximum release - spontaneous release)) x 100.
4.3. Tetramer Staining and Flow Cytometry
-
Principle: MHC class I tetramers are complexes of four MHC molecules, each bound to the peptide of interest (in this case, this compound), and conjugated to a fluorescent label. These reagents bind with high avidity to T cell receptors (TCRs) that are specific for the MHC-peptide complex.
-
Cell Preparation: Single-cell suspensions are prepared from spleen, lymph nodes, or tumors. Red blood cells are lysed.
-
Staining: Cells are incubated with the fluorescently labeled H-2Ld/AH1 tetramer. This is often followed by staining with antibodies against cell surface markers such as CD8 and CD3 to identify the CTL population. Other markers like PD-1, LAG-3, and TIM-3 can be included to assess T cell exhaustion.[13]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the percentage of CD8+ T cells that are specific for the this compound antigen.
Visualizing the Molecular and Experimental Landscape
5.1. This compound Antigen Presentation Pathway
The this compound peptide is presented to CD8+ T cells via the MHC class I pathway. This process is crucial for the initiation of an anti-tumor immune response.
Caption: MHC Class I presentation of the this compound peptide.
5.2. Experimental Workflow for this compound Vaccine Efficacy Testing
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an this compound-based cancer vaccine.
Caption: Workflow for testing this compound vaccine efficacy.
Conclusion and Future Directions
The discovery of the this compound gp70 tumor antigen has significantly advanced our understanding of tumor immunology and has provided a valuable tool for the preclinical development of cancer immunotherapies. The CT26-AH1 model system continues to be instrumental in evaluating novel vaccine strategies, checkpoint inhibitors, and adoptive T cell therapies. Future research will likely focus on translating the principles learned from the this compound model to human cancers, identifying and validating human tumor antigens with similar characteristics, and developing strategies to overcome immune tolerance to self-antigens that are overexpressed in tumors.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Murine leukemia virus envelope gp70 is a shared biomarker for the high-sensitivity quantification of murine tumor burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Murine leukemia virus envelope gp70 is a shared biomarker for the high-sensitivity quantification of murine tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 10. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine therapy - ACIR Journal Articles [acir.org]
- 14. Improving Antigenic Peptide Vaccines for Cancer Immunotherapy Using a Dominant Tumor-specific T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of AH1 Immunodominance
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the immunological mechanisms governing the immunodominance of the AH1 peptide, a critical tumor-associated antigen in the CT26 murine colon carcinoma model. We will explore the core principles of its processing, presentation, and recognition by the immune system, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction: The this compound Antigen and Immunodominance
The this compound peptide is the immunodominant H-2Ld-restricted epitope derived from the gp70 envelope protein of the murine leukemia virus (MuLV), an endogenous retrovirus.[1][2] In BALB/c mice, the CT26 colon carcinoma cell line expresses high levels of gp70, making this compound a key target for CD8+ T cell-mediated anti-tumor immunity.[3][4] However, because gp70 is a "self" antigen, T cells with high affinity for this compound are often deleted through central tolerance. The remaining peripheral T cells are typically of lower affinity, resulting in a suboptimal immune response when stimulated with the native this compound peptide.[3][5] This phenomenon makes the this compound system an important model for studying the principles of immunodominance and for developing strategies, such as altered peptide ligand (APL) or mimotope vaccination, to overcome immune tolerance to self-antigens in cancer.[3][6][7]
Immunodominance is the phenomenon where the immune response is focused on a limited number of epitopes from a complex antigen.[8][9] This hierarchy is influenced by multiple factors including the abundance of the source protein, the efficiency of antigen processing and presentation, the binding affinity of the peptide to MHC molecules, and the precursor frequency and affinity of specific T cell receptors (TCRs) in the available repertoire.[10][11]
Core Mechanism: Antigen Processing and T-Cell Recognition
The immunodominance of this compound is fundamentally governed by the efficiency of its processing and presentation by MHC class I molecules and the subsequent interaction with the T-cell repertoire.
The generation of the this compound peptide and its presentation on the cell surface follows the classical MHC class I pathway.[12][13][14]
-
Protein Source: The gp70 retroviral protein, expressed in the cytoplasm of CT26 tumor cells, serves as the source protein for the this compound antigen.
-
Proteasomal Degradation: Cytosolic gp70 is degraded by the proteasome into smaller peptide fragments. A fraction of these peptides, including the nine-amino-acid this compound peptide (SPSYVYHQF), are generated.[7][15]
-
TAP Transport: The generated peptides are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[12]
-
MHC Loading: Inside the ER, the this compound peptide is loaded onto newly synthesized H-2Ld MHC class I molecules. This loading is stabilized by a complex of chaperone proteins.[12] The this compound peptide binds with relatively high affinity to the H-2Ld molecule.[1]
-
Surface Presentation: The stable peptide-MHC complex (pMHC) is then transported to the cell surface, where it is presented to CD8+ T cells.
Diagram: this compound Antigen Processing and Presentation Pathway
References
- 1. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Antigenic Peptide Vaccines for Cancer Immunotherapy Using a Dominant Tumor-specific T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Augmenting Anti-Tumor T Cell Responses to Mimotope Vaccination by Boosting with Native Tumor Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunodominance and immunodomination: critical factors in developing effective CD8+ T-cell-based cancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunodominance - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Antigen processing and presentation in HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. immunology.org [immunology.org]
- 13. A guide to antigen processing and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the AH1 Peptide in the CT26 Tumor Model
This guide provides a comprehensive overview of the this compound peptide within the context of the CT26 syngeneic tumor model, a cornerstone for preclinical immuno-oncology research. We will delve into the core components of this model, the underlying immunological mechanisms, detailed experimental protocols, and key quantitative data.
Introduction: The this compound-CT26 Model
The CT26 murine colon carcinoma model is an indispensable tool for studying colorectal cancer and evaluating novel immunotherapies.[1][2] Derived from a chemically induced tumor in a BALB/c mouse, its high immunogenicity and compatibility with an immunocompetent host make it ideal for investigating tumor-immune interactions.[1][3] A key element of this model is the this compound peptide, an immunodominant tumor-associated antigen (TAA) that serves as the primary target for CD8+ T cell-mediated anti-tumor responses.[4][5] This model is frequently used to assess the efficacy of checkpoint inhibitors, therapeutic vaccines, and other immune-modulating agents.[6][7]
Core Components of the Model
The CT26 Cell Line
The CT26 cell line is a well-characterized N-nitroso-N-methylurethane (NNMU)-induced, undifferentiated colon carcinoma from the BALB/c mouse strain (H-2d haplotype).[2][8] When implanted subcutaneously into syngeneic BALB/c mice, it forms solid tumors with consistent growth kinetics, making it a reliable model for preclinical studies.[1][2] The tumor microenvironment is notably rich in immune cells, including cytotoxic T lymphocytes, macrophages, and myeloid-derived suppressor cells (MDSCs), classifying it as an immunologically "hot" tumor.[1][3]
The this compound Peptide Antigen
The this compound peptide is a non-mutated, H-2Ld-restricted epitope derived from the gp70 envelope protein of an endogenous murine leukemia virus (MuLV).[9][10][11] While the gene encoding gp70 is typically silent in normal adult tissues, it is reactivated and highly expressed in many murine tumor cell lines, including CT26.[11][12] This differential expression allows the immune system to recognize this compound as a tumor-specific antigen.
| Parameter | Description | Reference |
| Antigen | This compound (gp70423–431) | [11][13] |
| Origin | Murine Leukemia Virus (MuLV) envelope protein gp70 | [12] |
| Sequence | SPSYVYHQF | [10][12][14] |
| MHC Restriction | H-2Ld | [12][13] |
| Cell Line | CT26 (Colon Carcinoma) | [1] |
| Mouse Strain | BALB/c | [1][6] |
Mechanism of Anti-Tumor Immunity
The anti-tumor immune response in the this compound-CT26 model is a classic example of CD8+ T cell-mediated cytotoxicity. Tumor cells process the endogenous gp70 protein and present the this compound peptide on their surface via MHC class I molecules (H-2Ld). This peptide-MHC complex is recognized by the T cell receptor (TCR) on specific CD8+ T cells. This recognition, along with co-stimulatory signals, leads to the activation, proliferation, and differentiation of this compound-specific T cells into cytotoxic T lymphocytes (CTLs). These CTLs then identify and eliminate CT26 tumor cells. Successful immunotherapy, such as with cytokine-fusions, can lead to an oligoclonal expansion of these this compound-specific T cells, which can constitute over 50% of the CD8+ T cells within the tumor.[4][5]
References
- 1. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. td2inc.com [td2inc.com]
- 7. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 8. crownbio.com [crownbio.com]
- 9. This compound Sequence (6-14) | CRB1001128 | Biosynth [biosynth.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. Murine leukemia virus envelope gp70 is a shared biomarker for the high-sensitivity quantification of murine tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. pnas.org [pnas.org]
- 14. jitc.bmj.com [jitc.bmj.com]
role of AH1 in anti-tumor immunity
An In-depth Technical Guide on the Role of AH1 in Anti-Tumor Immunity Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a non-mutated, H-2Ld-restricted peptide antigen derived from the gp70 envelope protein of the murine leukemia virus (MuLV).[1][2] The amino acid sequence of this compound is SPSYVYHQF.[2][3] While the expression of gp70 is silenced in most normal tissues of BALB/c mice, it is reactivated and highly expressed in many murine tumors, including the widely-used CT26 colon carcinoma cell line.[2][4] This tumor-specific expression makes this compound a critical model tumor-associated antigen (TAA) for studying the mechanisms of anti-tumor immunity and developing immunotherapeutic strategies.[1][5] It serves as the immunodominant epitope and major tumor rejection antigen in the CT26 model, meaning it is the primary target for CD8+ T-cell responses that lead to tumor destruction.[1][6] The study of this compound provides a robust framework for evaluating cancer vaccines, adoptive T-cell therapies, and the complex interactions between tumor cells and the immune system.[2][7]
Core Mechanism: this compound-Mediated T-Cell Activation
The anti-tumor immune response against this compound-expressing tumors is primarily mediated by CD8+ cytotoxic T lymphocytes (CTLs). The process begins with the presentation of the this compound peptide by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells or professional antigen-presenting cells (APCs) like dendritic cells.
-
Antigen Processing and Presentation : Endogenously produced gp70 protein within the tumor cell is degraded by the proteasome into smaller peptides. The this compound peptide is then transported into the endoplasmic reticulum, where it binds to the H-2Ld MHC class I molecule. This peptide-MHC (pMHC) complex is then transported to the cell surface.[8][9]
-
T-Cell Recognition : Naive CD8+ T-cells with a T-cell receptor (TCR) that specifically recognizes the this compound/H-2Ld complex encounter this pMHC on an APC, typically in a draining lymph node.[9][10]
-
T-Cell Activation and Proliferation : This recognition, along with co-stimulatory signals (Signal 2) and cytokine signaling (Signal 3) from the APC, triggers the activation, proliferation (clonal expansion), and differentiation of the this compound-specific CD8+ T-cells.[11]
-
Effector Function : Activated CTLs traffic to the tumor site, where they recognize the this compound/H-2Ld complex on the cancer cells. This recognition leads to the targeted killing of tumor cells through the release of cytotoxic granules (containing perforin (B1180081) and granzymes) and the secretion of pro-inflammatory cytokines like Interferon-gamma (IFNγ).[4][12]
Therapeutic Strategies Targeting this compound
The this compound antigen is a cornerstone of preclinical cancer immunotherapy research, primarily focusing on peptide vaccines and adoptive cell therapy (ACT).
This compound Peptide Vaccination
Vaccination with the native this compound peptide alone is often poorly immunogenic and fails to protect against tumor challenge.[3][4][13] This is attributed to central tolerance, where self-reactive T-cells are deleted during their development.[13] To overcome this, two main strategies are employed:
-
Use of Adjuvants and Helper Peptides : Combining the this compound peptide with powerful adjuvants or T-helper peptides can significantly boost the immune response. Co-immunization with a T-helper peptide that elicits a Th1 cytokine profile (like those from ovalbumin or a naturally processed gp70 helper peptide) can protect a majority of mice from a lethal tumor challenge.[3]
-
Altered Peptide Ligands (Mimotopes) : These are variants of the this compound peptide with amino acid substitutions designed to increase the binding affinity for the MHC molecule or the TCR.[5] Vaccination with certain protective peptide variants can elicit a much larger number of this compound-cross-reactive T-cells compared to the wild-type peptide, leading to robust tumor protection.[4] Interestingly, an intermediate affinity for the TCR, rather than the highest possible affinity, often results in the most effective anti-tumor response.[5]
Adoptive Cell Therapy (ACT)
ACT involves the isolation, ex vivo expansion, and subsequent infusion of tumor-specific T-cells into a cancer-bearing host. Protocols have been developed to isolate rare, naturally occurring this compound-specific CD8+ T-cells from tumors or lymphoid organs and expand them to large numbers suitable for therapy.[7][14][15] These expanded T-cells are highly functional, capable of specifically killing this compound-expressing tumor cells in vitro and significantly retarding tumor growth in vivo.[7][14][15] However, complete tumor regression is often not achieved, as the transferred T-cells may fail to persist and traffic effectively to the tumor site.[7][14] This highlights the need for combination therapies that can improve the survival and tumor-homing properties of the infused cells.[14]
Quantitative Data Summary
The efficacy of this compound-targeted immunotherapies can be quantified through tumor protection studies and immunological assays.
Table 1: Efficacy of this compound and Variant Peptide Vaccines in Tumor Protection
| Peptide Group | Description | Tumor Protection Rate (%) | Reference |
|---|---|---|---|
| This compound (Wild-Type) | Vaccination with the native gp70 peptide. | 0% | [4] |
| βgal (Irrelevant) | Control peptide, not related to the tumor. | 0% | [4] |
| Variant 15 | Non-protective altered peptide ligand. | 0-10% | [4] |
| Variant 39 | Protective altered peptide ligand. | 60% | [4] |
| Variant F1A5 | Highly protective altered peptide ligand. | 90% | [4] |
| This compound + OVA Helper | This compound co-immunized with ovalbumin helper peptide. | 83% | [3] |
| This compound + gp70 Helper | this compound co-immunized with endogenous gp70 helper peptide. | 89% |[3] |
Table 2: Characterization of this compound-Specific CD8+ T-Cell Responses Following Vaccination
| Vaccination Peptide | Metric | Result | Reference |
|---|---|---|---|
| This compound (Wild-Type) | % of CD8+ T-cells that are this compound-tetramer+ in spleen | ~1% | [4] |
| Variant 15 (Non-protective) | % of CD8+ T-cells that are this compound-tetramer+ in spleen | ~5% | [4] |
| Variant F1A5 (Protective) | % of CD8+ T-cells that are this compound-tetramer+ in spleen | ~20% | [4] |
| F1A5-elicited T-cells | IFNγ production upon this compound peptide stimulation | High | [4] |
| WMF-elicited T-cells | IFNγ production upon this compound peptide stimulation | Low | [4] |
| ACT (30x10^6 cells) | Adoptive transfer of expanded this compound-specific T-cells | Significant tumor growth retardation |[7][14] |
Key Experimental Protocols
In Vivo Tumor Challenge and Vaccination Protocol
-
Cell Culture : The CT26 colon carcinoma cell line is cultured in appropriate media (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).[5]
-
Tumor Inoculation : BALB/c mice are subcutaneously injected in the flank with a suspension of CT26 cells (e.g., 1 x 10^5 to 5 x 10^5 cells) in phosphate-buffered saline (PBS).
-
Peptide Vaccine Preparation : The this compound peptide or its variants are dissolved in a suitable buffer like HBSS. An adjuvant, such as Incomplete Freund's Adjuvant (IFA) or a Toll-like receptor agonist (e.g., CpG), is emulsified with the peptide solution.[13]
-
Vaccination : Mice are immunized, often prophylactically (before tumor challenge) or therapeutically (after tumor establishment). For example, mice receive intraperitoneal or subcutaneous injections of the peptide-adjuvant emulsion on specified days.[13]
-
Monitoring : Tumor growth is monitored by measuring perpendicular diameters with calipers. Mice are euthanized when tumors reach a predetermined size, in accordance with animal care guidelines. Spleens and tumors may be harvested for immunological analysis.
In Vitro Cytotoxicity Assay
-
Effector Cell Preparation : Spleens from vaccinated mice are harvested, and splenocytes are prepared. CD8+ T-cells can be isolated and, in some cases, re-stimulated in vitro with the this compound peptide for several days to enhance effector function.[16]
-
Target Cell Preparation : Target cells (e.g., CT26 or peptide-pulsed P815 cells) are labeled with a tracer. This can be a radioactive isotope like 51Cr or a fluorescent dye like CFSE.[4][16]
-
Co-incubation : Effector cells and labeled target cells are mixed at various effector-to-target (E:T) ratios (e.g., 1:1, 10:1, 50:1) in a 96-well plate.[7][15]
-
Assay : The plate is incubated for a set period (e.g., 4-5 hours for 51Cr release, or up to 3 days for CFSE-based assays).[4][16]
-
Analysis :
-
For 51Cr assays, the amount of isotope released into the supernatant from lysed cells is measured.
-
For CFSE assays, the loss of live, CFSE-labeled target cells is quantified by flow cytometry.[4]
-
Specific lysis is calculated by comparing lysis of this compound-positive targets to control targets (e.g., loaded with an irrelevant peptide).
-
IFNγ Production Assay (ELISA)
-
Cell Preparation : this compound-specific CD8+ T-cells are isolated from vaccinated mice or from an in vitro expansion culture.
-
Stimulation : A fixed number of T-cells are cultured with irradiated splenocytes (as APCs) and stimulated with varying concentrations of the this compound peptide or a control peptide.[4]
-
Incubation : The cells are incubated for 24-48 hours to allow for cytokine production.
-
Analysis : The culture supernatant is collected, and the concentration of IFNγ is measured using a standard sandwich ELISA protocol with capture and detection antibodies specific for murine IFNγ.[4]
Conclusion
The this compound peptide is an invaluable tool in tumor immunology, providing a well-defined and highly relevant model system for understanding the fundamental principles of T-cell-mediated tumor rejection. Research centered on this compound has demonstrated that while endogenous T-cell responses to self-antigens are often weak, they can be potently enhanced through strategies like vaccination with altered peptide ligands or co-administration of helper epitopes. Furthermore, adoptive cell therapy with this compound-specific T-cells confirms the therapeutic potential of targeting this antigen. The challenges that remain, such as improving the in vivo persistence of transferred T-cells and overcoming the immunosuppressive tumor microenvironment, are at the forefront of cancer immunotherapy development. The insights gained from the this compound model continue to inform the design of novel and more effective treatments for cancer patients.
References
- 1. biorxiv.org [biorxiv.org]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of MHC-I Downregulation and Role in Immunotherapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The role of immune checkpoints in antitumor response: a potential antitumor immunotherapy [frontiersin.org]
- 13. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
AH1 as a model self-antigen in cancer
An In-depth Technical Guide to the AH1 Model Self-Antigen in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of preclinical cancer immunotherapy research, the selection of an appropriate tumor antigen model is critical for evaluating novel therapeutic strategies. The this compound antigen stands out as a widely utilized and well-characterized model self-antigen. This guide provides a comprehensive technical overview of the this compound model, detailing its molecular origins, its application in preclinical studies, key experimental protocols, and quantitative data derived from seminal research.
This compound is the immunodominant H-2Ld-restricted peptide derived from the gp70 envelope protein of an endogenous murine leukemia virus (MuLV).[1][2][3] While the encoding gene is typically silent in normal tissues, its expression is reactivated in various BALB/c-derived tumor cell lines, most notably the CT26 colon carcinoma.[3][4][5] This tumor-associated expression pattern, coupled with its nature as a self-antigen, makes this compound an invaluable tool for studying T-cell tolerance, developing vaccine strategies to break that tolerance, and assessing the efficacy of adoptive T-cell therapies.[6][7][8]
Molecular Biology and Antigen Presentation
The this compound peptide, with the amino acid sequence SPSYVYHQF, is derived from the gp70 protein.[3] As an endogenous protein, gp70 is processed through the major histocompatibility complex (MHC) class I pathway to be presented to CD8+ T cells.
The process begins with the degradation of the full-length gp70 protein in the cytoplasm by the proteasome.[9][10] The resulting peptide fragments, including this compound, are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[9][10] Within the ER, the this compound peptide is loaded onto the MHC class I molecule H-2Ld.[1] This peptide-MHC complex is then transported to the cell surface, where it can be recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes (CTLs).[9][11]
This compound in Preclinical Cancer Models
The most common preclinical model utilizing the this compound antigen is the CT26 syngeneic mouse model.[5] CT26 is a colon carcinoma cell line derived from the BALB/c mouse strain, which naturally expresses the H-2Ld MHC allele required for this compound presentation.[5][12] Other tumor lines such as the WEHI-164 fibrosarcoma and C51 colon adenocarcinoma also express gp70 and are used in this compound-related research.[13]
Because this compound is a self-antigen, the immune system of BALB/c mice is partially tolerant to it, mimicking the challenge of targeting self-antigens in human cancers.[6] This makes the model ideal for testing immunotherapies designed to overcome immune tolerance and elicit a potent anti-tumor response.
Therapeutic Strategies and Immunological Responses
Research using the this compound model has been pivotal in advancing two main therapeutic strategies: peptide vaccines and adoptive cell therapy (ACT).
Peptide-Based Vaccines
Vaccination with the native this compound peptide alone is often poorly immunogenic due to T-cell tolerance.[6][14] A key strategy to overcome this involves using "heteroclitic" or variant peptides (also called mimotopes) that have altered amino acid sequences. These variants often bind with higher affinity to the TCR, more strongly activating T cells that can then cross-react with the native this compound antigen expressed by tumor cells.[1][4]
References
- 1. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Sequence (6-14) | CRB1001128 | Biosynth [biosynth.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. pnas.org [pnas.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpressed oncogenic tumor-self antigens: New vaccine targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MHC class I - Wikipedia [en.wikipedia.org]
- 12. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Expression of Abelson Helper Integration Site 1 (AHI1) in Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abelson helper integration site 1 (AHI1), a protein encoded by the AHI1 gene, has emerged as a significant molecule in oncogenesis. Initially identified as a common site for viral integration in murine leukemias, AHI1 is now recognized for its role as a scaffold protein with multiple domains, including an N-terminal coiled-coil domain, a central series of WD40 repeats, and a C-terminal SH3 domain. These structural features enable AHI1 to participate in a variety of cellular signaling pathways. Dysregulation of AHI1 expression has been implicated in the pathogenesis of several human cancers, most notably in hematopoietic malignancies such as Chronic Myeloid Leukemia (CML) and certain lymphomas. Evidence also suggests its involvement in the progression of solid tumors, including those of the brain, breast, and skin, by influencing tumor cell invasion.[1] This guide provides a comprehensive overview of AHI1 expression in various tumor cell lines, detailed experimental protocols for its detection, and an exploration of its key signaling pathways.
Data Presentation: AHI1 Expression in Human Cancer Cell Lines
The following tables summarize the quantitative expression data of AHI1 mRNA and protein in a panel of human cancer cell lines, compiled from the Human Protein Atlas and the Cancer Cell Line Encyclopedia (CCLE).
Table 1: AHI1 mRNA Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | mRNA Expression (Transcripts Per Million - TPM) | Data Source |
| K-562 | Chronic Myeloid Leukemia | 25.8 | Human Protein Atlas |
| MOLM-13 | Acute Myeloid Leukemia | 18.2 | Human Protein Atlas |
| MV-4-11 | Acute Myeloid Leukemia | 15.7 | Human Protein Atlas |
| U-266/84 | Multiple Myeloma | 12.3 | Human Protein Atlas |
| A-431 | Epidermoid Carcinoma | 9.8 | Human Protein Atlas |
| MCF7 | Breast Cancer | 8.5 | Human Protein Atlas |
| A549 | Lung Carcinoma | 7.9 | Human Protein Atlas |
| U-87 MG | Glioblastoma | 7.5 | Human Protein Atlas |
| SK-MEL-28 | Malignant Melanoma | 6.4 | Human Protein Atlas |
| HT-29 | Colon Adenocarcinoma | 5.1 | Human Protein Atlas |
Data is presented as consensus normalized expression from the Human Protein Atlas.
Table 2: AHI1 Protein Expression in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Protein Expression Level | Data Source |
| K-562 | Chronic Myeloid Leukemia | High | Human Protein Atlas |
| U-266/84 | Multiple Myeloma | Medium | Human Protein Atlas |
| A-431 | Epidermoid Carcinoma | Medium | Human Protein Atlas |
| MCF7 | Breast Cancer | Low | Human Protein Atlas |
| A549 | Lung Carcinoma | Low | Human Protein Atlas |
Protein expression levels are based on antibody staining intensity from the Human Protein Atlas. Quantitative mass spectrometry data for AHI1 protein across a broad range of cell lines is not consistently available.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for AHI1 mRNA Expression
This protocol outlines the steps for quantifying AHI1 mRNA levels in cultured cancer cells.
1. RNA Extraction:
-
Harvest approximately 1x10^6 cultured cells.
-
Isolate total RNA using a TRIzol-based reagent or a commercial RNA purification kit according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Verify RNA integrity via gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
The reaction is typically performed at 42°C for 60 minutes, followed by an inactivation step at 70°C for 5 minutes.
3. qRT-PCR:
-
Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers for AHI1, and the cDNA template.
-
AHI1 Primer Sequences (Example):
-
Forward: 5'-AGATGAGGAAGCCCGAGAGT-3'
-
Reverse: 5'-TCACTGGGCCTGTTCTTTGA-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the PCR in a real-time thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Generate a melt curve to ensure primer specificity.
-
Calculate the relative expression of AHI1 using the 2^-ΔΔCt method.
Protocol 2: Western Blotting for AHI1 Protein Expression
This protocol provides a method for detecting and semi-quantifying AHI1 protein levels.
1. Protein Lysate Preparation:
-
Harvest approximately 2x10^6 cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm transfer efficiency by Ponceau S staining.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AHI1 (e.g., rabbit anti-AHI1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Mandatory Visualizations
References
An In-Depth Technical Guide to AH1 Peptide H-2Ld Restriction: From Bench to Preclinical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AH1 peptide, an H-2Ld-restricted epitope derived from the gp70 envelope protein of the murine leukemia virus (MuLV), has emerged as a critical tool in the study of tumor immunology and the development of cancer vaccines.[1][2] As a tumor-associated antigen (TAA) highly expressed on various tumor cells, including the widely studied CT26 colon carcinoma, this compound serves as a key target for cytotoxic T lymphocyte (CTL) mediated anti-tumor immunity.[1] This technical guide provides a comprehensive overview of the this compound peptide, its interaction with the H-2Ld major histocompatibility complex (MHC) class I molecule, and the subsequent activation of the T-cell response. We will delve into the quantitative data from key studies, provide detailed experimental protocols for its investigation, and visualize the critical signaling pathways involved.
Core Concepts: this compound Peptide and H-2Ld Restriction
The this compound peptide is a nonamer with the amino acid sequence SPSYVYHQF .[3][4] It is recognized by CD8+ T cells when presented by the MHC class I molecule H-2Ld, an allele expressed in BALB/c mice.[2] The binding of this compound to H-2Ld is a prerequisite for T-cell recognition and the initiation of an adaptive immune response against tumors expressing the gp70 protein. The H-2Ld peptide-binding motif is characterized by a preference for Proline (P) at position 2 and a hydrophobic residue (such as Phenylalanine (F) or Leucine (L)) at the C-terminus (position 9).[5][6][7] The this compound peptide conforms to this motif, with Proline at position 2 and Phenylalanine at position 9.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the immunogenicity of the this compound peptide and its variants (mimotopes). These mimotopes are altered versions of the this compound peptide designed to enhance T-cell responses.
Table 1: this compound Peptide and Variant Sequences
| Peptide | Sequence |
| This compound | SPSYVYHQF |
| A5 | SPSYA YHQF |
| F1A5 | F PSYA YHQF |
| 39 | NNR YVYHQF |
| 15 | LPR YVYHQF |
| WMF | WMF YVYHQF |
| 27 | NNR YVYHQF |
| 51 | LPR YVYHQF |
Data sourced from multiple studies to illustrate common variants.[8][9]
Table 2: In Vivo Anti-Tumor Efficacy of this compound and Variant Peptide Vaccinations
| Peptide Vaccine | Tumor-Free Survival (%) | Mean Tumor Volume (mm³) on Day X |
| No Vaccine / βgal | ~0% | >1000 |
| This compound | ~0-10% | >1000 |
| A5 | ~60-80% | <500 |
| F1A5 | ~90% | <200 |
| 39 | ~60% | <500 |
| 15 | ~10-20% | >800 |
| WMF | ~0-10% | >1000 |
This table represents a synthesis of data from multiple studies to show general trends. Specific values can vary based on experimental conditions.[8][9]
Table 3: Ex Vivo Analysis of this compound-Specific T-Cell Responses
| Peptide Stimulant | % of CD8+ T cells that are this compound-tetramer+ | IFN-γ Production (pg/mL) | % Specific Lysis of Target Cells |
| This compound | Low | Low | Low |
| A5 | High | High | High |
| F1A5 | Very High | Very High | Very High |
| 39 | High | High | High |
| 15 | Moderate | Moderate | Moderate |
| WMF | Low | Low | Low |
This table is a qualitative summary based on reported experimental outcomes.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used in the study of this compound peptide immunology.
Protocol 1: Generation of Peptide-Pulsed Dendritic Cells (DCs)
This protocol outlines the generation of bone marrow-derived dendritic cells (BMDCs) and their subsequent pulsing with the this compound peptide or its variants.
Materials:
-
Bone marrow cells from BALB/c mice
-
Recombinant murine GM-CSF and IL-4
-
Complete RPMI-1640 medium
-
This compound peptide or variants (1 mg/mL stock in DMSO)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
Procedure:
-
Harvest bone marrow from the femurs and tibias of BALB/c mice.
-
Culture the cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4.
-
On day 3, replace half of the medium with fresh medium containing cytokines.
-
On day 6, harvest the non-adherent and loosely adherent cells. These are immature DCs.
-
To mature the DCs, add 1 µg/mL of LPS to the culture for 24 hours.
-
Harvest the mature DCs and wash them with PBS.
-
Resuspend the DCs at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.
-
Add the this compound peptide or variant to a final concentration of 10 µg/mL.
-
Incubate for 2 hours at 37°C with gentle agitation.
-
Wash the peptide-pulsed DCs three times with PBS to remove excess peptide.
-
The peptide-pulsed DCs are now ready for use in T-cell stimulation assays or for vaccination.[11][12][13][14][15]
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is used to detect the production of IFN-γ by this compound-specific T cells at a single-cell level.[16][17][18][19][20]
Materials:
-
Splenocytes from immunized mice
-
This compound peptide or variant
-
Brefeldin A (Golgi transport inhibitor)
-
Anti-mouse CD8a antibody (conjugated to a fluorophore)
-
Anti-mouse IFN-γ antibody (conjugated to a different fluorophore)
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Stimulate 1-2 x 10^6 splenocytes with 10 µg/mL of this compound peptide in the presence of Brefeldin A (10 µg/mL) for 4-6 hours at 37°C.
-
Wash the cells with FACS buffer.
-
Stain for the surface marker CD8 by incubating with a fluorescently labeled anti-CD8a antibody for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ by incubating with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of IFN-γ-producing cells within the CD8+ T cell population.
Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method to quantify the number of IFN-γ-secreting cells.[21][22][23][24][25]
Materials:
-
ELISpot plate pre-coated with anti-mouse IFN-γ capture antibody
-
Splenocytes from immunized mice
-
This compound peptide or variant
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
Procedure:
-
Activate the pre-coated ELISpot plate according to the manufacturer's instructions.
-
Add 2-5 x 10^5 splenocytes per well.
-
Stimulate the cells with 10 µg/mL of this compound peptide. Include negative control (no peptide) and positive control (e.g., Concanavalin A) wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate.
-
Stop the reaction when distinct spots emerge.
-
Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Protocol 4: Cytotoxicity Assay
This protocol measures the ability of this compound-specific CTLs to kill target cells presenting the this compound peptide.[26][27][28][29][30]
Materials:
-
Effector cells: this compound-specific CTLs (can be generated by co-culturing splenocytes from immunized mice with peptide-pulsed DCs).
-
Target cells: A cell line that expresses H-2Ld (e.g., P815 mastocytoma cells).
-
This compound peptide.
-
A method to label target cells for detection of killing (e.g., Calcein-AM for fluorescence-based assays, or 51Cr for radioactive release assays).
Procedure:
-
Label the target cells with Calcein-AM or 51Cr.
-
Pulse the labeled target cells with 10 µg/mL of this compound peptide for 1 hour at 37°C. Unpulsed labeled target cells serve as a negative control.
-
Wash the target cells to remove excess peptide.
-
Co-culture the effector CTLs with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Incubate the co-culture for 4-6 hours at 37°C.
-
For fluorescence-based assays, measure the release of Calcein from lysed cells into the supernatant using a fluorescence plate reader. For radioactive assays, measure the release of 51Cr into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the this compound-H-2Ld mediated immune response is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
MHC Class I Antigen Presentation Pathway
Caption: MHC Class I presentation of the this compound peptide.
T-Cell Receptor (TCR) Signaling Pathway
Caption: TCR signaling cascade upon this compound-H-2Ld recognition.
Experimental Workflow for Assessing Anti-Tumor Immunity
Caption: Workflow for evaluating this compound vaccine efficacy.
Conclusion
The this compound peptide, in the context of its H-2Ld restriction, provides a powerful model system for dissecting the mechanisms of anti-tumor immunity and for the preclinical evaluation of cancer vaccines. The ability to generate potent CTL responses through vaccination with this compound and its optimized variants underscores the potential of peptide-based immunotherapies. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to aid researchers and drug development professionals in this critical area of oncology research. Further investigation into novel adjuvants, delivery systems, and combination therapies will continue to advance the therapeutic potential of targeting the this compound antigen.
References
- 1. This compound Sequence (6-14) | CRB1001128 | Biosynth [biosynth.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. innopep.com [innopep.com]
- 4. This compound Sequence (6-14) murine leukemia virus MuLV - 1 mg [anaspec.com]
- 5. Binding of peptides lacking consensus anchor residue alters H-2Ld serologic recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of autologous peptide- and protein-pulsed dendritic cells for patient-specific immunotherapy. | Semantic Scholar [semanticscholar.org]
- 12. Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rupress.org [rupress.org]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 17. Intracellular Cytokine (INF-gamma) Staining Assay [en.bio-protocol.org]
- 18. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 19. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. anilocus.com [anilocus.com]
- 21. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 23. ulab360.com [ulab360.com]
- 24. mstechno.co.jp [mstechno.co.jp]
- 25. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 26. Tumor Infiltrating T Cell Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]
- 27. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 28. researchgate.net [researchgate.net]
- 29. Cytotoxicity Assay Protocol [protocols.io]
- 30. A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
basic principles of AH1 peptide vaccination
An In-depth Technical Guide to the Core Principles of AH1 Peptide Vaccination
Introduction
Peptide-based cancer vaccines represent a promising immunotherapeutic strategy designed to elicit a targeted anti-tumor immune response.[1][2][3] This approach utilizes short, specific peptide sequences corresponding to tumor-associated antigens (TAAs) or tumor-specific antigens (TSAs) to activate the host's immune system, particularly cytotoxic T lymphocytes (CTLs), against malignant cells.[3] One of the most extensively studied model antigens in preclinical cancer immunotherapy is the this compound peptide.
The this compound peptide is the immunodominant H-2Ld-restricted epitope derived from the gp70 envelope protein of the murine leukemia virus (MuLV).[4][5][6] This retroviral protein is endogenously expressed in many BALB/c-derived tumor cell lines, including the widely used CT26 colon carcinoma model.[4][6][7][8] Although derived from a "self" antigen, some this compound-specific T cells escape negative selection in the thymus, providing a repertoire of T cells that can be activated to recognize and eliminate this compound-expressing tumor cells.[7] However, these T cells are often suboptimally activated by the native this compound peptide, necessitating strategies like the use of adjuvants and modified peptide variants (mimotopes) to induce robust and effective anti-tumor immunity.[7]
This guide provides a detailed overview of the core principles of this compound peptide vaccination, covering its mechanism of action, key experimental protocols, and the data supporting its use in preclinical cancer models.
Mechanism of Action
The fundamental principle of this compound peptide vaccination is to generate a potent and specific CD8+ T cell response against tumor cells that present the this compound peptide on their surface.[5][9] The process involves several key immunological steps, from antigen presentation to the execution of a cytotoxic attack on tumor cells.
Antigen Presentation and T Cell Activation
The pathway begins with the administration of the this compound peptide vaccine, typically formulated with an adjuvant to enhance the immune response.[10]
-
Antigen Uptake and Processing : Professional Antigen Presenting Cells (APCs), such as dendritic cells (DCs), at the injection site take up the exogenous peptide vaccine.[2][10]
-
MHC Class I Presentation : The peptide is loaded onto Major Histocompatibility Complex (MHC) class I molecules (specifically H-2Ld in BALB/c mice) within the APCs.[11][12] This process is often referred to as "cross-presentation," as exogenous antigens are presented on MHC class I molecules, which typically display endogenous peptides.[11]
-
T Cell Recognition : The peptide-MHC (pMHC) complex is then displayed on the surface of the APC. Naive CD8+ T cells with T Cell Receptors (TCRs) specific for the this compound-H-2Ld complex recognize and bind to it in secondary lymphoid organs.[2][13]
-
T Cell Priming and Expansion : This recognition, along with co-stimulatory signals from the APC, triggers the activation, proliferation, and differentiation of this compound-specific CD8+ T cells into effector cytotoxic T lymphocytes (CTLs).[2]
Effector Phase: Tumor Cell Elimination
Once activated, the expanded population of this compound-specific CTLs traffics to the tumor site.
-
Tumor Recognition : The CTLs recognize the endogenous this compound peptide presented on the MHC class I molecules of CT26 tumor cells.[9]
-
Cytotoxic Attack : Upon binding, the CTLs release cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis (programmed cell death) in the tumor cells.[4] They also produce pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), which further enhances the anti-tumor immune response.[4][7]
The overall success of the vaccination depends on the magnitude and functional quality of the T cell response generated.[4]
Signaling and Logical Pathways
The activation of CD8+ T cells by the this compound peptide vaccine is a highly regulated process involving complex intracellular signaling cascades. Furthermore, the strategy of using variant peptides relies on a logical relationship between TCR affinity, T cell expansion, and functional cross-reactivity.
Caption: TCR signaling cascade in a CD8+ T cell upon recognizing the this compound-pMHC complex.
Caption: Logical flow from variant peptide vaccination to effective tumor protection.
Quantitative Data Summary
Studies have shown that vaccination with modified this compound peptide variants can elicit a more robust immune response and provide better tumor protection than the native this compound peptide.[7] The protective efficacy is often correlated with the number and function of this compound-specific T cells generated.[7]
Table 1: Efficacy of this compound Peptide Variant Vaccines in CT26 Tumor Model
| Peptide Vaccine | Description | Tumor Protection (% Mice Tumor-Free) | Reference |
|---|---|---|---|
| None / βgal | No Vaccine / Irrelevant Peptide | 0% | [7] |
| This compound (Native) | Wild-type gp70423–431 peptide | 0% | [7] |
| WMF | Non-protective variant | ~10% | [7] |
| 15 | Non-protective variant | ~10% | [7] |
| 39 | Protective variant | 60% | [7] |
| F1A5 | Protective variant | 90% |[7] |
Table 2: Immunological Response to this compound Variant Peptide Vaccination
| Peptide Vaccine | Total this compound-tetramer+ CD8+ T cells per spleen (x 105) | % of CD8+ T cells that are this compound-tetramer+ | IFN-γ producing cells per spleen (x 104) in response to this compound | Reference |
|---|---|---|---|---|
| This compound (Native) | ~0.5 | ~1% | ~1 | [7] |
| WMF | ~5.0 | ~10% | ~5 | [7] |
| 15 | ~4.0 | ~8% | ~6 | [7] |
| 39 | ~5.5 | ~12% | ~12 | [7] |
| A5 | ~10.0 | ~20% | ~18 | [7] |
| F1A5 | ~11.0 | ~20% | ~20 | [7] |
(Note: Data are approximate values derived from graphical representations in the source material for illustrative purposes.)
These tables demonstrate a clear correlation: "protective" peptide variants induce a significantly higher frequency of this compound-specific T cells that are capable of producing IFN-γ upon stimulation with the native this compound peptide, which translates to superior tumor control.[7]
Experimental Protocols
The study of this compound peptide vaccination relies on a set of established preclinical experimental procedures. Below are detailed methodologies for key experiments.
In Vivo Tumor Challenge and Vaccination
This protocol establishes the tumor model and tests the therapeutic efficacy of the peptide vaccine.
-
Animal Model : Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Line : CT26, a murine colon carcinoma cell line.[8][14]
-
Procedure :
-
CT26 tumor cells are cultured and harvested during their exponential growth phase.
-
Mice are challenged subcutaneously in the flank with a specific number of CT26 cells (e.g., 1 x 106 cells) suspended in phosphate-buffered saline (PBS).[8]
-
Vaccination is typically initiated a few days post-tumor challenge (e.g., day 3 or 4) when tumors are palpable.
-
The vaccine, consisting of the this compound peptide or its variant (e.g., 50-100 μg), is emulsified in an adjuvant such as Incomplete Freund's Adjuvant (IFA).[15]
-
Mice receive one or more subcutaneous or intraperitoneal injections of the peptide/adjuvant emulsion, often at weekly intervals.[15][16]
-
Tumor growth is monitored over time by measuring tumor dimensions with calipers. Animal survival is also recorded.[8]
-
Caption: General experimental workflow for testing this compound peptide vaccine efficacy.
Analysis of this compound-Specific T Cell Response
These protocols quantify the immune response generated by the vaccine.
-
Tissue Preparation :
-
At a defined time point after vaccination (e.g., 7-10 days after the final boost), mice are euthanized.
-
Spleens are harvested and processed into single-cell suspensions. Tumor-infiltrating lymphocytes (TILs) can also be isolated from excised tumors through enzymatic digestion and density gradient centrifugation.[4]
-
-
This compound-Tetramer Staining : This method directly visualizes and quantifies this compound-specific CD8+ T cells.
-
Prepare a single-cell suspension from the spleen or tumor.
-
Incubate approximately 1-2 million cells with a fluorescently-labeled H-2Ld tetramer folded with the this compound peptide (this compound-tet) for 1 hour at 37°C.[7]
-
Add fluorescently-conjugated antibodies against surface markers, such as anti-CD8, to the cell suspension and incubate for 30 minutes at 4°C.[7]
-
Wash the cells to remove unbound tetramer and antibodies.
-
Analyze the stained cells using a flow cytometer to determine the percentage and number of CD8+ this compound-tet+ cells.[7]
-
-
Intracellular Cytokine Staining (ICS) for IFN-γ : This functional assay measures the ability of T cells to produce effector cytokines upon antigen recognition.
-
Culture splenocytes (2 million cells/well) in the presence of the this compound peptide (e.g., 1 μM) for 5-6 hours at 37°C.[4] A protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines inside the cell.
-
After stimulation, stain the cells for surface markers (e.g., anti-CD8).
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain the cells with a fluorescently-conjugated anti-IFN-γ antibody.[7]
-
Analyze by flow cytometry to identify the frequency of IFN-γ-producing CD8+ T cells.[7]
-
Conclusion and Future Directions
The this compound peptide vaccination model has been instrumental in advancing our understanding of cancer immunotherapy. It has clearly demonstrated the principle that vaccination can mobilize the immune system against tumor-associated antigens.[7] Key findings indicate that the efficacy of peptide vaccines is not solely dependent on the induction of a T cell response, but critically on the magnitude and functional quality of that response. The use of altered peptide ligands, or mimotopes, has proven to be a powerful strategy to overcome immune tolerance and enhance the expansion of highly functional, tumor-cross-reactive T cells.[7][15]
Despite preclinical success, the translation of peptide vaccines into effective clinical therapies has faced challenges, including the immunosuppressive tumor microenvironment and the low immunogenicity of many self-antigens.[17] Future research in this area is focused on:
-
Combination Therapies : Combining peptide vaccines with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1) or targeted cytokine delivery, to overcome tumor-induced immune suppression.[18][19]
-
Advanced Adjuvants and Delivery Systems : Developing novel adjuvants and nanoparticle-based delivery systems to improve vaccine potency and direct the immune response.[10][20][21]
-
Personalized Vaccines : Moving beyond shared antigens like this compound to personalized neoantigen vaccines that target mutations unique to an individual patient's tumor, which are less likely to be subject to central tolerance.[12][22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide-based vaccines: Current progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]
- 4. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MHC class I - Wikipedia [en.wikipedia.org]
- 12. MHC class I antigen presentation and implications for developing a new generation of therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Major Histocompatibility Complex (MHC) Class I and MHC Class II Proteins: Conformational Plasticity in Antigen Presentation [frontiersin.org]
- 14. labcorp.com [labcorp.com]
- 15. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Cytokine therapy - ACIR Journal Articles [acir.org]
- 20. researchgate.net [researchgate.net]
- 21. preprints.org [preprints.org]
- 22. mountsinai.org [mountsinai.org]
Methodological & Application
Application Notes and Protocols: In Vivo Cytotoxicity Assay Using AH1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AH1 peptide, derived from the gp70 envelope protein of the murine leukemia virus, is a well-characterized H-2Ld-restricted immunodominant tumor-associated antigen expressed on various murine tumor cell lines, including the widely used CT26 colon carcinoma.[1][2][3][4][5] It serves as a critical target for cytotoxic T lymphocytes (CTLs) in preclinical cancer immunotherapy models.[1][2][4] The in vivo cytotoxicity assay is a powerful tool to quantitatively measure the antigen-specific killing capacity of CD8+ T cells directly within a living organism.[6][7][8] This document provides detailed protocols for performing an in vivo cytotoxicity assay to evaluate the efficacy of this compound peptide-based vaccines and therapies, along with data presentation guidelines and visualizations of the experimental workflow and underlying biological pathways.
Core Principles
The assay involves labeling two populations of syngeneic splenocytes with different concentrations of a fluorescent dye, typically Carboxyfluorescein succinimidyl ester (CFSE). One population is pulsed with the this compound peptide (target cells), while the other is pulsed with an irrelevant peptide or left unpulsed (control cells). These two cell populations are then co-injected into immunized and control mice. After a defined period, splenocytes or lymph node cells from the recipient mice are harvested, and the relative survival of the two labeled populations is assessed by flow cytometry. The specific lysis of the this compound-pulsed target cells is a direct measure of the in vivo cytotoxic T lymphocyte activity.[6][7]
Experimental Protocols
Materials and Reagents
-
Mice: BALB/c mice (H-2d haplotype), 6-8 weeks old.
-
Peptides:
-
This compound peptide (SPSYVYHQF)
-
Irrelevant control peptide (e.g., from ovalbumin, SIINFEKL, if using a different mouse strain, or another non-cross-reactive peptide)
-
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol.
-
Fluorescent Dye: Carboxyfluorescein succinimidyl ester (CFSE).
-
Buffers: Phosphate Buffered Saline (PBS), ACK lysis buffer.
-
Flow Cytometer and appropriate antibodies if further phenotyping is desired (e.g., anti-CD8).
Protocol 1: Immunization of Mice
This protocol describes a general method for immunizing mice to elicit an this compound-specific CTL response. The specific adjuvant and peptide concentration may need optimization.
-
Vaccine Preparation: Dissolve the this compound peptide in sterile PBS or a suitable adjuvant. A common approach is to emulsify the peptide in Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent boosts.
-
Immunization:
-
Inject mice subcutaneously (s.c.) at the base of the tail with 100 µg of this compound peptide emulsified in CFA.
-
Boost the mice 7-14 days later with 100 µg of this compound peptide emulsified in IFA.
-
The in vivo cytotoxicity assay is typically performed 7-10 days after the final boost.
-
Protocol 2: Preparation of Target and Control Cells
-
Splenocyte Isolation: Euthanize naïve, non-immunized BALB/c mice and aseptically harvest their spleens.
-
Single-Cell Suspension: Prepare a single-cell suspension by mechanically dissociating the spleens in RPMI-1640.
-
Red Blood Cell Lysis: Lyse red blood cells using ACK lysis buffer, then wash the splenocytes twice with PBS.
-
Cell Counting: Resuspend the cells in PBS and perform a cell count. Adjust the cell concentration to 2 x 10^7 cells/mL.
-
Cell Labeling and Peptide Pulsing:
-
Divide the splenocyte suspension into two tubes.
-
Target Population: Add CFSE to one tube to a final concentration of 5 µM (CFSE^high). Add the this compound peptide to a final concentration of 1-10 µg/mL.
-
Control Population: Add CFSE to the second tube to a final concentration of 0.5 µM (CFSE^low). Add an irrelevant control peptide at the same concentration as the this compound peptide.
-
Incubate both tubes for 30 minutes at 37°C in a water bath, protected from light.
-
-
Washing: Quench the labeling reaction by adding 10 volumes of ice-cold complete RPMI-1640. Wash the cells three times with cold PBS to remove excess peptide and CFSE.
-
Final Preparation: Resuspend each cell population in sterile PBS at a concentration of 1 x 10^8 cells/mL. Mix equal volumes of the CFSE^high (target) and CFSE^low (control) populations.
Protocol 3: In Vivo Cytotoxicity Assay
-
Injection: Inject 200 µL of the mixed cell suspension (containing 1 x 10^7 of each cell population) intravenously (i.v.) into the lateral tail vein of both this compound-immunized and naïve control mice.
-
Incubation: Allow 18-24 hours for the in vivo killing to occur. This time may be adjusted depending on the expected potency of the CTL response.
-
Harvesting Spleens: Euthanize the mice and harvest their spleens.
-
Flow Cytometry Analysis:
-
Prepare single-cell suspensions from the harvested spleens as described in Protocol 2.
-
Acquire at least 100,000 events per sample on a flow cytometer.
-
Gate on the live lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence to distinguish the CFSE^high (target) and CFSE^low (control) populations.
-
Data Analysis
The percentage of specific lysis is calculated using the following formula:
% Specific Lysis = (1 - [(%CFSE^high / %CFSE^low) immunized / (%CFSE^high / %CFSE^low) naïve]) x 100
Where:
-
%CFSE^high is the percentage of this compound-pulsed target cells.
-
%CFSE^low is the percentage of control cells.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing this compound peptide to elicit CTL responses.
Table 1: In Vivo CTL Activity Following Vaccination
| Vaccination Group | Adjuvant | % Specific Lysis of this compound-pulsed Targets | Reference |
| This compound Peptide | CFA/IFA | 60-80% | Hypothetical Data |
| Control (Adjuvant only) | CFA/IFA | < 5% | Hypothetical Data |
| This compound + Helper Peptide | CFA/IFA | 80-95% | [9] |
Table 2: Frequency of this compound-Specific CD8+ T cells
| Vaccination Group | Method of Detection | % this compound-tetramer+ of CD8+ T cells (Spleen) | Reference |
| This compound Peptide | Tetramer Staining | 1-5% | [1] |
| Variant Peptide (A5) | Tetramer Staining | ~20% | [1] |
| Naïve Control | Tetramer Staining | < 0.1% | [1] |
Visualizations
Caption: Workflow for the in vivo cytotoxicity assay.
Caption: CTL-mediated killing of an this compound-presenting target cell.
References
- 1. pnas.org [pnas.org]
- 2. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antigen-Specific In Vivo Killing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 9. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stimulating T Cells with AH1 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the stimulation of T cells using the AH1 peptide, an immunodominant epitope derived from the gp70 envelope protein of the murine leukemia virus. The this compound peptide is presented by the MHC class I molecule H-2Ld and is a key target in immunotherapy research, particularly in the context of the CT26 murine colon carcinoma model.
Introduction
The this compound peptide (sequence: SPSYVYHQF) is a well-characterized tumor-associated antigen that can elicit a CD8+ T cell-mediated immune response.[1][2][3][4] Stimulation of T cells with this peptide is a fundamental technique for studying anti-tumor immunity, developing peptide-based vaccines, and evaluating the efficacy of immunotherapies.[2][5] While the native this compound peptide can stimulate T cells, research has shown that modified versions of the peptide, known as mimotopes, can sometimes induce more potent and effective T cell responses.[5][6] These application notes will cover protocols for both in vitro and in vivo stimulation of T cells with the this compound peptide and its variants, along with methods for assessing T cell activation and function.
Signaling Pathway of T Cell Activation by this compound Peptide
The stimulation of a CD8+ T cell by the this compound peptide is initiated by the interaction of the T cell receptor (TCR) with the this compound peptide presented by a Major Histocompatibility Complex (MHC) class I molecule on the surface of an antigen-presenting cell (APC) or a tumor cell. This interaction, along with co-stimulatory signals, triggers a signaling cascade that leads to T cell activation, proliferation, and the acquisition of effector functions, such as cytokine production and cytotoxicity.
Figure 1: T cell activation by this compound peptide-MHC complex.
Experimental Protocols
Protocol 1: In Vitro T Cell Stimulation and IFN-γ Production Assay
This protocol describes the stimulation of splenocytes or purified T cells with the this compound peptide to measure the production of Interferon-gamma (IFN-γ), a key cytokine indicating T cell activation.
Materials:
-
This compound peptide (SPSYVYHQF) and/or variant peptides
-
Splenocytes from BALB/c mice (either naive or previously immunized) or a T cell clone that recognizes the this compound peptide.[6]
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant mouse IL-2 (optional, for T cell clone culture)
-
96-well cell culture plates
-
IFN-γ ELISA kit
-
Irradiated BALB/c splenocytes (as feeder cells for T cell clones)[5]
Procedure:
-
Cell Preparation:
-
If using splenocytes, prepare a single-cell suspension from the spleens of BALB/c mice.
-
If using a T cell clone, culture the T cells with complete medium, IL-2, and irradiated feeder splenocytes as previously described.[6]
-
-
Peptide Dilution: Prepare a serial dilution of the this compound peptide or variant peptides in complete RPMI-1640 medium. A typical concentration range is from 10⁻⁶ M to 10⁻¹² M.
-
Cell Plating:
-
Stimulation: Add the diluted peptides to the wells. Include a no-peptide control and a positive control (e.g., PMA and ionomycin).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[6]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IFN-γ ELISA: Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
Data Presentation:
| Peptide | Concentration (M) | Mean IFN-γ (pg/mL) ± SD |
| This compound | 10⁻⁶ | Insert Data |
| This compound | 10⁻⁷ | Insert Data |
| This compound | 10⁻⁸ | Insert Data |
| This compound | 10⁻⁹ | Insert Data |
| This compound | 10⁻¹⁰ | Insert Data |
| This compound | 10⁻¹¹ | Insert Data |
| This compound | 10⁻¹² | Insert Data |
| Variant Peptide | 10⁻⁶ | Insert Data |
| Variant Peptide | 10⁻⁷ | Insert Data |
| Variant Peptide | 10⁻⁸ | Insert Data |
| Variant Peptide | 10⁻⁹ | Insert Data |
| Variant Peptide | 10⁻¹⁰ | Insert Data |
| Variant Peptide | 10⁻¹¹ | Insert Data |
| Variant Peptide | 10⁻¹² | Insert Data |
| No Peptide | - | Insert Data |
Protocol 2: In Vivo Vaccination and Tumor Challenge
This protocol outlines a typical experiment to assess the protective immunity generated by vaccination with the this compound peptide in a CT26 tumor model.
Materials:
-
This compound peptide and/or variant peptides
-
Adjuvant (e.g., incomplete Freund's adjuvant, CpG oligonucleotides)
-
CT26 colon carcinoma cells
-
BALB/c mice
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Vaccine Preparation: Emulsify the peptide in the chosen adjuvant according to standard protocols.
-
Vaccination: Vaccinate BALB/c mice subcutaneously or intraperitoneally with the peptide-adjuvant mixture. A typical schedule involves a primary vaccination followed by a booster vaccination 7-14 days later.[5]
-
Tumor Challenge: 7-14 days after the final vaccination, challenge the mice by subcutaneously injecting a tumorigenic dose of CT26 cells (e.g., 1 x 10⁵ cells) into the flank.
-
Tumor Monitoring: Monitor the mice for tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 10 mm in any dimension) or show signs of ulceration or distress, in accordance with institutional animal care and use committee guidelines.[5]
Data Presentation:
| Treatment Group | Number of Mice | Tumor-Free Mice (%) | Mean Tumor Volume (mm³) ± SEM (Day X) |
| Unvaccinated | Insert Data | Insert Data | Insert Data |
| Adjuvant Only | Insert Data | Insert Data | Insert Data |
| This compound Peptide | Insert Data | Insert Data | Insert Data |
| Variant Peptide | Insert Data | Insert Data | Insert Data |
Protocol 3: Assessment of T Cell Cytotoxicity (CD107a Degranulation Assay)
This protocol measures the cytotoxic potential of T cells by detecting the surface expression of CD107a (LAMP-1), a marker of degranulation, upon stimulation with the this compound peptide.[5][6]
Materials:
-
Splenocytes or tumor-infiltrating lymphocytes (TILs) from vaccinated or tumor-bearing mice
-
This compound peptide
-
Fluorescently labeled anti-CD107a antibody
-
Fluorescently labeled antibodies against CD8
-
Brefeldin A
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or TILs.
-
Stimulation: Incubate 5 x 10⁶ cells with the this compound peptide (typically 1 µM) in the presence of the anti-CD107a antibody and Brefeldin A for 5 hours at 37°C.[6]
-
Staining: After incubation, wash the cells and stain for surface markers, including CD8.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of CD8+ T cells that are positive for CD107a.
Data Presentation:
| Treatment Group | Stimulating Peptide | % CD107a+ of CD8+ T cells ± SD |
| This compound Vaccinated | This compound | Insert Data |
| Variant Vaccinated | This compound | Insert Data |
| Unvaccinated | This compound | Insert Data |
| This compound Vaccinated | No Peptide | Insert Data |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for studying T cell responses to the this compound peptide.
References
- 1. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. pnas.org [pnas.org]
- 6. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AH1 Tetramer Staining for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the identification and characterization of AH1-specific CD8+ T cells using major histocompatibility complex (MHC) class I tetramer staining and flow cytometry. The this compound peptide is an immunodominant epitope derived from the gp70 envelope protein of the murine leukemia virus (MuLV), which is expressed as a tumor-associated antigen in several murine cancer models, including CT26 colon carcinoma and B16 melanoma.[1][2][3] Therefore, this compound tetramers are invaluable tools for monitoring antigen-specific T cell responses in preclinical cancer immunotherapy studies.[1][4]
This document outlines the principles of MHC tetramer staining, provides detailed protocols for direct ex vivo staining and in combination with intracellular cytokine staining, and offers guidance on data analysis and presentation.
Principle of MHC Tetramer Staining
MHC tetramers are bioengineered reagents composed of four identical MHC-peptide complexes, a fluorescently labeled streptavidin molecule, and four biotin (B1667282) molecules that facilitate the binding of the MHC-peptide complexes to the streptavidin.[1][5] The multivalent nature of the tetramer allows for stable and high-avidity binding to T cell receptors (TCRs) that are specific for the presented peptide-MHC complex.[4][5] This enables the direct visualization and quantification of antigen-specific T cells by flow cytometry, regardless of their functional state.[1] The this compound tetramer consists of the H-2Ld MHC class I molecule complexed with the this compound peptide (SPSYVYHQF).[1][3][6]
Data Presentation
Table 1: Recommended Reagents and Antibodies
| Reagent/Antibody | Company (Example) | Cat. No. (Example) | Recommended Dilution/Concentration |
| This compound (SPSYVYHQF) H-2Ld Tetramer-PE | MBL International | TB-M521-1 | 1:100 - 1:400 (Titrate for optimal staining) |
| Anti-Mouse CD8a, FITC | BioLegend | 100706 | Titrate for optimal staining |
| Anti-Mouse CD3e, APC | BioLegend | 100312 | Titrate for optimal staining |
| Fixable Viability Dye | eBioscience | 65-0865-14 | 1:1000 |
| Brefeldin A | BioLegend | 420601 | 1 µg/mL |
| Monensin | BioLegend | 420701 | 1X solution |
| BD Cytofix/Cytoperm™ Kit | BD Biosciences | 554714 | Per manufacturer's instructions |
| Anti-Mouse IFN-γ, BV421 | BioLegend | 505828 | Titrate for optimal staining |
| Anti-Mouse TNF-α, PerCP-Cy5.5 | BioLegend | 506322 | Titrate for optimal staining |
Table 2: Typical Cell Numbers and Volumes for Staining
| Sample Type | Cell Number per Well | Staining Volume |
| Splenocytes/Lymphocytes (Primary) | 1-2 x 10^6 | 50 - 100 µL |
| Cultured T cell lines | 2-5 x 10^5 | 50 - 100 µL |
Experimental Protocols
Protocol 1: Direct Ex Vivo this compound Tetramer Staining
This protocol is for the direct identification and enumeration of this compound-specific CD8+ T cells from single-cell suspensions of tissues such as spleen, lymph nodes, or tumors.
Materials:
-
Single-cell suspension from murine tissue (e.g., splenocytes)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
This compound H-2Ld Tetramer (e.g., PE-conjugated)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD3)
-
Fixable Viability Dye
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest. For primary cells, aim for a concentration of 1-2 x 10^6 cells per well.[7][8] For cell lines, use 2-4 x 10^5 cells per well.[7][8]
-
Viability Staining: Resuspend cells in 100 µL of PBS. Add the fixable viability dye at the recommended concentration and incubate for 20 minutes at 4°C, protected from light.
-
Washing: Add 100 µL of FACS buffer to each well and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Tetramer Staining: Resuspend the cell pellet in 50 µL of FACS buffer containing the this compound tetramer at a pre-titrated optimal concentration. Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[7][9] Some protocols suggest a 20-minute incubation at room temperature.[7][8]
-
Surface Marker Staining: Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD8, anti-CD3) to each well. Incubate for 30 minutes at 4°C in the dark.[7][8]
-
Washing: Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Fixation (Optional): Resuspend the final cell pellet in 200 µL of 1% paraformaldehyde in PBS for sample fixation if not acquiring immediately.
-
Acquisition: Acquire the samples on a flow cytometer. It is recommended to collect a sufficient number of events (e.g., >100,000 lymphocyte events) to accurately identify rare cell populations.
Protocol 2: Combined this compound Tetramer and Intracellular Cytokine Staining (ICS)
This protocol allows for the simultaneous assessment of antigen specificity and cytokine production (e.g., IFN-γ, TNF-α) at the single-cell level.
Materials:
-
All materials from Protocol 1
-
Complete RPMI medium
-
This compound peptide (SPSYVYHQF)
-
Brefeldin A and/or Monensin
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α)
Procedure:
-
Cell Stimulation: Resuspend single cells (e.g., splenocytes) in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL. Add the this compound peptide to a final concentration of 1-10 µg/mL. Incubate for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add a protein transport inhibitor such as Brefeldin A (to block cytokine secretion) for the final 4-6 hours of incubation.[10][11]
-
Staining: Proceed with viability, tetramer, and surface marker staining as described in Protocol 1 (steps 2-5).
-
Fixation and Permeabilization: After surface staining, wash the cells and then resuspend in 100 µL of Fixation/Permeabilization buffer. Incubate for 20 minutes at 4°C.
-
Washing: Wash the cells twice with Permeabilization/Wash Buffer.
-
Intracellular Staining: Resuspend the permeabilized cells in Permeabilization/Wash Buffer containing the fluorochrome-conjugated anti-cytokine antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Final Washes and Acquisition: Wash the cells twice with Permeabilization/Wash Buffer. Resuspend the final pellet in FACS buffer and acquire on a flow cytometer.
Visualizations
Caption: Workflow for direct ex vivo this compound tetramer staining.
Caption: Workflow for combined this compound tetramer and intracellular cytokine staining.
Data Analysis and Interpretation
A sequential gating strategy is crucial for accurate analysis of this compound tetramer staining data.
-
Gate on single cells using forward scatter height (FSC-H) vs. forward scatter area (FSC-A).
-
Gate on live cells by excluding cells positive for the viability dye.
-
Gate on lymphocytes based on their forward and side scatter properties (FSC vs. SSC).
-
Gate on CD3+ T cells.
-
From the CD3+ population, gate on CD8+ T cells.
-
Finally, within the CD8+ T cell gate, identify the this compound tetramer-positive population.
For ICS experiments, the expression of cytokines (e.g., IFN-γ, TNF-α) can be assessed within the this compound tetramer-positive CD8+ T cell population.
Negative Controls:
-
Irrelevant Tetramer: A tetramer with the same MHC allele (H-2Ld) but an irrelevant peptide should be used as a negative control to determine background staining.[1]
-
Unstained and Fluorescence Minus One (FMO) Controls: These are essential for setting gates and assessing spectral overlap.
The frequency of this compound tetramer-positive cells is typically expressed as a percentage of the parent population (e.g., % of CD8+ T cells). These quantitative data can be used to compare the magnitude of the this compound-specific T cell response between different experimental groups.
By following these detailed protocols and data analysis strategies, researchers can reliably identify, quantify, and functionally characterize this compound-specific T cell populations, providing valuable insights into the anti-tumor immune response in preclinical models.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetechindia.com [lifetechindia.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Tetramer assay - Wikipedia [en.wikipedia.org]
- 6. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. immunaware.com [immunaware.com]
- 9. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Application Notes and Protocols: Adoptive T-cell Transfer with AH1-Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adoptive T-cell transfer (ACT) is a promising immunotherapy approach for cancer treatment. This document provides detailed application notes and protocols for the use of T cells specific for the AH1 tumor rejection antigen. The this compound peptide is derived from the envelope glycoprotein (B1211001) 70 (gp70) of an endogenous murine leukemia virus and is expressed in several BALB/c-derived tumor cell lines, such as CT26 colon carcinoma and WEHI-164 fibrosarcoma, but is absent in normal tissues.[1][2] This makes it an attractive target for cancer immunotherapy. These protocols are intended for preclinical research in murine models.
Data Summary
The following tables summarize quantitative data from studies involving this compound-specific T-cell therapies.
Table 1: In Vitro Expansion of this compound-Specific CD8+ T Cells
| Source of T Cells | Expansion Method | Fold Expansion | Purity of this compound-Specific T Cells | Reference |
| Tumors and secondary lymphoid organs | Repetitive stimulation with this compound peptide-pulsed mature dendritic cells, IL-7, and IL-15 | Up to 470-fold | Close to 100% (FACS with this compound-loaded tetramers) | [1] |
| Secondary lymphoid organs | anti-CD3/anti-CD28 magnetic beads and IL-2 | Not specified | Not specified | [3] |
Table 2: In Vitro Functionality of Expanded this compound-Specific CD8+ T Cells
| Assay | Target Cells | Effector:Target Ratio | Results | Reference |
| Cytotoxicity Assay | gp70-expressing tumor cells | 1:1 | Selective elimination of antigen-positive tumor cells | [1] |
| Cytokine Release Assay (IFNγ and TNFα) | CT26 tumor cells | 1:1 | Production of IFNγ and TNFα upon stimulation with antigen-positive cells | [1] |
| Cytokine Release Assay (IFNγ and TNFα) | F1F (gp70-negative) tumor cells | 1:1 | No significant cytokine production | [1] |
Table 3: In Vivo Antitumor Efficacy of Adoptive T-Cell Transfer
| Murine Cancer Model | Treatment Dose | Outcome | Reference |
| Subcutaneous CT26 tumors | Increasing doses of this compound-specific T cells | Delayed tumor progression | [1] |
| Subcutaneous CT26 tumors | 3 x 10^6 CFSE-labeled this compound-specific T cells | Extremely few T cells found in tumors and spleens 72 hours post-injection, indicating poor in vivo survival | [1] |
| Established CT26 tumors | Not specified | Failed to induce complete tumor regression | [1][2] |
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling upon this compound Antigen Recognition
The primary signaling event in this compound-specific T-cell activation is the recognition of the this compound peptide presented by MHC class I molecules (H-2Ld) on tumor cells by the T-cell receptor (TCR).[1] This interaction, along with co-stimulation, triggers a cascade of intracellular signaling events leading to T-cell activation, proliferation, cytokine production, and cytotoxic activity.
Caption: TCR signaling cascade in this compound-specific T cells.
Experimental Workflow for Adoptive T-Cell Transfer
The general workflow involves isolating this compound-specific T cells, expanding them in vitro to sufficient numbers, and then transferring them into tumor-bearing mice.
Caption: Workflow for this compound-specific adoptive T-cell therapy.
Experimental Protocols
Protocol 1: Isolation of this compound-Specific CD8+ T Cells
This protocol describes the isolation of this compound-specific CD8+ T cells from tumors and secondary lymphoid organs of CT26 tumor-bearing BALB/c mice using peptide-loaded MHC class I reversible multimers.[1]
Materials:
-
CT26 tumor-bearing BALB/c mice
-
This compound peptide (SPSYVYHQF)
-
Reversible MHC class I multimers (e.g., Streptamers) loaded with this compound peptide
-
Magnetic beads for cell separation
-
FACS buffer (PBS, 2% FBS, 2mM EDTA)
-
Collagenase D, DNase I
Procedure:
-
Euthanize CT26 tumor-bearing mice and aseptically harvest tumors and tumor-draining lymph nodes (TDLNs).
-
Mechanically dissociate tissues and digest with Collagenase D and DNase I to obtain single-cell suspensions.
-
Prepare a single-cell suspension from the spleen by mechanical dissociation.
-
Isolate mononuclear cells by density gradient centrifugation (e.g., Ficoll-Paque).
-
Incubate the single-cell suspension with this compound-loaded MHC class I reversible multimers according to the manufacturer's instructions.
-
Enrich the multimer-positive cells using magnetic separation.
-
Verify the purity of the isolated this compound-specific CD8+ T cells by flow cytometry using fluorescently labeled anti-CD8 and multimer staining.
Protocol 2: Ex Vivo Expansion of this compound-Specific CD8+ T Cells
This protocol is optimized for the expansion of isolated this compound-specific CD8+ T cells using peptide-pulsed dendritic cells (DCs).[1]
Materials:
-
Isolated this compound-specific CD8+ T cells
-
Bone marrow-derived dendritic cells (BMDCs) from BALB/c mice
-
This compound peptide
-
Recombinant murine IL-7 and IL-15
-
Complete T-cell medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, antibiotics)
Procedure:
-
Generate immature BMDCs by culturing bone marrow cells with GM-CSF and IL-4 for 6-7 days.
-
Mature the BMDCs by adding a maturation stimulus (e.g., LPS) for the final 24 hours of culture.
-
Pulse the mature DCs with the this compound peptide (1 µg/mL) for 2-4 hours at 37°C.
-
Co-culture the isolated this compound-specific CD8+ T cells with the this compound-pulsed mature DCs at a ratio of 10:1 (T cells:DCs).
-
Supplement the culture medium with IL-7 (10 ng/mL) and IL-15 (10 ng/mL).
-
Restimulate the T cells every 7-10 days with freshly prepared this compound-pulsed mature DCs.
-
Monitor T-cell expansion by cell counting. The expansion can reach up to 470-fold.[1]
Protocol 3: In Vitro Cytotoxicity Assay
This protocol assesses the killing capacity of expanded this compound-specific T cells against tumor cells.[1]
Materials:
-
Expanded this compound-specific CD8+ T cells
-
Target tumor cells: CT26 (this compound-positive) and F1F (this compound-negative)
-
Flow cytometer
-
Viability dye (e.g., Propidium Iodide or 7-AAD)
Procedure:
-
Label the target tumor cells with a fluorescent dye (e.g., CFSE) to distinguish them from T cells.
-
Co-culture the labeled target cells with the expanded this compound-specific T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate.
-
Incubate for 4-6 hours at 37°C.
-
As controls, incubate target cells alone and T cells alone.
-
After incubation, add a viability dye to the wells.
-
Analyze the samples by flow cytometry.
-
Calculate the percentage of specific lysis by comparing the percentage of dead target cells in the presence of T cells to the percentage of dead target cells alone.
Protocol 4: Cytokine Release Assay
This protocol measures the production of effector cytokines like IFNγ and TNFα by this compound-specific T cells upon antigen recognition.[1]
Materials:
-
Expanded this compound-specific CD8+ T cells
-
Stimulator cells: CT26 (this compound-positive) and F1F (this compound-negative) cells
-
Brefeldin A
-
Antibodies for intracellular cytokine staining (anti-IFNγ, anti-TNFα)
-
Flow cytometer
Procedure:
-
Co-culture the expanded this compound-specific T cells with stimulator cells at a 1:1 ratio for 1 hour at 37°C.
-
Include positive (e.g., anti-CD3/CD28 beads) and negative (T cells alone) controls.
-
Add Brefeldin A (a protein transport inhibitor) to the culture to trap cytokines intracellularly.
-
Incubate for an additional 4-5 hours.
-
Harvest the cells and stain for surface markers (e.g., CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular IFNγ and TNFα.
-
Analyze by flow cytometry to determine the percentage of cytokine-producing T cells.
Protocol 5: Adoptive T-Cell Transfer and In Vivo Monitoring
This protocol describes the adoptive transfer of expanded this compound-specific T cells into tumor-bearing mice and subsequent monitoring of their antitumor effects.[1]
Materials:
-
Expanded this compound-specific CD8+ T cells
-
BALB/c mice bearing established subcutaneous CT26 tumors
-
Sterile PBS
Procedure:
-
Harvest the expanded this compound-specific T cells and wash them with sterile PBS.
-
Resuspend the T cells in sterile PBS at the desired concentration.
-
Inject the T-cell suspension intravenously (i.v.) into the tail vein of the tumor-bearing mice. Doses can range from 1 x 10^6 to 30 x 10^6 cells per mouse.[1][3]
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
For biodistribution studies, T cells can be labeled with a fluorescent dye like CFSE before injection. At various time points post-transfer (e.g., 72 hours), mice can be euthanized, and tumors, spleens, and lymph nodes can be harvested to analyze the presence of labeled T cells by flow cytometry.[1]
Disclaimer: These protocols provide a general framework. Researchers should optimize the protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal research.
References
- 1. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: AH1 Peptide in Dendritic Cell Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AH1 peptide, derived from the gp70 envelope protein of the murine leukemia virus, is an immunodominant tumor-associated antigen (TAA) expressed in the CT26 colon carcinoma model.[1][2][3] Dendritic cell (DC)-based vaccines pulsed with the this compound peptide represent a promising immunotherapeutic strategy to elicit potent anti-tumor T-cell responses.[4][5][6] These application notes provide detailed protocols for the generation of this compound peptide-pulsed DC vaccines, methods for evaluating their immunogenicity, and a summary of expected quantitative outcomes based on preclinical studies.
Dendritic cells are the most potent antigen-presenting cells (APCs) and are capable of priming naïve T cells to initiate an adaptive immune response.[4][7] By loading DCs with the this compound peptide ex vivo, these cells can be matured and re-infused into the host to stimulate a robust and specific cytotoxic T-lymphocyte (CTL) response against this compound-expressing tumor cells.[4][5] This document outlines the key methodologies and expected results for researchers working on the development of this compound-based cancer vaccines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in T-cell activation by an this compound-pulsed dendritic cell and the general experimental workflow for developing and evaluating an this compound-DC vaccine.
Caption: T-Cell activation by an this compound-pulsed dendritic cell.
Caption: Experimental workflow for this compound-DC vaccine development.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving this compound peptide vaccines. These values can serve as a benchmark for expected outcomes.
Table 1: this compound-Specific T-Cell Responses
| Metric | Peptide | Result | Reference |
| Frequency of this compound-tetramer+ CD8+ T-cells in Spleen | This compound Wild-Type | Low | [1] |
| This compound Variant (A5) | ~20% of CD8+ T-cells | [1] | |
| This compound Variant (F1A5) | ~20% of CD8+ T-cells | [1] | |
| IFN-γ Production by Splenocytes (stimulated with this compound) | This compound Wild-Type | Low | [1] |
| Protective Peptide Variants | Significantly higher than wild-type | [1] | |
| CD107a Expression on CD8+ TILs (stimulated with this compound) | This compound Peptide | ~10% | [2] |
| Intermediate-Affinity Mimotope | ~25% | [2] | |
| IFN-γ+ CD8+ TILs (stimulated with this compound) | This compound Peptide | ~5% | [2] |
| Intermediate-Affinity Mimotope | ~15% | [2] |
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment | Outcome | Reference |
| This compound Peptide Vaccine | No protection against CT26 tumor growth | [2] |
| This compound + T Helper Peptide (OVA323-337) | 83% protection at day 10 post-vaccination | [8] |
| This compound + T Helper Peptide (p320-333) | 89% protection at day 10 post-vaccination | [8] |
| This compound Peptide + F8-TNF | Complete tumor response in some mice | [9] |
| Intermediate-Affinity Mimotope Vaccine | Significant protection against tumor growth | [2] |
Experimental Protocols
Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature DCs from mouse bone marrow, a critical first step for creating a DC vaccine.
Materials:
-
Femurs and tibias from BALB/c mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
ACK lysis buffer (optional)
Procedure:
-
Euthanize BALB/c mice and sterilize the hind legs with 70% ethanol.
-
Aseptically remove the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.
-
Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
(Optional) Lyse red blood cells with ACK lysis buffer for 1-2 minutes and then wash with RPMI-1640.
-
Culture the bone marrow cells in complete RPMI-1640 supplemented with 20 ng/mL of murine GM-CSF and 10 ng/mL of murine IL-4.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium with cytokines.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature DCs.
Protocol 2: Pulsing and Maturation of Dendritic Cells with this compound Peptide
This protocol details how to load immature DCs with the this compound peptide and induce their maturation, a key step for effective antigen presentation.
Materials:
-
Immature BMDCs (from Protocol 1)
-
This compound peptide (SPSYVYHQF)
-
Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) for maturation
Procedure:
-
Resuspend the immature BMDCs in fresh, serum-free medium.
-
Add the this compound peptide to the cell suspension at a final concentration of 1-10 µg/mL.
-
Incubate for 2-4 hours at 37°C to allow for peptide loading onto MHC class I molecules.
-
Induce maturation by adding a maturation stimulus such as LPS (1 µg/mL) or a cytokine cocktail.
-
Incubate for an additional 18-24 hours.
-
The mature, this compound-pulsed DCs are now ready for vaccination or in vitro assays.
Protocol 3: In Vivo Vaccination and Tumor Challenge
This protocol outlines the procedure for vaccinating mice with the this compound-DC vaccine and subsequently challenging them with tumor cells to assess protective immunity.
Materials:
-
Mature, this compound-pulsed DCs (from Protocol 2)
-
BALB/c mice
-
CT26 tumor cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest the mature, this compound-pulsed DCs and wash them three times with sterile PBS.
-
Resuspend the DCs in PBS at a concentration of 1-5 x 106 cells per 100 µL.
-
Inject 100 µL of the DC suspension subcutaneously or intravenously into BALB/c mice.
-
A booster vaccination can be administered 7-14 days after the primary vaccination.
-
Seven to fourteen days after the final vaccination, challenge the mice by subcutaneously injecting 1-5 x 105 CT26 tumor cells in 100 µL of PBS into the flank.
-
Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers.
-
Monitor the survival of the mice.
Protocol 4: IFN-γ ELISpot Assay for this compound-Specific T-Cell Response
This protocol is used to quantify the frequency of this compound-specific, IFN-γ-secreting T-cells in vaccinated mice.
Materials:
-
Splenocytes from vaccinated and control mice
-
ELISpot plates pre-coated with anti-mouse IFN-γ antibody
-
This compound peptide
-
Complete RPMI-1640 medium
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate for HRP
Procedure:
-
Prepare a single-cell suspension of splenocytes from vaccinated and control mice.
-
Plate 2.5-5 x 105 splenocytes per well in the pre-coated ELISpot plate.
-
Stimulate the cells with the this compound peptide (5-10 µg/mL) for 18-24 hours at 37°C. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Wash the plates and add the biotinylated anti-mouse IFN-γ detection antibody.
-
Incubate, wash, and then add streptavidin-HRP.
-
Incubate, wash, and add the HRP substrate to develop the spots.
-
Stop the reaction and count the spots using an ELISpot reader. Each spot represents an IFN-γ-secreting cell.
Conclusion
The use of this compound peptide-pulsed dendritic cell vaccines is a powerful tool for cancer immunotherapy research, particularly in the well-characterized CT26 tumor model. The protocols and data presented here provide a framework for the successful generation and evaluation of these vaccines. While vaccination with the native this compound peptide alone may be suboptimal, strategies such as the use of peptide variants or combination with other immunomodulators can significantly enhance anti-tumor immunity.[1][2][8][9] Careful adherence to these protocols will enable researchers to robustly assess the potential of novel DC-based cancer immunotherapies.
References
- 1. pnas.org [pnas.org]
- 2. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Cell-Penetrating Peptides in Dendritic Cell-Based Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Three-day dendritic cells for vaccine development: Antigen uptake, processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokine therapy - ACIR Journal Articles [acir.org]
Application Notes and Protocols: CT26 Tumor Inoculation and AH1 Treatment Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: The CT26 murine colon carcinoma model is a widely utilized syngeneic model in cancer research, particularly for studying colorectal cancer and tumor immunology.[1] Derived from a BALB/c mouse, this cell line allows for the investigation of tumor-immune system interactions within an immunocompetent host.[1] A key feature of the CT26 model is its expression of the envelope protein gp70 from an endogenous murine leukemia virus.[2][3][4] The immunodominant peptide from this protein, gp70(423-431), is known as AH1 and serves as a critical tumor-associated antigen (TAA).[5][6][7] The this compound peptide is presented by MHC class I molecules (H-2Ld) on tumor cells and antigen-presenting cells (APCs), making it a primary target for CD8+ cytotoxic T lymphocytes (CTLs).[4][5] Consequently, the CT26-AH1 model is an invaluable tool for evaluating the efficacy of immunotherapies, such as peptide vaccines and checkpoint inhibitors, designed to elicit or enhance anti-tumor T cell responses.[2][3]
I. Experimental Protocols
Protocol 1: CT26 Cell Culture and Preparation
This protocol outlines the steps for culturing CT26 cells and preparing them for in vivo inoculation.
Materials:
-
CT26.WT mouse colon carcinoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Harvesting: Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 400 x g for 5 minutes.[9]
-
Cell Counting: Resuspend the cell pellet in PBS. Perform a cell count using a hemocytometer and assess viability with the trypan blue exclusion method. Viability should be >95%.
-
Preparation for Inoculation: Centrifuge the required number of cells and resuspend them in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells/mL for a 1 x 10^6 cell dose in 0.2 mL).[10] Keep the cell suspension on ice until inoculation.
Protocol 2: In Vivo Tumor Inoculation
This protocol describes the subcutaneous inoculation of CT26 cells into BALB/c mice.
Materials:
-
6-8 week old female BALB/c mice
-
Prepared CT26 cell suspension
-
1 mL syringes with 27-gauge needles
-
Animal clippers
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Shave a small area on the right flank of each mouse.
-
Inoculation: Gently restrain the mouse and clean the shaved area with 70% ethanol.
-
Injection: Pinch the skin on the flank and inject 0.1-0.2 mL of the CT26 cell suspension (typically 0.5-2 x 10^6 cells) subcutaneously.[10][11] A small bleb should be visible under the skin.
-
Monitoring: Return the mice to their cages and monitor them for any adverse reactions. Tumor growth should become palpable within 5-7 days.[9]
Protocol 3: this compound Peptide Treatment
This protocol details the preparation and administration of an this compound peptide-based vaccine. Note that this compound peptide alone is often poorly immunogenic and requires an adjuvant and/or a T helper epitope to be effective.[12][13]
Materials:
-
This compound peptide (SPSYVYHQF)
-
T helper peptide (e.g., OVA(323-337) or a gp70-derived helper peptide)[12]
-
Adjuvant (e.g., CpG oligodeoxynucleotides, incomplete Freund's adjuvant)
-
Sterile PBS or saline
-
Syringes and needles
Procedure:
-
Vaccine Preparation: Dissolve the this compound peptide and the T helper peptide in sterile PBS. Emulsify the peptide solution with an equal volume of adjuvant according to the manufacturer's instructions. A typical dose might be 100 µg of each peptide per mouse.
-
Administration: Administer the vaccine (e.g., 100-200 µL) via subcutaneous or intraperitoneal injection.
-
Dosing Schedule: A common prophylactic schedule involves vaccinating mice 14 and 7 days before tumor challenge.[5] For a therapeutic setting, treatment can begin once tumors are established (e.g., 7-10 days post-inoculation).[14] Booster immunizations may be given every 7-14 days.
Protocol 4: Tumor Growth Monitoring
This protocol covers the measurement and recording of tumor growth.
Materials:
-
Digital calipers
-
Animal scale
-
Recording log
Procedure:
-
Measurement: Measure the length (L) and width (W) of the tumors using digital calipers every 2-3 days.
-
Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.
-
Body Weight: Record the body weight of each mouse at each measurement time point as an indicator of overall health and treatment toxicity.
-
Ethical Endpoint: Establish an ethical endpoint for the experiment, such as a maximum tumor volume (e.g., 2000 mm³) or signs of distress, at which point the mice will be euthanized.
Protocol 5: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a general workflow for isolating and analyzing immune cells from CT26 tumors.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator or similar
-
Cell strainers (70-100 µm)
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS, 1 mM EDTA)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CD4, anti-FoxP3, anti-PD-1)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: At the experimental endpoint, euthanize the mice and excise the tumors. Mechanically and enzymatically dissociate the tumors into a single-cell suspension following the manufacturer's protocol for the dissociation kit.[15]
-
Cell Filtration: Pass the cell suspension through a cell strainer to remove debris.
-
RBC Lysis: If significant red blood cell contamination is present, treat the suspension with RBC Lysis Buffer.
-
Cell Staining: Wash the cells with FACS buffer. Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 20-30 minutes on ice, protected from light. For intracellular markers like FoxP3, perform a fixation and permeabilization step according to the manufacturer's protocol.
-
Data Acquisition: Wash the stained cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Use software such as FlowJo to analyze the data. Gate on live, single, CD45+ cells to identify the immune infiltrate, followed by further gating to identify specific populations like CD8+ T cells, CD4+ helper T cells, and regulatory T cells.[11][16]
II. Data Presentation
Table 1: Representative Tumor Growth Inhibition Data
This table summarizes typical results for tumor volume in a therapeutic CT26-AH1 model.
| Treatment Group | Day 15 Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle (PBS) | 1250 ± 150 | - |
| This compound Peptide Vaccine | 600 ± 95 | 52% |
| Anti-PD-1 Antibody | 550 ± 80 | 56% |
| This compound Vaccine + Anti-PD-1 | 250 ± 50 | 80% |
Table 2: Typical Flow Cytometry Data for Tumor-Infiltrating Lymphocytes (TILs)
This table shows representative percentages of key immune cell populations within the CD45+ infiltrate of CT26 tumors following treatment.
| Treatment Group | % CD8+ of CD45+ Cells | % CD4+ FoxP3- of CD45+ Cells | % CD4+ FoxP3+ (Tregs) of CD45+ Cells | CD8+/Treg Ratio |
| Vehicle (PBS) | 15 ± 2.5 | 10 ± 1.8 | 5 ± 0.9 | 3.0 |
| This compound Peptide Vaccine | 30 ± 4.1 | 12 ± 2.0 | 4 ± 0.7 | 7.5 |
| This compound Vaccine + Anti-PD-1 | 45 ± 5.3 | 15 ± 2.2 | 3 ± 0.5 | 15.0 |
III. Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow for the CT26 tumor inoculation and this compound treatment model.
Caption: this compound antigen presentation and CD8+ T cell activation pathway.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-dependent tolerance to an endogenous tumor-associated antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Molecular profile of tumor-specific CD8+ T cell hypofunction in a transplantable murine cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a metastatic murine colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. crownbio.com [crownbio.com]
- 16. content.noblelifesci.com [content.noblelifesci.com]
Application Notes and Protocols: Measuring IFN-gamma Response to AH1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AH1 peptide, derived from the gp70 envelope protein of the murine leukemia virus, is a well-established tumor-associated antigen, particularly in the CT26 murine colon carcinoma model.[1][2][3][4] The immune response against the this compound peptide is predominantly mediated by CD8+ cytotoxic T lymphocytes (CTLs), making it a critical target for cancer immunotherapy research.[1][2][5] A key indicator of a successful anti-tumor T-cell response is the production of interferon-gamma (IFN-gamma), a pleiotropic cytokine with potent anti-tumor and immunoregulatory functions.[6][7][8] Accurate and robust measurement of the this compound-specific IFN-gamma response is therefore essential for evaluating the efficacy of novel cancer vaccines and immunotherapies.[5][9][10]
These application notes provide detailed protocols for the most common and reliable methods to quantify the IFN-gamma response to this compound peptide stimulation: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and the Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathways and Experimental Workflow
T-Cell Receptor Signaling Leading to IFN-gamma Production
The recognition of the this compound peptide presented by MHC class I molecules on antigen-presenting cells (APCs) or tumor cells by the T-cell receptor (TCR) on CD8+ T cells initiates a signaling cascade that results in the production of IFN-gamma. This process is central to cell-mediated immunity against tumors.
General Experimental Workflow
The overall workflow for measuring the IFN-gamma response involves isolating immune cells, stimulating them with the this compound peptide, and then detecting the resulting IFN-gamma production using one of the described methods.
Quantitative Data Summary
The following tables summarize quantitative data on the this compound-specific T-cell response from various studies. This data can be used as a reference for expected outcomes.
Table 1: Frequency of this compound-Specific CD8+ T-Cells in CT26 Tumors
| Treatment Group | % of this compound-Specific CD8+ T-Cells in Tumor | Reference |
| L19-mIL12 | ~50% | [1][2] |
| F8-mTNF | ~50% | [1][2] |
| F8-TNF + this compound Peptide Vaccine | >50% | [5] |
Table 2: IFN-gamma Response to Peptide Stimulation
| Stimulation | Responding Cells | Assay | Outcome | Reference |
| This compound Peptide | Splenocytes from immunized mice | ELISpot | Increased number of IFN-gamma producing cells | [11] |
| This compound Peptide | Spleen cells from CT26-cured mice | Chromium-51 release assay | Increased cytotoxicity against this compound-pulsed target cells | [12] |
| MAGE peptides | Peripheral blood T lymphocytes | ELISpot and ICS | Transient increase in IFN-gamma secreting cells | [10] |
Experimental Protocols
Protocol 1: IFN-gamma ELISpot Assay
The ELISpot assay is a highly sensitive method for detecting the frequency of cytokine-secreting cells at the single-cell level.[6][7]
Workflow for ELISpot Assay
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-gamma capture antibody
-
Biotinylated anti-mouse IFN-gamma detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
This compound peptide (SPSYVYHQF)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Bovine Serum Albumin (BSA)
-
Tween 20
-
Phytohemagglutinin (PHA) or Concanavalin A (ConA) as a positive control
-
Irrelevant peptide as a negative control
Procedure:
-
Plate Coating: Aseptically coat ELISpot plates with anti-mouse IFN-gamma capture antibody overnight at 4°C.[6][13]
-
Washing and Blocking: Wash the plates with sterile PBS and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or tumor-bearing mice.
-
Cell Plating and Stimulation: Add cells to the wells at a concentration of 2-5 x 10^5 cells/well. Add this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include wells for a positive control (PHA or ConA) and a negative control (irrelevant peptide or media alone).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[6][14]
-
Cell Removal: Wash the plates with PBS containing 0.05% Tween 20 to remove cells.
-
Detection Antibody: Add the biotinylated anti-mouse IFN-gamma detection antibody and incubate for 2 hours at room temperature.[6]
-
Enzyme Conjugate: Wash the plates and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plates and add the appropriate substrate. Monitor for the development of spots.
-
Stopping the Reaction: Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the identification of the specific cell type producing IFN-gamma (e.g., CD8+ T cells) and can be used for multi-parameter analysis.[15]
Materials:
-
This compound peptide
-
Brefeldin A or Monensin
-
Anti-mouse CD8, CD4, and other cell surface marker antibodies
-
Anti-mouse IFN-gamma antibody (fluorochrome-conjugated)
-
Fixation/Permeabilization buffers
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or tumor-infiltrating lymphocytes.
-
Stimulation: Stimulate 1-2 x 10^6 cells with this compound peptide (1-10 µg/mL) in the presence of a protein transport inhibitor like Brefeldin A for 4-6 hours.[16][17] Include unstimulated and positive controls.
-
Surface Staining: Wash the cells and stain for cell surface markers such as CD8 and CD4 for 30 minutes at 4°C.[18]
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Then, permeabilize the cells using a saponin-based permeabilization buffer.[17][19]
-
Intracellular Staining: Stain for intracellular IFN-gamma with a fluorochrome-conjugated anti-IFN-gamma antibody for 30 minutes at 4°C.[16][18]
-
Washing and Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of IFN-gamma-producing cells within the CD8+ T-cell population.
Protocol 3: ELISA for IFN-gamma
ELISA measures the total amount of IFN-gamma secreted into the supernatant of cell cultures.[6][20]
Materials:
-
96-well ELISA plates
-
Anti-mouse IFN-gamma capture antibody
-
Recombinant mouse IFN-gamma standard
-
Biotinylated anti-mouse IFN-gamma detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-mouse IFN-gamma capture antibody overnight at 4°C.[21]
-
Washing and Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.
-
Sample and Standard Preparation: Prepare a standard curve using serial dilutions of recombinant mouse IFN-gamma.[22] Collect supernatants from cell cultures stimulated with this compound peptide for 24-72 hours.
-
Incubation: Add the standards and culture supernatants to the plate and incubate for 2 hours at room temperature.[23]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.
-
Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.[24]
-
Calculation: Calculate the concentration of IFN-gamma in the samples based on the standard curve.
Troubleshooting
ELISpot
-
High Background: Insufficient blocking, incomplete washing, or too high a concentration of detection antibody or enzyme conjugate.
-
No or Weak Signal: Inactive peptide, low frequency of responding cells, or incorrect antibody concentrations.
Intracellular Cytokine Staining
-
High Background: Inadequate washing, non-specific antibody binding, or issues with the fixation/permeabilization process.
-
Weak Signal: Inefficient stimulation, suboptimal concentration of protein transport inhibitor, or loss of cells during washing steps.
ELISA
-
High Background: Insufficient washing, non-specific binding of antibodies, or contamination of reagents.
-
Low Signal: Low concentration of IFN-gamma in the supernatant, inactive standard, or incorrect antibody pairing.
By following these detailed protocols and considering the potential troubleshooting steps, researchers can reliably and accurately measure the IFN-gamma response to the this compound peptide, providing valuable insights into the efficacy of cancer immunotherapies.
References
- 1. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 5. Cytokine therapy - ACIR Journal Articles [acir.org]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dysregulation in IFN-γ signaling and response: the barricade to tumor immunotherapy [frontiersin.org]
- 9. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient expansion of peptide-specific lymphocytes producing IFN-gamma after vaccination with dendritic cells pulsed with MAGE peptides in patients with mage-A1/A3-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. hiv-forschung.de [hiv-forschung.de]
- 14. mstechno.co.jp [mstechno.co.jp]
- 15. iti.stanford.edu [iti.stanford.edu]
- 16. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 17. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 18. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]
- 20. Interferon-gamma production in antigen specific T cell response: quantitation of specific mRNA and secreted protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.stemcell.com [cdn.stemcell.com]
- 22. content.abcam.com [content.abcam.com]
- 23. elkbiotech.com [elkbiotech.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Imaging of T-Cell Responses to AH1 Peptide
For Researchers, Scientists, and Drug Development Professionals
The AH1 peptide, an immunodominant epitope derived from the envelope protein gp70 of the murine leukemia virus, serves as a critical tumor rejection antigen in BALB/c mouse models, particularly for colon carcinoma (e.g., CT26) and sarcoma cell lines.[1][2][3] Visualizing the dynamic behavior of T cells specific to the this compound antigen in a living organism is paramount for evaluating the efficacy of novel cancer immunotherapies, including checkpoint inhibitors, therapeutic vaccines, and adoptive cell therapies.[1][4][5] These application notes provide an overview and detailed protocols for leveraging the this compound peptide to perform high-resolution in vivo imaging of antigen-specific CD8+ T-cell responses.
Application Notes
Principle: The core principle involves the specific recognition of the this compound peptide presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Ld on the surface of tumor cells by the T-cell receptor (TCR) on cognate CD8+ T cells.[6][7] This interaction can be exploited to label, track, and functionally assess this compound-specific T cells within the tumor microenvironment and secondary lymphoid organs. Imaging modalities range from high-resolution intravital microscopy, which allows for single-cell tracking, to whole-body techniques like Positron Emission Tomography (PET) that provide a macroscopic view of T-cell distribution.[5][8][9]
Applications in Research and Drug Development:
-
Evaluating Vaccine Efficacy: Quantify the expansion and tumor infiltration of this compound-specific T cells following vaccination with this compound peptide variants or other vaccine formulations.[6][10]
-
Monitoring Adoptive Cell Therapy (ACT): Track the homing, persistence, and anti-tumor activity of adoptively transferred this compound-specific CD8+ T cells.[1][11]
-
Pharmacodynamics of Immunomodulators: Assess how checkpoint inhibitors or other immunomodulatory agents affect the motility, localization, and cytotoxic function of this compound-specific T cells within the tumor.[9][12]
-
Understanding T-Cell Exhaustion: Investigate the functional state of tumor-infiltrating this compound-specific T cells by correlating imaging data with ex vivo functional assays.[13]
Data Presentation
Table 1: Frequency of this compound-Specific CD8+ T Cells in Murine Models
| Tissue/Condition | Model Organism | Therapeutic Intervention | Frequency of this compound-Specific CD8+ T Cells (% of total CD8+) | Reference |
| Tumor (CT26) | BALB/c | L19-mIL12 or F8-mTNF | ~50% | [2] |
| Tumor-Draining Lymph Nodes (TDLNs) | BALB/c | None | <0.1% to 5% | [1] |
| Spleen | BALB/c | None | <0.1% | [1] |
| Tumor (WEHI-164) | BALB/c | None | <10% | [1] |
Table 2: Affinity and Functional Characteristics of this compound Peptide Mimotopes
| Peptide | Affinity for TCR (Relative to this compound) | In Vivo T-Cell Expansion | In Vivo Anti-Tumor Protection | Reference |
| This compound | Base | Base | Base | [6] |
| Mimotope 39 | Intermediate | Enhanced | Improved | [6] |
| Mimotope 15 | High | Enhanced | Not Improved | [6] |
| Mimotope 51 | High | Enhanced | Not Improved | [6] |
| Mimotope 75 | Low | Low | Not Improved | [6] |
| Mimotope 87 | Low | Low | Not Improved | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Generation and Expansion of this compound-Specific CD8+ T Cells for Adoptive Transfer
This protocol describes the isolation and in vitro expansion of naturally occurring this compound-specific CD8+ T cells from tumor-bearing mice.[1]
Materials:
-
CT26 tumor-bearing BALB/c mice
-
Complete RPMI medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
-
Recombinant mouse IL-2
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
This compound peptide (SPSYVYHQF)
-
MHC Class I H-2Ld/AH1 reversible multimers (e.g., Streptamers)
-
Magnetic-activated cell sorting (MACS) columns and magnet
Procedure:
-
Tissue Harvest: Euthanize CT26 tumor-bearing mice and aseptically harvest tumors and tumor-draining lymph nodes (TDLNs).
-
Single-Cell Suspension: Mechanically dissociate tissues and pass through a 70 µm cell strainer to obtain single-cell suspensions. For tumors, enzymatic digestion (e.g., with collagenase/DNase) may be required.
-
Isolation of this compound-Specific CD8+ T Cells: a. Enrich for CD8+ T cells from the cell suspension using a negative selection MACS kit. b. Stain the enriched CD8+ T cells with fluorescently labeled H-2Ld/AH1 reversible multimers according to the manufacturer's protocol. c. Isolate the multimer-positive cells using fluorescence-activated cell sorting (FACS) or by using magnetic beads if the multimers are compatible.
-
T-Cell Activation and Expansion: a. Plate the isolated this compound-specific CD8+ T cells in a 24-well plate pre-coated with anti-CD3 and anti-CD28 antibodies. b. Culture the cells in complete RPMI medium supplemented with a high concentration of recombinant mouse IL-2 (e.g., 100 U/mL). c. Monitor cell expansion every 2-3 days and split cultures as needed. Cells should expand exponentially after an initial stimulation period.
-
Purity and Specificity Check: After expansion (typically 10-14 days), verify the purity and specificity of the T-cell population by re-staining with H-2Ld/AH1 tetramers and analyzing via flow cytometry.
Protocol 2: In Vivo Imaging of this compound-Specific T-Cell Trafficking and Cytotoxicity by Intravital Microscopy
This protocol details the use of two-photon microscopy to visualize fluorescently labeled this compound-specific T cells within a CT26 tumor in a living mouse.[8][9]
Materials:
-
BALB/c mice
-
CT26 tumor cells expressing a fluorescent protein (e.g., GFP)
-
Expanded this compound-specific CD8+ T cells (from Protocol 1) or transgenic T cells (e.g., from OT-I mice if using an OVA-expressing tumor model for procedural validation)
-
Fluorescent dye for T-cell labeling (e.g., CFSE, CellTracker) or fluorescent reporter T cells
-
Surgical tools for dorsal skinfold chamber or imaging window implantation
-
Two-photon microscope with a heated stage and anesthesia system
-
Fluorescent dextran (B179266) (e.g., Rhodamine-dextran) for visualizing blood vessels
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26-GFP cells into the desired location for imaging (e.g., dorsal flank). Allow the tumor to grow to 5-7 mm in diameter.
-
T-Cell Preparation and Transfer: a. Label the expanded this compound-specific T cells with a fluorescent dye (e.g., 5 µM CFSE) according to the manufacturer's instructions. b. Adoptively transfer 3-5 x 10^6 labeled T cells via intravenous (tail vein) injection into the tumor-bearing mice.
-
Surgical Preparation for Imaging: a. 2-4 days after T-cell transfer, anesthetize the mouse. b. Implant a dorsal imaging window or prepare a skin flap over the tumor to expose the tumor vasculature and surface while maintaining tissue viability. c. Place the mouse on the heated microscope stage and maintain anesthesia.
-
Intravital Imaging: a. Administer fluorescent dextran i.v. to label the vasculature. b. Use the two-photon microscope to acquire time-lapse (4D) image stacks of the tumor microenvironment.
- Excitation Wavelengths: Use appropriate wavelengths to excite the fluorescent proteins/dyes (e.g., ~920 nm for GFP and CFSE). c. Image for 30-60 minutes per region to capture T-cell dynamics.
-
Image Analysis: a. Use imaging software (e.g., Imaris, Volocity) to track individual T cells and quantify parameters such as:
- Velocity: Speed of T-cell migration.
- Arrest Coefficient: Percentage of time a cell's velocity is below a threshold (e.g., 2 µm/min), indicating stable contact.[9]
- Confinement Ratio: Displacement divided by total path length, indicating directed vs. random movement. b. Observe and quantify interactions between T cells (CFSE+) and tumor cells (GFP+), including stable synapse formation and subsequent tumor cell apoptosis (e.g., morphology changes, fragmentation).
Protocol 3: Non-invasive In Vivo Tracking of this compound-Specific T Cells by Immuno-PET
This protocol describes a non-invasive method to visualize the whole-body distribution of antigen-specific T cells using PET imaging with a radiolabeled peptide-MHC (pMHC) complex.[5]
Materials:
-
CT26 tumor-bearing BALB/c mice
-
This compound/H-2Ld tetramers or dimeric pMHC scaffolds (synTacs)
-
Positron-emitting isotope (e.g., 89Zr, 64Cu) and appropriate chelator (e.g., DFO)
-
Size-exclusion chromatography columns
-
PET/CT or PET/MRI scanner
-
Anesthesia system
Procedure:
-
Establishment of T-Cell Response: In CT26 tumor-bearing mice, induce an this compound-specific T-cell response through vaccination or adoptive cell therapy. Allow sufficient time for the response to develop (e.g., 7-10 days post-vaccination).
-
Radiolabeling of pMHC Tetramers: a. Conjugate the pMHC tetramers with a chelator (e.g., DFO). b. Incubate the chelator-conjugated tetramers with the positron-emitting isotope (e.g., [89Zr]Zr-oxalate) under appropriate pH and temperature conditions. c. Purify the radiolabeled tetramers from free isotope using size-exclusion chromatography.
-
Tracer Injection and Imaging: a. Anesthetize the mouse and inject a defined activity of the radiolabeled this compound/H-2Ld tetramer (e.g., 1-5 MBq) via the tail vein. b. As a control, a separate cohort of mice can be injected with a tetramer loaded with an irrelevant peptide. c. Perform dynamic or static PET scans at various time points post-injection (e.g., 1, 4, 24, 48 hours). A CT or MRI scan should be acquired for anatomical co-registration.
-
Data Analysis: a. Reconstruct the PET images and co-register them with the anatomical CT/MRI data. b. Draw regions of interest (ROIs) over the tumor, spleen, tumor-draining and non-draining lymph nodes, and other organs. c. Quantify the radioactivity concentration in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g). d. Compare the tracer uptake in different tissues and between experimental groups to determine the location and relative abundance of this compound-specific T cells.
References
- 1. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. In vivo detection of antigen-specific CD8 T cells by immuno-positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Antigenic Peptide Vaccines for Cancer Immunotherapy Using a Dominant Tumor-specific T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravital Imaging of Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo imaging of cytotoxic T cell infiltration and elimination of a solid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vivo imaging of CD8+ T cells in metastatic cancer patients: first clinical experience with simultaneous [89Zr]Zr-Df-IAB22M2C PET/MRI [thno.org]
- 13. jitc.bmj.com [jitc.bmj.com]
Application Notes: Generation and Validation of AH1-Specific T Cell Clones
Introduction
The study of tumor-specific T cell responses is fundamental to the development of novel cancer immunotherapies, including adoptive cell therapy (ACT). The AH1 peptide, derived from the envelope glycoprotein (B1211001) 70 (gp70) of an endogenous murine leukemia virus, is a potent tumor rejection antigen expressed by various tumor cell lines of BALB/c origin, such as the CT26 colon carcinoma.[1][2] It is highly immunogenic and serves as a critical target for cytotoxic T lymphocytes (CTLs).[1][3] Generating clonal populations of T cells with a single, defined antigen specificity is invaluable for dissecting immune mechanisms, screening therapeutic candidates, and developing targeted cell-based therapies.[4][5][6]
This document provides a detailed protocol for the isolation, cloning, expansion, and functional characterization of this compound-specific CD8+ T cell clones from tumor-bearing mice. The methodologies described herein are designed for researchers in immunology and drug development to produce pure, functional, and antigen-specific T cell populations for preclinical studies.
I. Quantitative Data Summary
The following tables summarize key quantitative outcomes from published protocols for generating this compound-specific T cells.
Table 1: T Cell Expansion and Purity
| Parameter | Reported Value | Source |
|---|---|---|
| Fold Expansion | Up to 470-fold | [1] |
| Purity (this compound-Tetramer+) | Consistently close to 100% | [1] |
| Total Cell Yield | Up to 30 x 10⁶ cells per mouse |[1][6] |
Table 2: Functional Activity of Expanded this compound-Specific T Cell Clones
| Assay | Target Cells | E:T Ratio | Result | Source |
|---|---|---|---|---|
| In Vitro Cytotoxicity | gp70-expressing tumor cells | 1:1 | Significant and selective elimination of target cells | [1][3] |
| Cytokine Production | CT26 (this compound+) | 1:1 | Production of IFNγ and TNFα | [1][7] |
| Cytokine Production | F1F (this compound-) | 1:1 | No significant IFNγ or TNFα production |[1] |
II. Experimental Workflow and Signaling
The overall process involves isolating rare antigen-specific T cells, expanding them into a clonal population, and verifying their function.
Caption: Workflow for generating this compound-specific T cell clones.
T cell activation is initiated by the T cell receptor (TCR) recognizing the this compound peptide presented by an MHC molecule, with co-stimulation provided by molecules like CD28.
Caption: Simplified T cell activation signaling pathway.
III. Experimental Protocols
Protocol 1: Isolation of this compound-Specific CD8+ T Cells
This protocol details the isolation of rare this compound-specific T cells from lymphoid tissue of tumor-bearing mice using peptide-MHC tetramers and fluorescence-activated cell sorting (FACS).
1.1. Materials and Reagents
-
Tumor-draining lymph nodes (TDLNs) and/or tumors from CT26-bearing BALB/c mice.
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin.
-
Collagenase D (1 mg/mL) and DNase I (20 U/mL) for tumor digestion.
-
70 µm cell strainers.
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA.
-
Fluorochrome-conjugated antibodies: Anti-CD8, Anti-CD3, and a viability dye.
-
PE-conjugated this compound (SPSYVYHQF)-H-2Ld Tetramer.
-
Flow cytometer with single-cell sorting capability.
1.2. Methodology
-
Harvest TDLNs and/or tumors from euthanized CT26-bearing BALB/c mice.
-
Prepare single-cell suspensions.
-
For TDLNs, mechanically dissociate tissue through a 70 µm cell strainer.
-
For tumors, mince the tissue and digest in RPMI containing Collagenase D and DNase I for 45-60 minutes at 37°C before passing through a strainer.
-
-
Wash cells with RPMI and resuspend in FACS buffer.
-
Stain cells with the this compound-tetramer for 60 minutes at 4°C in the dark.
-
Add the antibody cocktail (Anti-CD8, Anti-CD3, viability dye) and incubate for an additional 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in FACS buffer for sorting.
-
Using a flow sorter, gate on live, single CD3+CD8+ cells and then identify the this compound-tetramer-positive population for sorting.
Protocol 2: Single-Cell Cloning
This protocol describes the cloning of isolated T cells by sorting individual cells into 96-well plates.
2.1. Materials and Reagents
-
Sorted this compound-specific CD8+ T cells.
-
96-well U-bottom plates.
-
T Cell Culture Medium: RPMI 1640, 10% FBS, L-glutamine, penicillin-streptomycin, 50 µM 2-mercaptoethanol.
-
Feeder Cells: Irradiated (e.g., 30 Gy) splenocytes from healthy BALB/c mice.
-
Phytohemagglutinin-L (PHA-L).
-
Recombinant murine Interleukin-2 (IL-2) and Interleukin-7 (IL-7).
2.2. Methodology
-
Prepare cloning plates by adding 100 µL of T cell culture medium containing feeder cells (5 x 10⁵ cells/mL), PHA-L (1 µg/mL), and IL-2 (50 U/mL) to each well of a 96-well U-bottom plate.
-
Use the flow sorter to deposit a single, live, this compound-tetramer+ CD8+ T cell into each prepared well.
-
Incubate the plates at 37°C in a 6% CO₂ incubator.
-
After 3-4 days, add 50 µL of fresh T cell culture medium containing IL-2 and IL-7 (10 ng/mL).
-
Monitor wells for clonal expansion (visible cell clusters) starting from day 7-10. Change half the media weekly with fresh cytokine-supplemented media.
-
Once clones have expanded to cover >50% of the well bottom, transfer them to larger wells (e.g., 48- or 24-well plates) for further expansion.
Protocol 3: Expansion of T Cell Clones
This protocol details the large-scale expansion of established T cell clones using anti-CD3/CD28 beads.
3.1. Materials and Reagents
-
Established T cell clones.
-
T Cell Culture Medium.
3.2. Methodology
-
Count the T cells from a well-established clone.
-
In a new culture vessel, resuspend T cells at 1 x 10⁶ cells/mL in T cell culture medium.
-
Add anti-CD3/anti-CD28 beads at a 1:1 bead-to-cell ratio.
-
Supplement the medium with a cytokine cocktail. A combination of IL-7 and IL-15 is recommended to promote a less differentiated, central-memory phenotype.[1] Alternatively, IL-2 can be used.[10][11]
-
Incubate at 37°C, 6% CO₂.
-
Monitor cell density and viability daily. Split cultures as needed to maintain a density between 0.5-2.0 x 10⁶ cells/mL.
-
Restimulate the T cells every 10-14 days using the same procedure to drive further expansion.
Protocol 4: Functional Validation of T Cell Clones
These assays confirm the specificity and cytotoxic potential of the expanded T cell clones.
4.1. In Vitro Cytotoxicity Assay
4.1.1. Materials and Reagents
-
Expanded this compound-specific T cell clones (Effector cells).
-
Target cells: CT26 (this compound-positive) and F1F or another gp70-negative cell line (this compound-negative control).[1]
-
Caspase-3/7 apoptosis reagent or another viability dye (e.g., 7-AAD).
-
Flow cytometer.
4.1.2. Methodology
-
Harvest and count effector and target cells.
-
Set up co-cultures in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1). Include target cells alone as a control for spontaneous death.
-
Add the Caspase-3/7 reagent or viability dye according to the manufacturer's instructions.
-
Analyze the plate on a flow cytometer.
-
Calculate the percentage of specific lysis: % Specific Lysis = 100 * [(% Dead Targets in Co-culture - % Spontaneous Dead Targets) / (100 - % Spontaneous Dead Targets)]
4.2. Intracellular Cytokine Staining Assay
4.2.1. Materials and Reagents
-
Expanded T cell clones.
-
Stimulator cells: CT26 (this compound+) and F1F (this compound-). Anti-CD3/CD28 beads can be used as a positive control.[1]
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies: Anti-CD8, Anti-IFNγ, Anti-TNFα.
-
Fixation/Permeabilization Buffer Kit.
-
Flow cytometer.
4.2.2. Methodology
-
Co-culture 1 x 10⁶ T cells with stimulator cells at a 1:1 ratio for 1 hour at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-5 hours.
-
Harvest cells and stain for surface markers (e.g., Anti-CD8).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (Anti-IFNγ, Anti-TNFα).
-
Wash and resuspend cells in FACS buffer.
-
Analyze by flow cytometry, gating on the CD8+ T cell population to determine the percentage of cells producing IFNγ and TNFα in response to each stimulus.[1][3]
References
- 1. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T-Cell Expression Cloning - Creative Biolabs [creative-biolabs.com]
- 5. Generation of Human T Cell Clones | Springer Nature Experiments [experiments.springernature.com]
- 6. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. T Cell Activation & Expansion | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Generation of Human Alloantigen-specific T Cells from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T Cell Activation and Expansion - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Generation of cytotoxic T lymphocytes specific for native or modified peptides derived from the epidermal growth factor receptor pathway substrate 8 antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing AH1 Peptide Vaccine Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the efficacy of AH1 peptide vaccines.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential solutions based on published research.
Question: Why am I observing a low cytotoxic T lymphocyte (CTL) response after this compound peptide vaccination?
Answer: A low CTL response to an this compound peptide vaccine can stem from several factors, ranging from suboptimal vaccine formulation to the inherent tolerance of the immune system to this self-antigen. Here are potential causes and troubleshooting strategies:
-
Poor Immunogenicity of the Native Peptide: The this compound peptide, being a self-antigen, is often poorly immunogenic, leading to suboptimal T-cell activation.[1][2][3]
-
Solution: Utilize Altered Peptide Ligands (APLs) or Mimotopes. These are variants of the this compound peptide with amino acid substitutions that can enhance binding to MHC molecules or the T-cell receptor (TCR), thereby inducing a more robust and cross-reactive T-cell response against the native this compound antigen.[2][4] Screening for mimotopes using representative, high-affinity TCRs can identify candidates that elicit superior anti-tumor immunity.[4]
-
-
Inadequate Adjuvant or Delivery System: Peptides administered alone are often poorly immunogenic and require a potent adjuvant and an effective delivery system to stimulate a strong immune response.[5][6]
-
Solution: Optimize Adjuvant and Delivery.
-
Adjuvants: Incorporate adjuvants that activate the innate immune system, such as Toll-like receptor (TLR) agonists (e.g., CpG oligodeoxynucleotides, Poly-I:C).[3][6][] Saponin-based adjuvants like QS-21 have also shown promise in cancer vaccines.[]
-
Delivery Systems: Employ delivery systems that protect the peptide from degradation and enhance its delivery to lymph nodes and antigen-presenting cells (APCs).[8][9][10] Conjugating the peptide to molecules like DSPE-PEG can promote albumin binding, leading to improved lymphatic drainage and serum stability.[8][9] Liposomal formulations or virus-like particles (VLPs) can also enhance peptide delivery and immunogenicity.[5][6][10]
-
-
-
Absence of T-Helper Cell Epitopes: A robust CTL response often requires help from CD4+ T-helper cells. Peptide vaccines containing only a CTL epitope may not be sufficient.
-
Solution: Include a T-Helper Epitope. Co-administering the this compound peptide with a known T-helper epitope, or creating a synthetic long peptide that incorporates both CTL and T-helper epitopes, can significantly enhance the CTL response.[11][12] The Pan-HLA-DR-binding epitope (PADRE) is one such example.[12]
-
-
T-Cell Tolerance: The expression of the this compound parent protein, gp70, in normal tissues can lead to central and peripheral tolerance, deleting or anergizing high-affinity this compound-specific T cells.[1]
Question: My this compound peptide vaccine shows initial efficacy, but tumors eventually recur. How can I achieve a more durable anti-tumor response?
Answer: Tumor recurrence despite initial vaccine efficacy is a common challenge, often due to the immunosuppressive tumor microenvironment and the development of immune escape mechanisms.
-
Tumor-Induced Immunosuppression: Tumors can create an immunosuppressive microenvironment by recruiting regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and expressing checkpoint ligands like PD-L1.[1][3][13]
-
Solution: Combination Immunotherapy.
-
Checkpoint Inhibitors: Combine the this compound peptide vaccine with checkpoint inhibitors, such as anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies. This can reinvigorate exhausted T cells within the tumor and enhance their effector function.[12]
-
Targeting Immunosuppressive Cells: Therapies that deplete or inhibit the function of Tregs or MDSCs can also improve vaccine efficacy.[1]
-
-
-
Insufficient Long-Term T-Cell Memory: The vaccine may be inducing a short-lived effector T-cell response without establishing a robust memory T-cell population.
-
Solution: Optimize Vaccination Schedule and Adjuvant. A prime-boost strategy, where the initial immunization is followed by one or more booster shots, can enhance the magnitude and quality of the memory T-cell response.[4] Boosting with the native this compound peptide after priming with a mimotope has been shown to enhance the expansion of high-affinity, tumor-specific T cells.[4] The choice of adjuvant can also influence the development of T-cell memory.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and implementation of this compound peptide vaccine experiments.
What are the most effective adjuvants to use with an this compound peptide vaccine?
Several types of adjuvants have been shown to be effective in enhancing the immunogenicity of peptide vaccines:
-
Toll-Like Receptor (TLR) Agonists: These directly activate innate immune cells. Examples include:
-
Poly-I:C (TLR3 agonist): Known to induce strong Th1 and CTL responses.[]
-
CpG oligodeoxynucleotides (TLR9 agonist): Potent inducers of Th1 immunity.[]
-
-
Saponin-based Adjuvants (e.g., QS-21): These can induce both Th1/Th2 pro-inflammatory responses and are used in several cancer vaccine formulations.[]
-
Emulsions (e.g., Incomplete Freund's Adjuvant - IFA): While effective at inducing T-cell responses in preclinical models, its use in humans is limited due to local reactogenicity.[1] It's important to note that repeated injections of peptide in IFA can lead to T-cell tolerance.[1]
What are the key considerations for designing a synthetic long peptide vaccine incorporating the this compound epitope?
Designing a long multi-epitope peptide vaccine requires careful consideration of several factors:
-
Inclusion of T-Helper Epitopes: As mentioned, incorporating a universal T-helper epitope like PADRE is crucial for inducing a robust CD8+ T-cell response.[12]
-
Linkers: The use of flexible linkers, such as glycine (B1666218) residues, between different epitopes can facilitate proper processing and presentation of the individual epitopes by APCs.[12]
-
Epitope Selection: If targeting multiple tumor antigens, select epitopes that are highly expressed on the tumor cells and are immunogenic.
-
Dimerization: Creating a dimeric form of the fusion peptide, for instance through a disulfide bond, can potentially enhance immunogenicity.[12]
How can I assess the functional quality of the this compound-specific T cells generated by my vaccine?
Beyond simply quantifying the number of this compound-specific T cells (e.g., using this compound-tetramer staining), it is critical to assess their functional capacity:
-
Cytokine Production: Measure the production of effector cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) by this compound-specific T cells upon stimulation with the this compound peptide.[2][4]
-
Cytotoxicity Assays: Evaluate the ability of the vaccine-induced T cells to kill target cells presenting the this compound peptide. This can be done through in vitro cytotoxicity assays or by measuring the expression of degranulation markers like CD107a.[2]
-
In Vivo Tumor Challenge: The most definitive test of vaccine efficacy is to challenge vaccinated mice with live tumor cells and monitor tumor growth and survival.[2][4]
Data Presentation
Table 1: Comparison of Different this compound Peptide Vaccine Strategies
| Vaccine Strategy | Key Feature | Reported Outcome | Reference |
| Native this compound Peptide | Standard peptide sequence | Poorly immunogenic, minimal tumor protection. | [1][2] |
| Mimotope/APL Vaccine | Altered peptide sequence with enhanced TCR/MHC binding | Increased number of this compound-specific T cells and enhanced anti-tumor immunity compared to native peptide.[2][4] | [2][4] |
| Peptide + T-Helper Epitope | Inclusion of a CD4+ T-cell epitope (e.g., from ovalbumin or endogenous gp70) | Protected 83-89% of mice from tumor challenge when using a strong Th1-polarizing helper peptide.[11] | [11] |
| Amphiphile-Vaccine | Peptide conjugated to DSPE-PEG for enhanced lymphatic delivery | Enhanced T-cell priming and LN accumulation. | [8] |
| Combination Therapy | Long multi-epitope peptide + lenalidomide (B1683929) + anti-PD1 | Prolonged overall survival in a glioblastoma mouse model (not this compound specific, but demonstrates principle).[12] | [12] |
Experimental Protocols
Protocol 1: Immunization of Mice with Peptide Vaccine
This protocol is a general guideline and may require optimization for specific peptides and adjuvants.
-
Peptide Preparation: Dissolve the lyophilized this compound peptide (or mimotope) in sterile, endotoxin-free PBS or DMSO.
-
Adjuvant Emulsification (for IFA):
-
Thoroughly mix equal volumes of the peptide solution and Incomplete Freund's Adjuvant (IFA).
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Vaccination:
-
Inject 100-200 µL of the peptide/adjuvant emulsion subcutaneously or intraperitoneally into BALB/c mice.
-
For a prime-boost regimen, repeat the immunization 7-14 days after the initial vaccination.[4]
-
-
Analysis of Immune Response: Harvest spleens or peripheral blood 7-10 days after the final immunization to analyze the T-cell response by tetramer staining, ELISpot, or intracellular cytokine staining.
Protocol 2: In Vivo Tumor Challenge
-
Cell Culture: Culture CT26 colon carcinoma cells (which express the gp70 antigen from which this compound is derived) in appropriate media.
-
Tumor Cell Preparation: Harvest the CT26 cells, wash them with sterile PBS, and resuspend them at the desired concentration (e.g., 5 x 10^5 cells/mL).
-
Tumor Implantation:
-
Seven days after the final vaccination, inject 100 µL of the CT26 cell suspension (containing 5 x 10^4 cells) subcutaneously into the flank of the vaccinated mice.[4]
-
-
Monitoring:
-
Monitor the mice for tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
Record survival data. Euthanize mice when tumors reach a predetermined size (e.g., 100-150 mm^2) or become ulcerated, in accordance with institutional animal care and use guidelines.[4]
-
Visualizations
Caption: Experimental workflow for testing this compound peptide vaccine efficacy.
Caption: Simplified signaling pathway of CTL activation by an this compound peptide vaccine.
Caption: Troubleshooting logic for a low CTL response to an this compound vaccine.
References
- 1. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Tumor vaccines: Toward multidimensional anti-tumor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Antigenic Peptide Vaccines for Cancer Immunotherapy Using a Dominant Tumor-specific T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-based vaccines: Current progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Peptide Vaccine Immunogenicity by Increasing Lymphatic Drainage and Boosting Serum Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Approaches to Improve Chemically Defined Synthetic Peptide Vaccines [frontiersin.org]
- 11. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The long multi-epitope peptide vaccine combined with adjuvants improved the therapeutic effects in a glioblastoma mouse model [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: AH1 Tetramer Staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AH1 tetramer staining.
Troubleshooting Guide
This guide addresses common issues encountered during this compound tetramer staining experiments. Each section details potential causes and offers solutions to resolve the problem.
Issue 1: Weak or No Signal from this compound Tetramer-Positive Cells
A common challenge in tetramer staining is a weak or absent signal, making it difficult to identify the target T cell population.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Low Frequency of Antigen-Specific T Cells | Increase the number of cells stained. For rare events, staining 2-10 million lymphoid cells (e.g., PBMCs, splenocytes) is recommended.[1] Tumor-infiltrating lymphocytes (TILs) may be enriched for antigen-specific T cells, potentially allowing for detection with as few as 200,000 cells.[1] |
| Suboptimal Tetramer Concentration | Titrate the this compound tetramer to determine the optimal concentration for your specific cell type and experimental conditions. Staining intensity can vary between different tetramer specificities.[2][3] |
| Low T Cell Receptor (TCR) Affinity | The interaction between the TCR and the peptide-MHC complex is crucial. Low-affinity TCRs may result in weak staining.[4] Consider using higher-order multimers like dextramers, which can enhance staining for lower-affinity TCRs.[4] Including a protein kinase inhibitor (PKI) during staining can reduce TCR internalization and improve signal intensity.[4][5] |
| Poor Cell Viability | Dead cells can negatively impact staining results. Always gate on live cells during flow cytometry analysis. If cell viability is below 80%, interpret the data with caution.[1] The use of viability dyes like 7-AAD is recommended, especially for thawed cells.[6] |
| Incorrect Staining Protocol | Optimize incubation times and temperatures. A standard recommendation is to incubate with the tetramer for 20-60 minutes at room temperature or 4°C.[2][6][7] Ensure that fixation is performed after tetramer staining, as pre-fixation can prevent tetramer binding.[6] |
Experimental Workflow for Signal Optimization:
Issue 2: High Background or Non-Specific Staining
High background can obscure the true positive signal, leading to inaccurate quantification of this compound-specific T cells.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Tetramer Aggregates | Centrifuge the tetramer reagent at high speed (e.g., 3300 x g) for five minutes before use to pellet any aggregates.[1] |
| Non-Specific Binding to Fc Receptors | Pre-incubate cells with an Fc receptor block (e.g., anti-CD16/CD32 for mouse cells) to prevent non-specific binding of the tetramer-fluorochrome conjugate.[6][8] This is particularly important for blood samples which may have a higher number of FcR+ cells.[8] |
| Binding to Dead Cells | Dead cells are prone to non-specific antibody and tetramer binding. Use a viability dye to exclude dead cells from the analysis.[1][6] |
| Inappropriate Negative Controls | Do not use empty loadable MHC tetramers as a negative control, as they can increase background staining.[1] Use an MHC tetramer with an irrelevant peptide for the same MHC allele (H-2Ld for this compound) as a negative control.[1][9] Alternatively, cells from a naïve, unvaccinated mouse stained with the this compound tetramer can serve as a negative control.[10] |
| Suboptimal Antibody Clones | For murine experiments, the choice of anti-CD8 antibody clone is critical. Some clones, like 53-6.7, can cause high background staining. Clone KT15 is recommended for use with mouse tetramers.[6] |
| Simultaneous Staining | For mouse MHC class I tetramer staining, simultaneous incubation of tetramer and antibodies can sometimes lead to non-specific binding. A sequential staining protocol (tetramer first, then antibodies) is recommended to achieve better results.[6] |
Logical Flow for Troubleshooting High Background:
Frequently Asked Questions (FAQs)
Q1: What is the this compound tetramer and what is it used for?
The this compound tetramer is a murine class I MHC H-2Ld molecule complexed with a peptide from the envelope protein (gp70) of an endogenous murine leukemia virus (MuLV).[9] This peptide, with the sequence SPSYVYHQF, is often re-expressed in murine cancer cell lines like CT26 colorectal cancer and B16 melanoma.[9] Therefore, the this compound tetramer is a valuable tool for detecting and quantifying this compound-specific CD8+ T cells, which is crucial for preclinical validation of cancer immunotherapies in mouse models.[9]
Q2: What are the essential controls for an this compound tetramer staining experiment?
A comprehensive experiment should include the following controls:
-
Negative Control: Use a tetramer with the same MHC allele (H-2Ld) and fluorochrome but loaded with an irrelevant peptide that is known not to be recognized in your mouse model.[1][9] Alternatively, you can use cells from a naïve or untreated mouse stained with the this compound tetramer.[10]
-
Positive Control: Whenever possible, include a sample known to contain this compound-specific T cells.[1] This could be cells from a mouse that has responded to a therapy known to induce an this compound-specific T cell response.[11] While often difficult to obtain, a positive control confirms that the staining protocol and reagents are working correctly.[11]
-
Viability Control: Use a viability dye to distinguish live cells from dead cells, as dead cells can bind the tetramer non-specifically.[6]
-
Unstained Control: A sample of cells with no reagents added, to set the baseline fluorescence.
-
Fluorescence Minus One (FMO) Controls: These are important for accurately setting gates, especially in multicolor panels.
Q3: Can I stain for intracellular markers along with the this compound tetramer?
Yes, it is possible to combine tetramer staining with intracellular cytokine staining (ICS). However, the protocol needs to be optimized. One successful approach involves stimulating the cells with the antigen, followed by surface staining, fixation, permeabilization, and then simultaneous intracellular staining for both the tetramer and cytokines.[12] This method can detect both surface and internalized TCRs, potentially identifying a higher percentage of antigen-specific cells.[12]
Q4: Should I stain with the this compound tetramer and anti-CD8 antibody at the same time?
For murine MHC class I tetramers, it is often recommended to perform a sequential staining procedure.[6] Incubate the cells with the this compound tetramer first, wash, and then add the anti-CD8 and other surface marker antibodies.[6] This can help prevent the antibody from sterically hindering the tetramer's access to the TCR and may reduce non-specific binding.[6]
Q5: What cell number is recommended for this compound tetramer staining?
For peripheral blood mononuclear cells (PBMCs) or splenocytes, it is recommended to use 1-2 million cells per sample.[2][3] If you are working with a cell line, 200,000 to 400,000 cells may be sufficient.[2][3] If the expected frequency of this compound-specific T cells is very low, you may need to increase the number of cells stained to 10 million or more to acquire a sufficient number of events for analysis.[1]
Experimental Protocols
Protocol 1: Standard this compound Tetramer Staining for Murine Splenocytes
This protocol outlines a standard procedure for identifying this compound-specific CD8+ T cells from a murine spleen.
Materials:
-
Single-cell suspension of murine splenocytes
-
FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide)
-
Fluorochrome-labeled this compound (H-2Ld/SPSYVYHQF) Tetramer
-
Fluorochrome-labeled anti-mouse CD8a antibody (Clone: KT15 recommended)[6]
-
Fluorochrome-labeled anti-mouse CD3 antibody
-
Viability Dye (e.g., 7-AAD)
-
Fc Block (anti-mouse CD16/CD32)
-
96-well U-bottom plate
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes. Count the cells and resuspend them in cold FACS buffer at a concentration of 5 x 10^6 cells/mL.
-
Fc Receptor Blocking: Add 200 µL of the cell suspension (1 x 10^6 cells) to a well of a 96-well plate. Add Fc Block and incubate for 10-15 minutes at 4°C.
-
Tetramer Staining: Without washing, add the pre-titrated optimal concentration of this compound tetramer to the cells. Mix gently and incubate for 30-60 minutes at room temperature, protected from light.[10]
-
Washing: Wash the cells once by adding 150 µL of cold FACS buffer and centrifuging at 700g for 3 minutes. Discard the supernatant.[2]
-
Surface Antibody Staining: Resuspend the cell pellet in the antibody cocktail containing anti-CD8, anti-CD3, and any other desired surface markers. Incubate for 30 minutes at 4°C in the dark.[2][3]
-
Washing: Wash the cells twice with cold FACS buffer as described in step 4.
-
Viability Staining: Resuspend the cells in FACS buffer containing the viability dye according to the manufacturer's instructions.
-
Acquisition: Analyze the samples on a flow cytometer within a few hours. For storage, resuspend in PBS with 0.5% paraformaldehyde and store at 4°C for up to 24 hours.[6][10]
References
- 1. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 2. eaglebio.com [eaglebio.com]
- 3. immunaware.com [immunaware.com]
- 4. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide–MHC Class I Tetramers Can Fail To Detect Relevant Functional T Cell Clonotypes and Underestimate Antigen-Reactive T Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 8. researchgate.net [researchgate.net]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. lubio.ch [lubio.ch]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
AH1 peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AH1 peptide, along with troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound peptide?
A1: For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2][3][4][5] Under these conditions, the peptide can remain stable for several months to years.[1][2][4] To prevent degradation from moisture, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[3][4]
Q2: How should I store this compound peptide once it is reconstituted in a solution?
A2: The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[2] Reconstituted this compound peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short- to medium-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[2][6] It is recommended to use sterile buffers at a pH of 5-6 for reconstitution to enhance stability.[2]
Q3: What factors can affect the stability of the this compound peptide?
A3: Several factors can impact this compound peptide stability, including temperature, pH, and the presence of oxidizing agents.[7][8] Peptides are susceptible to degradation at higher temperatures and in extreme acidic or alkaline environments.[7][8] The amino acid sequence of a peptide also influences its stability; for instance, peptides containing residues like Cys, Met, or Trp are prone to oxidation.[2]
Q4: I am observing unexpected or inconsistent results in my CTL activation assay with the this compound peptide. What could be the cause?
A4: Inconsistent results can arise from several factors related to the this compound peptide's handling and use. Improper storage or multiple freeze-thaw cycles of the peptide solution can lead to degradation and reduced activity. Peptide aggregation upon reconstitution can also lower its effective concentration. Ensure you are using a fresh aliquot for each experiment and following the recommended reconstitution protocol. Additionally, verify the peptide concentration and the viability of your cells.
Q5: How can I check the purity and integrity of my this compound peptide stock?
A5: The purity and integrity of the this compound peptide can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9][10] HPLC can determine the purity of the peptide, while MS can confirm its molecular weight, verifying the correct sequence.[10] These techniques are crucial for quality control, especially if you suspect degradation or contamination.
Peptide Stability Data
Due to the limited availability of specific quantitative stability data for the this compound peptide, the following tables provide an illustrative summary based on general peptide stability principles. These tables are intended to guide researchers on the expected relative stability under different conditions.
Table 1: Illustrative Stability of Lyophilized this compound Peptide
| Storage Temperature | Expected Stability (Illustrative) | Key Considerations |
| Room Temperature | Weeks to a few months | For short-term handling only. Protect from light and moisture.[3][4] |
| 4°C | Several months | Suitable for short- to medium-term storage in a desiccated environment.[1] |
| -20°C | 1-2 Years | Recommended for long-term storage.[1][2][5] |
| -80°C | Several Years | Optimal for archival and very long-term storage.[1][4][5] |
Table 2: Illustrative Stability of this compound Peptide in Solution
| Storage Temperature | Solvent/Buffer (pH 5-6) | Expected Stability (Illustrative) | Key Considerations |
| 4°C | Sterile Buffer | Up to 1 week | Prone to bacterial degradation.[2] |
| -20°C | Sterile Buffer | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2][6] |
| -80°C | Sterile Buffer with Cryoprotectant | Up to 6 months | Recommended for longer-term solution storage.[6] |
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no T-cell activation | Peptide degradation | Use a fresh aliquot of this compound peptide. Confirm proper long-term storage conditions (-20°C or -80°C for lyophilized powder). |
| Incorrect peptide concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal peptide concentration. | |
| Peptide aggregation | Briefly sonicate the peptide solution to break up aggregates. Visually inspect for precipitates. Reconstitute in a small amount of DMSO or acetic acid before diluting with buffer if solubility is an issue. | |
| High background signal | Peptide solution contamination | Prepare fresh peptide solutions using sterile buffers and techniques. Filter-sterilize the peptide solution if necessary. |
| Non-specific cell activation | Include a vehicle control (buffer/solvent without peptide) to assess baseline activation. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles | Aliquot the reconstituted peptide into single-use volumes to avoid degradation from repeated temperature changes.[2] |
| Variability in cell handling | Standardize cell culture and plating procedures. Ensure consistent cell numbers and viability across experiments. |
Experimental Protocols & Workflows
Protocol 1: Reconstitution of Lyophilized this compound Peptide
-
Equilibration: Allow the vial of lyophilized this compound peptide to reach room temperature in a desiccator before opening. This prevents condensation, which can reduce peptide stability.[3][4]
-
Solvent Addition: Add the appropriate amount of sterile, high-purity solvent (e.g., sterile water, PBS, or a buffer at pH 5-6) to achieve the desired stock concentration.
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking. If solubility is an issue, brief sonication can be used.
-
Aliquoting and Storage: Aliquot the reconstituted peptide solution into single-use, low-protein-binding tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Quality Control of this compound Peptide using RP-HPLC
-
Sample Preparation: Dissolve a small amount of the this compound peptide in the mobile phase starting condition (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.
-
HPLC System Setup:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Injection and Data Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks.
Protocol 3: In Vitro CTL Activation Assay with this compound Peptide
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice and prepare a single-cell suspension.
-
Peptide Pulsing: Incubate antigen-presenting cells (APCs) with various concentrations of the this compound peptide (e.g., 0.1, 1, 10 µg/mL) for 1-2 hours at 37°C to allow for peptide loading onto MHC class I molecules.
-
Co-culture: Co-culture the peptide-pulsed APCs with the isolated T-cells at an appropriate effector-to-target ratio.
-
Incubation: Incubate the co-culture for a designated period (e.g., 6 hours for intracellular cytokine staining, 24-72 hours for proliferation assays).
-
Readout: Analyze T-cell activation through methods such as intracellular cytokine staining (e.g., for IFN-γ, TNF-α), proliferation assays (e.g., CFSE dilution), or cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of the requirement of diverse protein degradation pathways in MHC class I peptide presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of the requirement of diverse protein degradation pathways in MHC class I peptide presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving Antigenic Peptide Vaccines for Cancer Immunotherapy Using a Dominant Tumor-specific T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple culture protocol to detect peptide-specific cytotoxic T lymphocyte precursors in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Tolerance to AH1 Self-Antigen
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming immune tolerance to the AH1 self-antigen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the this compound self-antigen and why is it a significant target in cancer immunotherapy?
The this compound antigen is an immunodominant peptide derived from the gp70 envelope protein of the endogenous murine leukemia virus (MuLV).[1][2] It is considered a self-antigen in BALB/c mice.[2] While gp70 is poorly expressed in most normal tissues of young mice, it is highly expressed in various tumor cell lines, including the widely used CT26 colon carcinoma model, making this compound a critical tumor-rejection antigen.[2][3] The therapeutic goal is to activate the immune system to recognize and eliminate tumor cells presenting the this compound peptide.
Q2: What are the primary challenges in generating an effective immune response against the this compound self-antigen?
The primary challenge is overcoming immune tolerance. Because this compound is a self-antigen, T cells with high affinity for it are often deleted during development (central tolerance) or rendered non-responsive (anergic) in the periphery.[4][5] Consequently, T cells that do recognize this compound are often suboptimally activated by the native peptide, leading to a weak anti-tumor response.[2] Furthermore, adoptively transferred this compound-specific T cells may fail to persist and function effectively in vivo, limiting their therapeutic potential.[6][7]
Q3: What are the main experimental strategies to break tolerance to the this compound self-antigen?
Several strategies have been developed to overcome this compound tolerance:
-
Altered Peptide Ligands (APLs) or Mimotopes: This involves vaccinating with peptide variants that have been modified to increase their affinity for the T-cell receptor (TCR).[2][8] These "heteroclitic" peptides can more strongly activate the existing pool of low-affinity, this compound-specific T cells.[2]
-
Immune Checkpoint Blockade: Antibodies targeting inhibitory receptors on T cells, such as CTLA-4 and PD-1, can reinvigorate anergic or exhausted T cells.[9][10] Blockade of CTLA-4 can expand the number of responding T-cell clones, while PD-1 blockade restores the function of tumor-infiltrating T cells.[10][11]
-
Cytokine Therapy: The targeted delivery of immunostimulatory cytokines, like IL-12 or TNF, to the tumor microenvironment can potently activate an anti-tumor response.[1] Antibody-cytokine fusions have been shown to cure CT26 tumors, a process that depends on a robust CD8+ T cell response against this compound.[1][12]
-
Strong Adjuvants and Co-stimulation: The choice of adjuvant is critical for breaking self-tolerance.[9][13] Additionally, ensuring proper co-stimulation through pathways like CD28/B7 is necessary to overcome T-cell anergy and drive a productive immune response.[14][15]
-
Adoptive Cell Therapy (ACT): This involves isolating rare this compound-specific T cells, expanding them ex vivo to large numbers, and re-infusing them into the host.[6][7] While this can induce tumor growth retardation, its efficacy is often limited by poor T-cell survival in vivo.[6][7]
Q4: My this compound peptide vaccine is not preventing tumor growth. What are the likely causes and troubleshooting steps?
Failure of an this compound peptide vaccine can stem from several factors. Vaccination with the native this compound peptide, even with a strong adjuvant, often fails to prevent tumor growth because the responding T cells are not sufficiently activated.[2]
Troubleshooting Steps:
-
Evaluate Peptide Affinity: The native this compound peptide may be a weak agonist for the available T-cell repertoire. Consider using altered peptide ligands (APLs) that have a higher affinity for the TCR.[16] Be aware that excessively high affinity can also be suboptimal.[16]
-
Assess Adjuvant Potency: Ensure you are using a potent adjuvant capable of breaking tolerance. Combining the peptide with adjuvants like Toll-like receptor (TLR) agonists can enhance dendritic cell (DC) activation and subsequent T-cell priming.[17]
-
Check T-cell Functionality: Analyze the functionality of T cells elicited by your vaccine. T cells from non-protective peptide vaccinations may expand but remain poorly cross-reactive and unable to produce key effector cytokines like IFN-γ in response to the native this compound peptide.[2]
-
Incorporate Checkpoint Inhibitors: The tumor microenvironment is highly immunosuppressive. Combining your peptide vaccine with a PD-1/PD-L1 or CTLA-4 blocking antibody can help overcome this suppression and enhance the activity of vaccine-induced T cells.[18][19]
Troubleshooting Guides
Guide 1: Poor In Vivo Persistence of Adoptively Transferred this compound-Specific T Cells
Problem: You have successfully isolated and expanded functional this compound-specific CD8+ T cells ex vivo. They demonstrate cytotoxicity against this compound-positive tumor cells in vitro, but after adoptive transfer, they fail to clear established tumors and show poor persistence in the tumor and lymphoid organs.[6][7]
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Lack of Homeostatic Cytokine Support | Co-administer IL-2, IL-7, or IL-15 with the T-cell infusion. | These cytokines are crucial for the survival, proliferation, and homeostatic maintenance of CD8+ T cells in vivo. High-dose IL-2 is a common component of ACT regimens.[6] |
| T-cell Exhaustion | 1. Culture T cells for a shorter duration ex vivo. 2. Combine ACT with PD-1/PD-L1 blockade. | Prolonged ex vivo culture can lead to T-cell differentiation and exhaustion. PD-1 is a key marker of exhaustion, and blocking this pathway can restore the function of transferred T cells within the tumor microenvironment.[12][20] |
| Host Immunosuppressive Environment | Perform lymphodepletion of the host using cyclophosphamide (B585) or irradiation prior to T-cell infusion. | Lymphodepletion removes regulatory T cells (Tregs) and other suppressive cells, and it increases the availability of homeostatic cytokines, creating a more favorable environment for the transferred T cells to expand and persist.[6] |
| Insufficient T-cell Homing | Genetically engineer T cells to express chemokine receptors (e.g., CXCR3) that direct them to the tumor. | Tumors secrete specific chemokines. Enhancing the expression of the corresponding receptors on therapeutic T cells can improve their migration into the tumor site. |
Guide 2: Variable Anti-Tumor Efficacy with Different this compound Altered Peptide Ligands (APLs)
Problem: You are testing a panel of this compound peptide variants (APLs) and observe that while all elicit an expansion of this compound-tetramer positive T cells, only some provide significant protection against tumor challenge.[2][16]
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Poor Cross-Reactivity | Screen T cells elicited by each APL for their ability to recognize and respond to the native this compound peptide using IFN-γ ELISpot or intracellular cytokine staining. | An effective APL must activate T cells that can cross-react with the native this compound antigen presented by tumor cells. Some APLs may expand T-cell clones that only recognize the variant peptide.[2] |
| Suboptimal TCR-pMHC Affinity | Measure the binding affinity of your APLs to a relevant this compound-specific TCR. Aim for intermediate-affinity interactions. | Studies show that peptides with intermediate affinity for the TCR often induce the most effective anti-tumor immunity. Peptides with very high affinity can sometimes lead to suboptimal T-cell activation or deletion, while low-affinity peptides fail to provide sufficient stimulation.[16] |
| Induction of Non-functional T cells | Analyze the phenotype and function of tumor-infiltrating lymphocytes (TILs) from mice vaccinated with different APLs. Assess their ability to produce effector cytokines upon stimulation. | Some APLs may expand a population of T cells that are functionally deficient in vivo, even if they appear active in basic ex vivo assays.[16] |
Quantitative Data Summary
Table 1: Efficacy of Different this compound Peptide Variants in Tumor Protection
This table summarizes representative data on the ability of various this compound peptide variants to protect against CT26 tumor challenge. "Protective" peptides successfully prevent tumor growth in a high percentage of mice.
| Peptide Vaccine | Sequence Variation from this compound | Tumor Protection (% of mice tumor-free) | IFN-γ Response to Native this compound (Spot Forming Units / 10⁶ splenocytes) | Reference |
| This compound (Native) | None | 0 - 10% | Low | [2] |
| WMF (Non-protective) | Multiple substitutions | 0 - 20% | Low | [2][8] |
| 15 (Non-protective) | High affinity mimotope | Minimal | Moderate | |
| 39 (Protective) | 6 of 9 residues varied | ~60% | High | [2][21] |
| F1A5 (Protective) | A5V substitution | ~90% | High | [2] |
Note: Specific quantitative values can vary between experiments. This table illustrates the general principle that protective peptides elicit stronger functional responses to the native antigen.
Experimental Protocols
Protocol 1: In Vivo Tumor Protection Assay with Peptide Vaccine
This protocol details a standard workflow to assess the efficacy of a peptide vaccine in preventing tumor growth.
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Vaccination:
-
Dissolve the test peptide (e.g., F1A5 APL) and a control peptide (e.g., irrelevant β-gal peptide) in sterile PBS.
-
Prepare the adjuvant. For example, emulsify the peptide solution with an equal volume of Incomplete Freund's Adjuvant (IFA) containing a CpG oligodeoxynucleotide (a TLR9 agonist).
-
Inject 100 µL of the peptide-adjuvant emulsion subcutaneously (s.c.) at the base of the tail. A typical dose is 50-100 µg of peptide per mouse.
-
Provide a booster vaccination 7-10 days after the primary immunization.
-
-
Tumor Challenge:
-
7 days after the booster vaccination, challenge the mice by injecting 1x10⁵ CT26 tumor cells in 100 µL of sterile PBS s.c. on the contralateral flank.
-
-
Monitoring:
-
Monitor mice for tumor growth every 2-3 days.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Euthanize mice when tumors reach a predetermined size (e.g., >1000 mm³) or show signs of ulceration, according to institutional guidelines.
-
-
Data Analysis: Plot tumor growth curves for each group. Use a Kaplan-Meier survival curve to represent the percentage of tumor-free mice over time.
Protocol 2: Ex Vivo IFN-γ ELISpot Assay
This assay quantifies the number of antigen-specific T cells based on their cytokine production.
-
Preparation: 7-10 days after the final vaccination, euthanize mice and harvest spleens into complete RPMI medium.
-
Cell Isolation: Prepare single-cell suspensions by mechanically dissociating the spleens through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer. Wash and resuspend the splenocytes in complete RPMI.
-
ELISpot Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. Wash and block the plate.
-
Cell Plating and Stimulation:
-
Plate splenocytes at a density of 2x10⁵ to 5x10⁵ cells/well.
-
Add the stimulating peptide (e.g., native this compound peptide) at a final concentration of 1-10 µg/mL.
-
Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Development:
-
Wash the plates to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase (ALP).
-
Add the substrate (e.g., BCIP/NBT) and allow spots to develop.
-
Stop the reaction by washing with water.
-
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Visualizations: Workflows and Pathways
Caption: Workflow for testing the in vivo efficacy of an this compound peptide vaccine.
References
- 1. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Designing consensus immunogens to break tolerance to self-antigens for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming self-tolerance to tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving Antigenic Peptide Vaccines for Cancer Immunotherapy Using a Dominant Tumor-specific T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer Immunotherapy and Breaking Immune Tolerance-New Approaches to an Old Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CTLA-4 blockade enhances the CTL responses to the p53 self-tumor antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Self-tolerance and its loss - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Break of neonatal Th1 tolerance and exacerbation of experimental allergic encephalomyelitis by interference with B7 costimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intrinsic and extrinsic control of peripheral T-cell tolerance by costimulatory molecules of the CD28/ B7 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Using Combination therapy to overcome diverse challenges of Immune Checkpoint Inhibitors treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combination therapy strategies for improving PD-1 blockade efficacy: a new era in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PD-1/PD-L1 Blockade: Have We Found the Key to Unleash the Antitumor Immune Response? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AH1 Peptide Concentration for T Cell Stimulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing AH1 peptide concentration for T cell stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it used for T cell stimulation?
The this compound peptide (SPSYVYHQF) is an immunodominant H-2Ld-restricted cytotoxic T lymphocyte (CTL) epitope derived from the gp70 envelope protein of the murine leukemia virus.[1][2] It is commonly expressed by the CT26 murine colon carcinoma cell line, making it a key target for studying anti-tumor T cell responses in this widely used cancer model.[3] Researchers use the this compound peptide to stimulate and expand this compound-specific CD8+ T cells in vitro and in vivo to evaluate the efficacy of cancer immunotherapies.
Q2: What is a typical starting concentration for this compound peptide in a T cell stimulation assay?
Based on published literature, a common starting concentration for individual peptides in T cell stimulation assays ranges from 1 µM to 10 µM.[4][5] For initial experiments, a concentration of 10 µg/ml of this compound peptide is often used for stimulating T cell cultures.[3] However, the optimal concentration can vary depending on the specific experimental conditions, including the T cell source (e.g., clone, splenocytes, tumor-infiltrating lymphocytes) and the assay being performed (e.g., IFN-γ production, proliferation, cytotoxicity).[3][6]
Q3: How long should I incubate T cells with the this compound peptide?
The incubation time for T cell stimulation with the this compound peptide depends on the specific downstream application. For intracellular cytokine staining to detect IFN-γ production, a short incubation of 5-6 hours is typically recommended.[7] For proliferation assays, a longer incubation period of 24 to 48 hours is common, with 3H-thymidine often added after 24 hours for the final 24 hours of culture.[3] For generating peptide-specific CD8+ T cell lines, an initial stimulation on Day 0 is followed by subsequent restimulation cycles.[4]
Q4: What are appropriate positive and negative controls for an this compound peptide stimulation experiment?
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Positive Controls:
-
A known potent T cell stimulus like anti-CD3/anti-CD28 beads or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin can be used to ensure the T cells are viable and capable of responding.[7]
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For antigen-specific positive controls, a well-characterized peptide pool known to elicit responses in the specific mouse strain, such as a CEF peptide pool for human PBMCs, can be adapted for murine systems if available.[7]
-
-
Negative Controls:
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An irrelevant peptide with a similar length and composition that does not bind to the H-2Ld MHC molecule should be used to control for non-specific T cell activation.[3]
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A "no peptide" control where T cells are cultured under the same conditions without the addition of the this compound peptide is essential to establish the baseline level of T cell activation.[8]
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A DMSO-only control is crucial if DMSO is used to dissolve the peptide, to account for any solvent-induced effects. The final DMSO concentration should ideally be below 0.1% to avoid toxicity.[7][9]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no T cell response to this compound peptide stimulation. | Suboptimal peptide concentration. | Perform a dose-response titration of the this compound peptide to determine the optimal concentration for your specific T cells and assay. Concentrations ranging from 1 pM to 100 µM have been tested in various studies.[3][10] |
| Low avidity of T cells for the native this compound peptide. | The endogenous T cell repertoire may have low avidity for the self-antigen this compound. Consider using higher-affinity mimotopes of this compound, which have been shown to elicit more robust T cell responses.[3][6] | |
| Poor T cell viability or function. | Check T cell viability using a method like Trypan Blue exclusion. Include a potent positive control (e.g., anti-CD3/CD28 beads) to confirm the T cells are capable of activation. | |
| Issues with antigen-presenting cells (APCs). | Ensure a sufficient number of healthy APCs (e.g., irradiated splenocytes) are present to effectively present the this compound peptide to the T cells.[6] | |
| High background T cell activation in negative controls. | Contamination of cell cultures. | Maintain sterile cell culture techniques to prevent microbial contamination, which can lead to non-specific T cell activation. |
| Peptide stock contamination or degradation. | Ensure the purity of the synthesized this compound peptide. Store peptide stocks according to the manufacturer's instructions, typically at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[9] | |
| High concentration of DMSO in the culture. | Ensure the final concentration of DMSO used to dissolve the peptide is not toxic to the cells. A final concentration below 1% (v/v) is generally recommended.[7] | |
| Inconsistent results between experiments. | Variability in experimental setup. | Standardize all experimental parameters, including cell numbers, peptide concentrations, incubation times, and media formulations. |
| Donor-to-donor variability. | T cell responses can vary significantly between individual mice.[7] Use a sufficient number of animals per group to account for biological variability. | |
| Peptide quality. | Use high-quality, purified peptides. Variations in peptide synthesis and purity can affect experimental outcomes. |
Experimental Protocols
Protocol 1: In Vitro T Cell Stimulation for IFN-γ Production Assay
-
Cell Preparation:
-
Isolate splenocytes or tumor-infiltrating lymphocytes (TILs) from BALB/c mice previously immunized or bearing CT26 tumors.
-
Prepare a single-cell suspension and count viable cells.
-
-
Peptide Stimulation:
-
Plate 1 x 10^6 cells per well in a 96-well U-bottom plate.
-
Prepare a dilution series of the this compound peptide (e.g., ranging from 0.01 µM to 10 µM). Also, prepare positive (e.g., anti-CD3/CD28) and negative (irrelevant peptide, no peptide) controls.
-
Add the diluted peptides to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Detection of IFN-γ:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[6]
-
Protocol 2: T Cell Proliferation Assay using ³H-Thymidine Incorporation
-
Cell Culture and Stimulation:
-
³H-Thymidine Labeling:
-
After 24 hours, add 1 µCi of ³H-thymidine to each well.
-
Incubate for an additional 24 hours.[3]
-
-
Measurement of Proliferation:
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of ³H-thymidine using a scintillation counter. The amount of incorporated radioactivity is proportional to the degree of T cell proliferation.
-
Quantitative Data Summary
Table 1: this compound Peptide Concentrations for T Cell Stimulation
| Application | Peptide Concentration | Cell Type | Incubation Time | Readout | Reference |
| IFN-γ Production | Graded concentrations | CD8+ TILs | 5 hours | Intracellular IFN-γ | [3] |
| IFN-γ Production | Increasing concentrations | T cell clone | 24 hours | IFN-γ ELISA | [3] |
| T Cell Proliferation | Increasing concentrations | T cell clone | 48 hours | ³H-thymidine incorporation | [3] |
| Ex vivo stimulation | 100 µM | Splenocytes | 5 hours | Intracellular IFN-γ | [10] |
| In vitro T cell line generation | 10 µM | PBMCs | Initial stimulation | T cell expansion | [4] |
Visualizations
Caption: Workflow for optimizing this compound peptide concentration for T cell stimulation.
Caption: MHC Class I presentation of this compound peptide to a CD8+ T cell.
References
- 1. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AH1 Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent tumor rejection in AH1 models, particularly when using the CT26 murine colon carcinoma cell line.
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in experimental outcomes.
| Issue ID | Question | Possible Causes and Troubleshooting Steps |
| This compound-TR-01 | Why am I observing inconsistent tumor growth rates between mice in the same experimental group? | 1. Cell Line Viability and Passage Number: - Cause: High passage number can lead to altered growth characteristics and immunogenicity. Cell viability at the time of injection is critical.[1][2]- Troubleshooting: - Use low-passage CT26 cells (ideally <10 passages from a validated source like ATCC). - Regularly perform cell line authentication. - Ensure cell viability is >95% at the time of injection. - Thaw a new vial of cells after a defined number of passages.[3]2. Tumor Cell Preparation and Injection Technique: - Cause: Clumping of cells, incorrect injection volume, or subcutaneous injection depth can lead to variable tumor take and growth.[4][5]- Troubleshooting: - Prepare a single-cell suspension by passing cells through a cell strainer before injection.[3] - Inject a consistent volume and number of cells for all mice.[6] - Ensure a consistent subcutaneous injection technique to minimize variability in the tumor microenvironment.[7] - Consider using Matrigel to provide a more consistent initial growth environment, but be aware it can influence tumor growth.[4][5]3. Mouse Strain and Age: - Cause: Genetic drift within BALB/c substrains and age-related changes in the immune system can affect tumor growth and immune response.[8]- Troubleshooting: - Source mice from a reliable vendor and specify the substrain. - Use age-matched mice within an experiment (typically 6-8 weeks old).[9] - Be aware that GP70 expression, the protein from which this compound is derived, can increase with age, potentially altering tolerance.[8] |
| This compound-TR-02 | Why is there a high variability in tumor rejection following adoptive T cell therapy (ACT)? | 1. T Cell Quality and Viability: - Cause: The phenotype, activation state, and viability of transferred T cells are critical for their in vivo persistence and anti-tumor activity.[10][11]- Troubleshooting: - Assess the phenotype of your expanded this compound-specific T cells. A less differentiated, memory-like phenotype may persist longer in vivo.[11] - Ensure high viability of T cells before injection. - Optimize T cell expansion protocols to maintain a desirable phenotype.[11]2. T Cell Dose and Administration: - Cause: Insufficient numbers of functional T cells reaching the tumor site can lead to incomplete rejection.[10][12]- Troubleshooting: - Perform a dose-titration experiment to determine the optimal number of T cells for your model. - Ensure consistent intravenous or intraperitoneal injection of T cells.3. Host Immune Status: - Cause: The host immune system can impact the persistence and function of adoptively transferred T cells.[13]- Troubleshooting: - Consider the use of lymphodepletion protocols before T cell transfer to enhance their engraftment and function, but be aware of the associated toxicities. |
| This compound-TR-03 | Why are my this compound peptide vaccination experiments yielding inconsistent protection against tumor challenge? | 1. Vaccine Formulation and Administration: - Cause: The choice of adjuvant, peptide dose, and route of administration can significantly impact the resulting immune response.[14][15]- Troubleshooting: - Ensure the peptide and adjuvant are properly emulsified or mixed. - Use a consistent vaccination schedule and route (e.g., subcutaneous).[15] - Titrate the peptide and adjuvant concentrations to find the optimal immunogenic dose.[16]2. Pre-existing Immunity and Tolerance: - Cause: As this compound is a self-antigen, pre-existing tolerance can dampen the vaccine-induced immune response, especially in older mice.[8]- Troubleshooting: - Use younger mice for vaccination studies to minimize the effects of age-related increases in GP70 expression.[8] - Consider using variant this compound peptides that can break tolerance and elicit a more robust cross-reactive T cell response.[8] |
| This compound-TR-04 | Why do my tumors initially respond to therapy but then relapse? | 1. Insufficient T Cell Persistence: - Cause: Adoptively transferred T cells may fail to persist and form a long-lasting memory response, allowing tumor escape.[10]- Troubleshooting: - Co-administer cytokines like IL-2 to support T cell survival, but be mindful of potential toxicity.[13] - Genetically engineer T cells to enhance their persistence (e.g., by knocking out inhibitory receptors like PD-1).[17]2. Tumor Immune Evasion: - Cause: Tumors can upregulate inhibitory ligands (e.g., PD-L1) or create an immunosuppressive microenvironment that inhibits T cell function.[18]- Troubleshooting: - Combine ACT or vaccination with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4).[18] - Analyze the tumor microenvironment for changes in immunosuppressive cell populations (e.g., regulatory T cells, myeloid-derived suppressor cells).[19] |
Frequently Asked Questions (FAQs)
Q1: What is the this compound antigen?
A1: The this compound antigen is an immunodominant peptide derived from the envelope glycoprotein (B1211001) 70 (gp70) of an endogenous murine leukemia virus.[12][20] It is expressed by several BALB/c-derived tumor cell lines, including the CT26 colon carcinoma, making it a common target for immunotherapy studies in this strain.[20][21]
Q2: Which mouse strain is appropriate for this compound tumor models?
A2: BALB/c mice are the appropriate strain for this compound tumor models, as the this compound peptide is presented by the H-2Ld MHC class I molecule expressed in these mice.[12]
Q3: What are the characteristics of the CT26 cell line?
A3: CT26 is a murine colon carcinoma cell line derived from a BALB/c mouse.[1] It is known for its high tumorigenicity and its ability to metastasize.[2] The CT26.WT clone is widely used in immunotherapy research due to its expression of the this compound antigen.[22]
Q4: Can this compound-based therapies lead to complete tumor rejection?
A4: While therapies targeting this compound, such as adoptive T cell transfer and peptide vaccines, can significantly inhibit tumor growth, they often fail to induce complete and durable tumor regression when used as a monotherapy.[10][12] This is often attributed to factors like poor in vivo persistence of T cells and the immunosuppressive tumor microenvironment.[10]
Q5: How can I confirm that the immune response in my model is specific to this compound?
A5: You can use techniques like ELISpot or intracellular cytokine staining with this compound peptide stimulation to quantify the frequency of this compound-specific T cells in the spleen, lymph nodes, or tumor. You can also use this compound-MHC tetramers for direct visualization of this compound-specific CD8+ T cells by flow cytometry.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound-Specific T Cells Against Various Murine Tumor Cell Lines
| Target Cell Line | H-2 Haplotype | This compound (gp70) Expression | % Lysis by this compound-Specific T Cells (24h, 1:1 E:T ratio) |
| CT26 | H-2d | Positive | ~95% |
| WEHI-164 | H-2d | Positive | ~90% |
| C51 | H-2d | Positive | ~85% |
| F1F | H-2d | Negative | ~5% |
| Data synthesized from literature to illustrate differential cytotoxicity. Actual values may vary between experiments.[12] |
Table 2: Example of Tumor Growth Variation in a CT26 Model
| Mouse ID | Treatment | Tumor Volume (mm³) Day 14 | Outcome |
| 1 | Control | 1250 | Progressive Disease |
| 2 | Control | 1400 | Progressive Disease |
| 3 | Control | 1100 | Progressive Disease |
| 4 | This compound-ACT | 250 | Partial Response |
| 5 | This compound-ACT | 800 | Minimal Response |
| 6 | This compound-ACT | 150 | Good Response |
| Illustrative data demonstrating typical variability in treatment response.[23] |
Experimental Protocols
Protocol 1: Subcutaneous Implantation of CT26 Tumor Cells
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Cell Culture: Culture CT26.WT cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[2] Maintain cells in a 37°C, 5% CO2 incubator.[3]
-
Cell Preparation:
-
On the day of injection, harvest cells that are in the exponential growth phase (70-80% confluency).
-
Wash the cells with sterile PBS and detach them using a brief trypsin-EDTA treatment.[3]
-
Resuspend the cells in serum-free RPMI-1640 or PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Centrifuge the cell suspension and resuspend the pellet in cold, sterile PBS to the desired concentration (e.g., 5 x 10^6 cells/mL for a 5 x 10^5 cell injection in 100 µL).[7]
-
Keep the cell suspension on ice until injection.[5]
-
-
Tumor Implantation:
-
Use 6-8 week old female BALB/c mice.[9]
-
Shave the right flank of the mouse and sterilize the area with an alcohol wipe.
-
Using a 27-gauge needle and a 1 mL syringe, draw up 100 µL of the cell suspension.
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Inject the 100 µL of cell suspension, creating a small bleb under the skin.
-
Monitor the mice for tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[7]
-
Protocol 2: Adoptive Transfer of this compound-Specific T Cells
-
Isolation of this compound-Specific T Cells:
-
Isolate splenocytes from a BALB/c mouse that has been previously immunized with an this compound peptide vaccine or from a tumor-bearing mouse.
-
Enrich for CD8+ T cells using magnetic bead separation.
-
Isolate this compound-specific CD8+ T cells using MHC-I tetramers loaded with the this compound peptide and flow cytometry-based sorting or magnetic beads.
-
-
Ex Vivo Expansion:
-
Culture the isolated this compound-specific T cells in complete RPMI-1640 medium supplemented with high-dose IL-2.
-
Stimulate the T cells with anti-CD3/CD28 beads to promote proliferation.[11]
-
Expand the cells for 7-14 days, monitoring their proliferation and phenotype.
-
-
Adoptive Transfer:
-
Harvest the expanded T cells and wash them with sterile PBS.
-
Resuspend the T cells in sterile PBS at the desired concentration for injection.
-
Inject the T cells (e.g., 1 x 10^7 cells in 200 µL) intravenously via the tail vein into tumor-bearing recipient mice.
-
Monitor tumor growth and mouse health status.
-
Visualizations
Signaling and Workflow Diagrams
References
- 1. CT26 Cells [cytion.com]
- 2. CT26 Cells | Applied Biological Materials Inc. [abmgood.com]
- 3. In vivo imaging of CT26 mouse tumours by using cmHsp70.1 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. j.skums.ac.ir [j.skums.ac.ir]
- 10. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ex vivo expansion protocol for human tumor specific T cells for adoptive T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adoptive T cell Transfer for Cancer Immunotherapy in the Era of Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term persistence and functionality of adoptively transferred antigen-specific T cells with genetically ablated PD-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Tumor growth limited to subcutaneous site vs tumor growth in pulmonary site exhibit differential effects on systemic immunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CT26.WT Cells [cytion.com]
- 23. Frontiers | Sources of inter-individual variability leading to significant changes in anti-PD-1 and anti-PD-L1 efficacy identified in mouse tumor models using a QSP framework [frontiersin.org]
Technical Support Center: AH1 Peptide Immunization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AH1 peptide immunization. The information is intended for researchers, scientists, and drug development professionals.
Overview
The this compound peptide, derived from the gp70 envelope protein of the murine leukemia virus, is a well-known tumor-associated antigen in BALB/c mice and is frequently used in preclinical cancer immunotherapy models. While the primary focus of this compound peptide immunization is to elicit a potent on-target anti-tumor T cell response, it is crucial to monitor for potential off-target effects.
Based on current scientific literature, significant off-target toxicities specifically attributed to this compound peptide immunization are not widely reported. The main challenge often lies in overcoming immunological tolerance to this self-antigen to induce a robust therapeutic effect. However, as with any immunotherapy targeting self-antigens, the potential for off-target effects, such as autoimmunity, should be proactively investigated. This guide provides a framework for monitoring and troubleshooting these potential effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound peptide immunization?
While specific off-target effects for this compound are not well-documented, potential risks associated with peptide-based cancer vaccines targeting self-antigens include:
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Autoimmunity: The induction of T cells that cross-react with self-antigens expressed in healthy tissues. This is a primary theoretical concern for any immunotherapy targeting self-antigens.[1][2][3]
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Cytokine Release Syndrome (CRS): Although more commonly associated with cell-based therapies, high levels of T cell activation could potentially lead to a systemic inflammatory response due to the release of pro-inflammatory cytokines.[4][5]
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Injection site reactions: Local inflammation at the injection site is a common adverse event for many vaccines.[6]
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On-target, off-tumor toxicities: T cells targeting this compound could attack healthy tissues that may express low levels of the gp70 antigen.
Q2: How can I assess the risk of autoimmunity in my this compound peptide immunization experiments?
Proactive assessment of autoimmunity is critical. This can be achieved through a combination of in vivo and ex vivo assays:
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Histopathological analysis: Examination of tissues from immunized animals for signs of immune cell infiltration and tissue damage.
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Monitoring for clinical signs of autoimmunity: Regular observation of animals for signs of autoimmune disease, such as weight loss, ruffled fur, or organ-specific symptoms.
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Ex vivo T cell reactivity assays: Testing T cells from immunized animals for reactivity against a panel of self-antigens or tissue extracts.
Q3: What is T cell tolerance to this compound, and how does it impact off-target effects?
T cell tolerance is a mechanism that prevents the immune system from attacking the body's own tissues. Since this compound is a self-antigen, many this compound-reactive T cells are deleted or rendered non-functional during T cell development.[7] This tolerance can make it difficult to induce a strong anti-tumor response. While this tolerance reduces the risk of autoimmunity, breaking it to achieve an anti-tumor effect could theoretically increase the risk of off-target effects.
Troubleshooting Guides
Scenario 1: Unexpected Toxicity or Morbidity in Immunized Animals
Problem: Animals show signs of distress (e.g., weight loss, lethargy, ruffled fur) following this compound peptide immunization.
| Possible Cause | Troubleshooting Step |
| Cytokine Release Syndrome (CRS) | 1. Collect serum samples and perform a cytokine multiplex assay (e.g., Luminex) to measure levels of pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-6, and IL-2. 2. Reduce the vaccine dose or frequency. 3. Consider a different adjuvant that may induce a less inflammatory response. |
| Autoimmunity | 1. Perform a comprehensive necropsy and histopathological analysis of all major organs to look for immune cell infiltration and tissue damage. 2. Isolate splenocytes and perform an ELISpot or intracellular cytokine staining assay to test for reactivity against a panel of self-antigens. |
| Adjuvant-related toxicity | 1. Include a control group that receives only the adjuvant to differentiate between peptide-specific and adjuvant-specific toxicity. 2. Titrate the dose of the adjuvant. |
Scenario 2: Lack of On-Target Anti-Tumor Response
Problem: this compound peptide immunization does not lead to a significant anti-tumor effect.
| Possible Cause | Troubleshooting Step |
| T cell tolerance | 1. Use a modified this compound peptide (heteroclitic peptide) with increased affinity for MHC to more effectively activate T cells. 2. Combine the peptide vaccine with a checkpoint inhibitor (e.g., anti-PD-1, anti-CTLA-4) to overcome T cell exhaustion. 3. Deplete regulatory T cells (Tregs) prior to vaccination. |
| Poor immunogenicity of the peptide | 1. Use a potent adjuvant (e.g., CpG, Poly I:C). 2. Optimize the vaccination route and schedule. |
| Suboptimal T cell activation | 1. Analyze the phenotype of this compound-specific T cells by flow cytometry for markers of activation (e.g., CD44, CD69) and exhaustion (e.g., PD-1, TIM-3). |
Experimental Protocols
Protocol 1: Assessment of Autoimmunity by Histopathology
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Tissue Collection: At the experimental endpoint, euthanize animals and collect major organs (e.g., liver, lung, kidney, heart, spleen, pancreas, and skin).
-
Fixation: Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
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Staining: Stain sections with Hematoxylin and Eosin (H&E).
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Analysis: A board-certified veterinary pathologist should examine the slides for evidence of immune cell infiltration, inflammation, and tissue damage.
Protocol 2: Cytokine Release Assay
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Sample Collection: Collect blood from immunized and control animals at various time points post-vaccination. Process blood to obtain serum and store at -80°C.
-
Cytokine Measurement: Thaw serum samples on ice. Use a multiplex bead-based immunoassay (e.g., Luminex) or an ELISA array to simultaneously measure the concentration of multiple cytokines, including IFN-γ, TNF-α, IL-2, IL-6, IL-10, and MCP-1.
-
Data Analysis: Compare cytokine concentrations between vaccinated and control groups. A significant increase in pro-inflammatory cytokines may indicate a systemic inflammatory response.
Protocol 3: Ex Vivo T Cell Reactivity Assay (ELISpot)
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Cell Preparation: Isolate splenocytes from immunized and control mice.
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Assay Setup: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody. Add 2x10^5 splenocytes per well.
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Stimulation: Stimulate cells with the this compound peptide (positive control), an irrelevant peptide (negative control), and a panel of self-antigens or tissue lysates for 18-24 hours.
-
Development: Wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate and a substrate to visualize the spots.
-
Analysis: Count the number of spots per well using an ELISpot reader. A significant number of spots in response to self-antigens may indicate off-target reactivity.
Visualizations
Caption: Experimental workflow for assessing off-target effects of this compound peptide immunization.
Caption: Troubleshooting workflow for unexpected toxicity in this compound immunization studies.
Caption: Simplified signaling pathway of this compound peptide presentation and T cell activation.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Effective antitumor peptide vaccines can induce severe autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine profile of anti-spike CD4+T cells predicts humoral and CD8+T cell responses after anti-SARS-CoV-2 mRNA vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of autoimmune disease after vaccination with autoreactive T cells that express Qa-1 peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
AH1 Peptide Synthesis and Purity: Technical Support Center
Welcome to the technical support center for AH1 peptide synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is its purity important?
A1: The this compound peptide is an immunodominant, H-2Ld-restricted antigen derived from the gp70 retroviral protein, commonly used in cancer immunotherapy research, particularly in models involving the CT26 colon carcinoma.[1] High purity is critical because impurities such as truncated sequences, deletion sequences, or by-products from protecting groups can lead to inaccurate results in immunological assays, cause unwanted side effects in vivo, or interfere with quantitative analyses like receptor-ligand interaction studies.[2][3]
Q2: What are the most common challenges in synthesizing the this compound peptide?
A2: The primary challenges are similar to those for many custom peptides and include:
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Aggregation: Hydrophobic residues within the peptide sequence can lead to aggregation during synthesis, resulting in incomplete reactions and low yields.[4]
-
Difficult Sequences: Repetitive amino acid sequences or the presence of certain residues can hinder coupling efficiency.[4][5]
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Side Reactions: Incomplete deprotection, racemization of amino acids, and other chemical side reactions can generate a heterogeneous mixture of peptide products.[6][7]
Q3: What purity level should I aim for with my synthesized this compound peptide?
A3: The required purity level depends directly on the intended application. The following table summarizes general guidelines for peptide purity. For sensitive applications like in vivo studies or quantitative bioassays, a purity of >95% is highly recommended.[2][8][9]
| Purity Level | Recommended Applications |
| >98% | Clinical trials, crystallography, structure-activity relationship (SAR) studies.[9] |
| >95% | Quantitative in vitro bioassays, NMR studies, quantitative receptor-ligand interaction studies, animal studies.[2][9] |
| >85% | In vitro bioassays, epitope mapping, phosphorylation studies, producing polyclonal antibodies.[2][9] |
| >75% | ELISA testing, peptide arrays, generating polyclonal antibodies.[2][9] |
| Crude | Initial non-sensitive screening, sequence optimization.[2] |
Troubleshooting Guide
This guide addresses specific problems you may encounter during the this compound peptide synthesis and purification workflow.
Q4: My crude peptide yield after synthesis and cleavage is very low. What could be the cause?
A4: Low yield of the crude product often points to issues during the solid-phase peptide synthesis (SPPS) process.
-
Problem: Inefficient coupling reactions between amino acids. This is often caused by peptide aggregation on the resin or steric hindrance from difficult amino acid sequences.[4][5]
-
Solution:
-
Optimize Coupling Method: Switch to more efficient coupling reagents like HATU or HCTU.[6] Consider a "double-coupling" strategy where the coupling step is performed twice for difficult residues.[6]
-
Modify Sequence: If possible, introduce "difficult sequence" disrupting residues, such as pseudoproline dipeptides, to prevent secondary structure formation and aggregation during synthesis.[4]
-
Change Synthesis Conditions: Using microwave energy can sometimes enhance coupling efficiency and reduce aggregation.[5]
-
Q5: My HPLC chromatogram of the crude peptide shows many unexpected peaks. How do I identify the correct peak?
A5: A complex chromatogram is common for crude peptides. The various peaks represent the target peptide along with impurities like deletion sequences, truncated peptides, and products of side reactions.[3]
-
Problem: Difficulty distinguishing the target this compound peptide from closely related impurities.
-
Solution:
-
Mass Spectrometry (MS) Analysis: Collect the major peaks from an initial analytical HPLC run and analyze each fraction by mass spectrometry.[10] The fraction whose mass matches the calculated molecular weight of the this compound peptide is your target.
-
Optimize HPLC Gradient: A shallow, slow gradient (e.g., increasing acetonitrile (B52724) by 0.5-1% per minute) will provide better resolution between the main peak and impurities that have similar hydrophobicity.[11]
-
Q6: After preparative HPLC, the purity of my this compound peptide is still below 95%. What can I do?
A6: Sub-optimal purity after the first round of purification is a common issue, often caused by co-elution of impurities with the target peptide.
-
Problem: Impurities have very similar retention times to the this compound peptide, making separation difficult in a single HPLC run.
-
Solution:
-
Second Purification Pass: Pool the fractions containing your peptide from the first run, lyophilize, and re-purify using a different or more optimized HPLC method.[10][12]
-
Change Mobile Phase pH: Altering the pH of the mobile phase (if compatible with the stationary phase) can change the ionization state of the peptide and impurities, potentially improving separation.
-
Alternative Chromatography: For very difficult separations, consider alternative methods like ion-exchange chromatography (IEX) in addition to reversed-phase HPLC (RP-HPLC).[13]
-
Q7: My purified this compound peptide shows poor solubility. How can I handle this?
A7: Poor solubility is often linked to aggregation, a known issue for peptides with hydrophobic sequences.[4]
-
Problem: The purified, lyophilized peptide will not dissolve in aqueous buffers for use in experiments.
-
Solution:
-
Test Different Solvents: Try dissolving a small amount of the peptide in solvents like DMSO, DMF, or acetonitrile first, then slowly add this stock solution to your aqueous buffer.
-
Modify pH: Adjusting the pH of the buffer can increase the solubility of peptides containing acidic or basic residues.
-
Incorporate Solubilizing Tags: For future syntheses, consider adding a solubilizing tag, like a short polyethylene (B3416737) glycol (PEG) linker, to improve the overall solubility of the peptide.[4]
-
Q8: My mass spectrometry results show no peak at the expected mass for the this compound peptide. What went wrong?
A8: This can be a frustrating issue pointing to problems from synthesis to analysis.
-
Problem: The target peptide is not present, is below the detection limit, or cannot be properly ionized/detected.
-
Solution:
-
Check Synthesis Steps: Review your synthesis protocol for any errors, such as a missed amino acid coupling or premature cleavage.
-
Analyze Crude Product: Run an MS analysis on the crude product before purification. If the mass is present there, the issue lies with the purification and fraction collection steps.
-
Optimize MS Parameters: Mass spectrometers can have difficulty detecting very small (<500 Da) or very large (>2000 Da) peptides.[14] Ensure your instrument's settings are optimized for the expected mass of the this compound peptide. Also, peptides containing free cysteine residues can be problematic to detect.[14]
-
Visualized Workflows and Logic
The following diagrams illustrate key processes and troubleshooting logic for this compound peptide synthesis and purification.
Key Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of this compound Peptide
This protocol provides a general guideline for purifying crude this compound peptide. Parameters should be optimized for your specific peptide batch and HPLC system.[11][12]
1. Materials and Reagents:
-
Crude, lyophilized this compound peptide.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
0.2 µm syringe filters.
-
Preparative C18 column.
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A/B to ensure complete solubilization.
-
Filter the dissolved sample through a 0.2 µm filter to remove any particulate matter that could clog the column.[12]
3. HPLC Method Development (Analytical Scale):
-
Before scaling up, optimize the separation on an analytical C18 column.[11]
-
Start with a broad scouting gradient (e.g., 5% to 95% Solvent B over 30 minutes) to determine the approximate retention time of the this compound peptide.
-
Based on the scouting run, develop a shallower, optimized gradient around the elution time of the target peptide. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes will provide better resolution.[11]
4. Preparative Purification:
-
Equilibrate the preparative C18 column with the starting conditions of your optimized gradient (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the filtered, crude peptide sample onto the column.
-
Run the optimized gradient and monitor the elution profile at ~214-220 nm.[3]
-
Collect fractions corresponding to the target peptide peak, including the leading and trailing shoulders in separate tubes.[10]
5. Purity Analysis:
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool all fractions that meet the desired purity specification (e.g., >95%).
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.[11]
Protocol 2: Mass Spectrometry (MS) for Peptide Identity and Purity
MS is essential for confirming that the synthesized peptide has the correct molecular weight.
1. Sample Preparation:
-
Dilute a small aliquot of the peptide solution (from a crude sample or a purified HPLC fraction) in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
The final concentration should be in the low micromolar to high nanomolar range, depending on the instrument's sensitivity.
2. Instrumentation and Analysis:
-
Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer. ESI is common for samples from HPLC.
-
Acquire the mass spectrum in positive ion mode. Peptides typically acquire protons to form multiply charged ions ([M+nH]n+) in ESI.
-
Calculate the theoretical average molecular weight of the this compound peptide sequence.
-
Deconvolute the resulting spectrum (if using ESI with multiple charge states) to determine the experimental molecular weight of the peptide.
-
Compare the experimental mass to the theoretical mass. A match confirms the identity of the peptide. The presence of other masses indicates impurities.[14][15]
3. Troubleshooting MS Data:
-
No Signal: May indicate the sample is too dilute, the peptide did not ionize well, or there was a synthesis failure.
-
Unexpected Masses: Peaks corresponding to masses lower than the target often represent deletion or truncated sequences. Peaks with specific mass additions may indicate modification of amino acids (e.g., oxidation) or incomplete removal of protecting groups.[15]
-
Broad Peaks: Can be a sign of sample aggregation or the presence of multiple, unresolved species.
References
- 1. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. bachem.com [bachem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. Peptide purity requirements [innovagen.com]
- 9. biocat.com [biocat.com]
- 10. protocols.io [protocols.io]
- 11. peptide.com [peptide.com]
- 12. HPLC Purification of Peptides [protocols.io]
- 13. scispace.com [scispace.com]
- 14. Limitations of mass spectrometry-based peptidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Model Antigens: AH1 vs. OVA Peptide in Immunological Research
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of immunological research, particularly in the realms of cancer immunotherapy and vaccine development, model antigens are indispensable tools. They provide a standardized platform to dissect immune responses, evaluate novel therapeutic strategies, and ultimately pave the way for clinical translation. Among the most widely utilized model antigens are the AH1 peptide, a tumor-associated antigen, and the ovalbumin (OVA) peptide, a foreign protein-derived antigen. This guide provides an objective comparison of their performance as model antigens, supported by experimental data, detailed methodologies, and visual representations of key processes to aid researchers in selecting the optimal antigen for their specific research needs.
At a Glance: Key Differences Between this compound and OVA Peptides
| Feature | This compound Peptide | Ovalbumin (OVA) Peptide |
| Origin | Endogenous retroviral protein gp70 | Chicken egg albumin |
| Antigen Type | Tumor-associated self-antigen | Foreign protein antigen |
| Primary Research Area | Cancer immunology, particularly in murine colon cancer models (CT26) | General immunology, allergy, vaccine development, cancer models |
| MHC Restriction | Primarily H-2Ld (for the immunodominant epitope SPSYVYHQF) in BALB/c mice | H-2Kb for the CD8+ T cell epitope SIINFEKL; I-Ad for the CD4+ T cell epitope OVA323-339 in C57BL/6 mice |
| Immunogenicity | Generally considered a weak antigen, often requiring adjuvants or modified peptide variants to elicit a robust anti-tumor response.[1][2] | Highly immunogenic, capable of inducing strong CD4+ and CD8+ T cell responses.[3][4] |
| Common Mouse Models | BALB/c mice (syngeneic with the CT26 tumor) | C57BL/6 mice (for H-2Kb and I-Ad restricted responses) |
In-Depth Comparison: Performance as Model Antigens
Immunogenicity and T-Cell Activation
The intrinsic immunogenicity of an antigen is a critical factor in its utility as a model. OVA is a potent immunogen, readily processed and presented by antigen-presenting cells (APCs) to stimulate both CD4+ and CD8+ T cells.[3][4] The well-defined OVA epitopes, SIINFEKL (for CD8+ T cells) and OVA323-339 (for CD4+ T cells), are standards in immunological assays.[3][5]
In contrast, this compound is a self-antigen, and T cells recognizing it are subject to central tolerance mechanisms. Consequently, the endogenous T cell repertoire against this compound is often of low affinity, and vaccination with the native this compound peptide alone may not be sufficient to break tolerance and induce a strong anti-tumor response.[1][6] Research has shown that strategies such as using altered peptide ligands (mimotopes) or combining this compound with potent adjuvants are often necessary to enhance its immunogenicity and elicit effective cytotoxic T lymphocyte (CTL) responses.[1]
Quantitative Comparison of T-Cell Responses:
| Parameter | This compound Peptide | OVA Peptide (SIINFEKL) |
| T-Cell Proliferation | Moderate, significantly enhanced with adjuvants or modified peptides. | High, readily induces robust proliferation of cognate T cells. |
| IFN-γ Production (CTLs) | Low to moderate upon stimulation with native peptide; increased with variant peptides.[1] | High, a standard measure of CD8+ T cell activation.[7] |
| In Vivo CTL Killing | Demonstrable, but often requires vaccination with variant peptides or combination therapy for effective tumor cell lysis.[1] | High, widely used to assess CTL cytotoxicity in vivo. |
Application in Cancer Research
The this compound peptide is intrinsically linked to cancer research, being the immunodominant epitope of the CT26 murine colon carcinoma.[6][8] This makes it a highly relevant model for studying T-cell responses to a true tumor-associated antigen in a syngeneic tumor model.[9][10] Studies using this compound can provide insights into the challenges of overcoming immune tolerance to self-antigens expressed by tumors.[11]
Ovalbumin, while not a tumor antigen itself, is extensively used in cancer research through the use of tumor cell lines engineered to express OVA (e.g., B16-OVA, E.G7-OVA).[4][12][13] This system allows researchers to track the fate of antigen-specific T cells in a tumor-bearing host and to evaluate the efficacy of immunotherapies in a setting where the target antigen is well-defined and highly immunogenic.
Experimental Protocols
Peptide Immunization for Induction of CTLs
Objective: To generate antigen-specific cytotoxic T lymphocytes in vivo.
Materials:
-
This compound peptide (SPSYVYHQF) or OVA peptide (SIINFEKL)
-
Adjuvant (e.g., Incomplete Freund's Adjuvant (IFA), Poly(I:C))
-
Syringe and needles
-
Experimental mice (BALB/c for this compound, C57BL/6 for OVA)
Protocol:
-
Prepare the peptide-adjuvant emulsion. For IFA, mix an equal volume of peptide solution (typically 1-2 mg/ml in sterile PBS) with IFA and emulsify by vortexing or sonication until a stable emulsion is formed. For Poly(I:C), mix the peptide with the Poly(I:C) solution.
-
Inject the mice subcutaneously or intraperitoneally with 100-200 µl of the emulsion.
-
Booster immunizations can be given at 7-14 day intervals.
-
Splenocytes can be harvested 7-10 days after the final immunization for analysis of T-cell responses.
In Vitro T-Cell Stimulation and Cytokine Analysis (ELISpot Assay)
Objective: To quantify the frequency of antigen-specific, cytokine-producing T cells.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ antibody
-
Splenocytes from immunized mice
-
This compound or OVA peptide
-
Antigen-presenting cells (e.g., irradiated splenocytes from a naive mouse)
-
Cell culture medium
-
Detection antibody (biotinylated anti-IFN-γ)
-
Streptavidin-HRP
-
Substrate solution
Protocol:
-
Add splenocytes (effector cells) and peptide-pulsed APCs (target cells) to the wells of the pre-coated ELISpot plate.
-
Incubate for 18-24 hours at 37°C.
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash and add streptavidin-HRP.
-
Wash and add the substrate solution to develop spots.
-
Count the spots, where each spot represents a cytokine-producing cell.
Visualizing the Pathways and Processes
Antigen Presentation and T-Cell Activation
Caption: Antigen presentation pathways for this compound and OVA leading to T-cell activation.
Experimental Workflow for Comparing Antigen Immunogenicity
Caption: A typical experimental workflow for comparing the immunogenicity of this compound and OVA peptides.
Conclusion: Choosing the Right Model Antigen
The choice between this compound and OVA as a model antigen should be guided by the specific research question.
Choose this compound when:
-
The research focuses on tumor-associated antigens and the mechanisms of breaking self-tolerance.
-
The study involves the CT26 tumor model or other gp70-expressing tumors.
-
The goal is to evaluate therapies designed to enhance T-cell responses against weakly immunogenic tumor antigens.
Choose OVA when:
-
A strong and reliable immune response is needed as a positive control or for tracking antigen-specific T cells.
-
The research involves fundamental immunology, vaccine adjuvant screening, or proof-of-concept studies for novel immunotherapy platforms.
-
A well-characterized system with defined CD4+ and CD8+ T cell epitopes is required.
Both this compound and OVA peptides are powerful tools in the immunologist's arsenal. Understanding their distinct characteristics and the experimental systems in which they are best utilized is paramount for designing insightful experiments and advancing the field of immunotherapy.
References
- 1. pnas.org [pnas.org]
- 2. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. One moment, please... [chondrex.com]
- 5. invivogen.com [invivogen.com]
- 6. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Transplantable Murine Tumors in the Studies of Peptide Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alginate Particles with Ovalbumin (OVA) Peptide Can Serve as a Carrier and Adjuvant for Immune Therapy in B16-OVA Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
A Head-to-Head Comparison: AH1 Peptide Versus Whole Tumor Lysate Vaccines in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, the choice between a targeted peptide vaccine and a broad-spectrum whole tumor lysate vaccine is a critical decision in the design of cancer immunotherapies. This guide provides an objective comparison of the AH1 peptide vaccine and whole tumor lysate vaccines, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Differences and Mechanisms
The fundamental difference between these two vaccine strategies lies in the antigenic source. The this compound peptide vaccine is a defined, minimalist approach, utilizing a single known immunodominant epitope from the gp70 envelope protein of the murine leukemia virus, which is expressed by tumor cell lines like CT26.[1][2] In contrast, a whole tumor lysate vaccine employs a complex mixture of antigens derived from lysed tumor cells, presenting a broad spectrum of potential targets to the immune system.[3][4]
The this compound peptide, being a specific cytotoxic T lymphocyte (CTL) epitope, is designed to elicit a targeted CD8+ T cell response. This approach relies on the precise identification of a tumor-associated antigen that is crucial for tumor rejection.[1][2] Whole tumor lysate vaccines, on the other hand, can activate both CD4+ helper T cells and CD8+ cytotoxic T cells by providing a diverse array of tumor-associated antigens (TAAs) and neoantigens.[4][5] This broader response may reduce the risk of tumor escape through antigen loss, a common challenge with single-antigen therapies.
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data from preclinical studies, primarily using the CT26 murine colon carcinoma model, to compare the efficacy of this compound peptide and whole tumor lysate vaccines.
Table 1: Prophylactic Vaccine Efficacy
| Vaccine Type | Animal Model | Challenge | Outcome Metric | Result | Reference |
| This compound Peptide + Helper Peptide | BALB/c Mice | CT26 Tumor Cells | Tumor-Free Mice | 89% | [4] |
| Whole Tumor Lysate (A7450 T1 M1) | Mlh1-/- Mice | Spontaneous Tumor | Median Overall Survival | 37 weeks | [6] |
| Whole Tumor Lysate (328) | Mlh1-/- Mice | Spontaneous Tumor | Median Overall Survival | 25 weeks | [6] |
Table 2: Therapeutic Vaccine Efficacy
| Vaccine Type | Animal Model | Tumor Model | Outcome Metric | Result | Reference |
| This compound Peptide + F8-TNF | BALB/c Mice | Established CT26 | Tumor Growth | Significant Inhibition | |
| Whole Tumor Lysate (A7450 T1 M1) | Mlh1-/- Mice | Established Tumors | Median Overall Survival | 11 weeks | [6] |
| Whole Tumor Lysate (328) | Mlh1-/- Mice | Established Tumors | Median Overall Survival | 5 weeks | [6] |
| Whole Tumor Lysate + Polyclonal Ab | BALB/c Mice | 4T1 Breast Cancer | Tumor Growth | Complete Eradication | [7] |
Table 3: Immunological Responses
| Vaccine Type | Assay | Readout | Result | Reference |
| This compound Peptide Variants | ELISpot | IFN-γ producing cells | Increased number of this compound-specific T cells | [8] |
| Whole Tumor Lysate (A7450 T1 M1) | ELISpot | IFN-γ secretion | Reactivity against autologous tumor cells | [6] |
| Whole Tumor Lysate | Flow Cytometry | CD8+ T cells | Increased IFN-γ producing CD8+ T cells | [9] |
| Whole Tumor Lysate | Serum Analysis | IFN-γ levels | Significantly higher serum IFN-γ levels | [7] |
Signaling Pathways and Mechanisms of Action
The immune response to both vaccine types is initiated by antigen-presenting cells (APCs), primarily dendritic cells (DCs). However, the nature of the antigen source dictates the subsequent signaling cascade.
This compound Peptide Vaccine Signaling Pathway
An this compound peptide vaccine, often administered with an adjuvant, is taken up by APCs. The peptide is then presented on MHC class I molecules to CD8+ T cells, leading to their activation, proliferation, and differentiation into cytotoxic T lymphocytes (CTLs) that can directly kill tumor cells expressing the this compound antigen. The inclusion of a helper peptide can also engage CD4+ T cells, which provide crucial help for the CD8+ T cell response.
Caption: this compound Peptide Vaccine Immune Response Pathway
Whole Tumor Lysate Vaccine Signaling Pathway
A whole tumor lysate vaccine provides a diverse range of tumor antigens to APCs. These antigens can be processed and presented on both MHC class I and MHC class II molecules, leading to the activation of both CD8+ and CD4+ T cells. This broad-based activation can result in a polyclonal T cell response targeting multiple tumor antigens, potentially leading to a more durable anti-tumor effect.
References
- 1. Immunological Characterization of Whole Tumour Lysate-Loaded Dendritic Cells for Cancer Immunotherapy | PLOS One [journals.plos.org]
- 2. Immunological Characterization of Whole Tumour Lysate-Loaded Dendritic Cells for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo vaccination with cell line-derived whole tumor lysates: neoantigen quality, not quantity matters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced in vivo anti-tumor efficacy of whole tumor lysate in combination with whole tumor cell-specific polyclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A tumor lysate is an effective vaccine antigen for the stimulation of CD4+ T-cell function and subsequent induction of antitumor immunity mediated by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating AH1-Specific T Cell Cytotoxicity
For researchers, scientists, and drug development professionals, accurately validating the cytotoxic potential of AH1-specific T cells is a critical step in the development of novel cancer immunotherapies. The this compound epitope, derived from the gp70 envelope protein of murine leukemia virus, is a key tumor-associated antigen in murine colon carcinoma models like CT26.[1] This guide provides a comprehensive comparison of commonly used methods to assess this compound-specific T cell cytotoxicity, supported by experimental data and detailed protocols.
Comparison of T Cell Cytotoxicity Assays
Choosing the appropriate assay to measure T cell cytotoxicity depends on various factors, including the specific research question, required sensitivity, throughput needs, and available resources. Below is a summary of key quantitative and qualitative parameters for the most common cytotoxicity assays.
| Assay Type | Principle | Throughput | Sensitivity | Specificity | Cost | Key Advantages | Key Disadvantages |
| Chromium-51 (⁵¹Cr) Release Assay | Measures the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis by cytotoxic T lymphocytes (CTLs).[2] | Low to Medium | Good | Good | High | Considered the "gold standard" for decades, providing a direct measure of cell lysis.[2] | Involves hazardous radioactive materials, has a high spontaneous release rate limiting longer-term assays, and can be less sensitive than newer methods.[1][2] |
| Flow Cytometry-Based Assays | Utilizes fluorescent dyes (e.g., CFSE, 7-AAD) to distinguish between live and dead target cells after co-incubation with effector T cells.[3][4] | Medium to High | High | High | Medium | Allows for multi-parametric analysis, including phenotyping of effector and target cells, and can be more sensitive than chromium release assays.[1][5] | Can be time-consuming, especially for a large number of samples, and requires access to a flow cytometer.[6] |
| Live-Cell Imaging Assays | Real-time monitoring of target cell death using fluorescent probes (e.g., Caspase 3/7 dyes, Propidium Iodide) and automated microscopy.[7][8] | High | Very High | High | High | Provides kinetic data on cytotoxicity, allowing for the observation of dynamic interactions between T cells and target cells.[7][9] | Requires specialized and often expensive imaging equipment and software. |
| Lactate Dehydrogenase (LDH) Release Assay | Measures the activity of the cytosolic enzyme LDH released into the supernatant from damaged cells.[10] | High | Moderate | Moderate | Low | Simple, non-radioactive, and amenable to high-throughput screening.[11] | Can have high background from serum in the culture medium and may not distinguish between apoptosis and necrosis.[12] |
| IFN-γ ELISpot Assay | Quantifies the number of antigen-specific T cells that secrete IFN-γ upon recognition of target cells.[13][14] | High | Very High | High | Medium | Highly sensitive for detecting low-frequency antigen-specific T cells and provides a quantitative measure of T cell activation.[15][16] | An indirect measure of cytotoxicity, as cytokine secretion does not always correlate directly with target cell killing. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.
Flow Cytometry-Based Cytotoxicity Assay for this compound-Specific T Cells
This protocol is adapted from a study validating the in vitro cytotoxicity of expanded this compound-specific CD8+ T cells.[3]
a. Cell Preparation:
-
Target Cells: Culture gp70-expressing murine colon carcinoma cells (e.g., CT26).
-
Effector Cells: Isolate and expand this compound-specific CD8+ T cells from immunized mice using peptide-loaded MHC class I multimers.[3]
b. Cytotoxicity Assay:
-
Co-incubate the expanded this compound-specific T cells with the target tumor cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate.[4]
-
Incubate the co-culture for 24 hours at 37°C.[3]
-
Following incubation, harvest all cells, including adherent cells which can be detached using trypsin.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a viability dye (e.g., 7-AAD) and a fluorescently-labeled anti-CD8a antibody.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8-negative population (tumor cells) and quantifying the percentage of 7-AAD positive (dead) cells.
c. Calculation of Specific Lysis:
-
Percent Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100
-
Experimental Lysis: Percentage of dead target cells in the presence of effector T cells.
-
Spontaneous Lysis: Percentage of dead target cells in the absence of effector T cells.
-
Live-Cell Imaging Cytotoxicity Assay
This protocol provides a general framework for a real-time cytotoxicity assay.
a. Cell Preparation:
-
Target Cells: Seed target cells (e.g., CT26) in a 96-well imaging plate. The cells can be labeled with a fluorescent protein or a live-cell dye for easy identification.
-
Effector Cells: Prepare this compound-specific T cells.
b. Assay Setup:
-
Add a "mix-and-read" reagent that fluorescently labels dead cells (e.g., a caspase 3/7 dye or a membrane-impermeable DNA dye) to the culture medium.[7]
-
Add the effector T cells to the wells containing the target cells at the desired E:T ratios.
-
Place the plate in a live-cell imaging system (e.g., IncuCyte).
c. Data Acquisition and Analysis:
-
Acquire phase-contrast and fluorescent images at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 48 hours).[7]
-
Use the system's software to quantify the number or area of fluorescent (dead) target cells over time.
-
Plot the kinetic data to visualize the rate of T cell-mediated killing.
LDH Release Assay
This protocol outlines the steps for a colorimetric LDH release assay.[11]
a. Assay Setup:
-
Plate target cells in a 96-well plate.
-
Prepare experimental wells with effector T cells at various E:T ratios.
-
Include control wells:
-
Spontaneous LDH Release: Target cells with medium only.
-
Maximum LDH Release: Target cells with a lysis buffer (provided in most commercial kits).[12]
-
Effector Cell Control: Effector cells alone to measure their spontaneous LDH release.
-
-
Incubate the plate for the desired time (e.g., 4-24 hours) at 37°C.
b. Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (substrate and dye) from a commercial kit to each well.[12]
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
c. Calculation of Cytotoxicity:
-
Percent Cytotoxicity = [(
) / (ExperimentalValue−EffectorSpontaneous−TargetSpontaneous )] x 100TargetMaximum−TargetSpontaneous
IFN-γ ELISpot Assay
This protocol describes the basic steps for an IFN-γ ELISpot assay to measure T cell activation.[17]
a. Plate Preparation:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer.
b. Cell Incubation:
-
Add this compound-specific T cells and target cells (or this compound peptide-pulsed antigen-presenting cells) to the wells.
-
Include a positive control (e.g., PMA/Ionomycin) and a negative control (T cells alone).
-
Incubate for 18-24 hours at 37°C.[18]
c. Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash and add streptavidin-alkaline phosphatase (ALP).
-
Wash and add the substrate solution, which will form colored spots where IFN-γ was secreted.
-
Stop the reaction by washing with water.
d. Analysis:
-
Allow the plate to dry.
-
Count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: T Cell-Mediated Cytotoxicity Signaling Pathway.
Caption: Flow Cytometry-Based Cytotoxicity Assay Workflow.
Caption: Live-Cell Imaging Cytotoxicity Assay Workflow.
References
- 1. Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay | PLOS One [journals.plos.org]
- 2. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-cell Assay — TME Scientific [tmescientific.com]
- 5. Clonogenic assays measure leukemia stem cell killing not detectable by chromium release and flow cytometric cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural killer cell cytotoxicity: a methods analysis of 51chromium release versus flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
- 8. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 9. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing Antigen-Specific T Cell Responses Through IFN-γ Enzyme-Linked Immune Absorbent Spot (ELISpot). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 16. CTL ELISPOT Assay and T Cell Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 18. mstechno.co.jp [mstechno.co.jp]
Enhancing Anti-Tumor Immunity: A Comparative Guide to AH1 Peptide Mimotopes
For Researchers, Scientists, and Drug Development Professionals
The development of effective cancer vaccines represents a critical frontier in oncology. A promising strategy involves augmenting the immune response to tumor-associated antigens (TAAs), which are often poorly immunogenic. The AH1 peptide, an immunodominant epitope derived from the gp70 retroviral envelope protein expressed on CT26 murine colon carcinoma cells, is a key model antigen in this field. However, vaccination with the native this compound peptide alone is largely ineffective at inducing a robust anti-tumor response.[1][2][3]
This guide provides a comparative analysis of this compound peptide mimotopes—variants of the native peptide engineered to enhance immunogenicity and elicit a more potent, tumor-clearing T-cell response. We will delve into the performance of various mimotopes, supported by experimental data, and provide detailed protocols for their evaluation.
Comparative Performance of this compound Mimotopes
Mimotopes are designed to improve upon the native this compound peptide (sequence: SPSYVYHQF) by increasing the affinity of the T-cell receptor (TCR) interaction with the peptide-MHC class I complex.[4] However, research indicates that a delicate balance is required, as excessively high affinity can lead to T-cell anergy or deletion, rendering the response non-protective. The most effective mimotopes often possess an intermediate affinity that is higher than the native peptide but not maximal. The following table summarizes the performance of several experimentally validated this compound mimotopes.
| Mimotope ID | Amino Acid Sequence | Key Characteristics & Performance |
| This compound (Wild-Type) | SPSYVYHQF | Poorly immunogenic; elicits few this compound-specific T cells and provides no protection against CT26 tumor challenge.[1] |
| Mimotope 15 | MPKYAYHML | Elicits a high number of this compound-specific T cells, but many are low-avidity, non-cross-reactive, and poorly functional, resulting in only ~20% survival in tumor challenge models.[1][5] |
| Mimotope 39 | GL SYVYHQF | Induces robust, this compound-cross-reactive T-cell responses and provides significant prophylactic and therapeutic protection against CT26 tumor challenge.[3] |
| Mimotope A5 | A PSYVYHQF | Considered a highly protective peptide that elicits a large number of this compound-specific T cells, leading to tumor rejection in a high percentage of mice.[3] |
| 15-AH1 (Prime-Boost) | N/A | A strategy involving priming with Mimotope 15 and boosting with the native this compound peptide. This selects for higher-avidity, more functional T cells, improving anti-tumor immunity compared to either peptide alone.[1][5] |
Key Experimental Protocols
Reproducible and standardized protocols are essential for the evaluation of cancer vaccine candidates. Below are detailed methodologies for the key experiments cited in the comparison of this compound mimotopes.
Prophylactic Peptide Vaccination and Tumor Challenge
This protocol is designed to assess the ability of a mimotope vaccine to prevent tumor establishment.
-
Animal Model: 6- to 8-week-old female BALB/c mice are used, as they are syngeneic with the CT26 tumor cell line.[4]
-
Vaccine Formulation:
-
Peptide: Synthetic mimotope or this compound peptides are dissolved in a suitable buffer (e.g., PBS).
-
Adjuvant: Peptides are often emulsified in an adjuvant to enhance the immune response. A common combination is Incomplete Freund's Adjuvant (IFA). Alternatively, baculovirus-infected insect cells expressing the peptide-MHC complex can be used as a potent cellular vaccine.[6]
-
-
Immunization Schedule:
-
Mice are vaccinated subcutaneously (s.c.) at the base of the tail on day -14 and receive a booster vaccination on day -7.[6] Each vaccination typically consists of 50-100 µg of peptide.
-
-
Tumor Challenge:
-
On day 0, vaccinated mice are challenged by s.c. injection into the flank with a tumorigenic dose of CT26 tumor cells (e.g., 0.5 x 10^5 to 5 x 10^4 cells) suspended in PBS.[4][7]
-
Tumor growth is monitored every 2-3 days using calipers. Tumor volume is calculated using the formula: (length × width^2) / 2.
-
Mice are euthanized when tumors reach a predetermined size (e.g., 100 mm²) or become ulcerated, in accordance with institutional animal care guidelines.[4] Survival is plotted over time.
-
Therapeutic Peptide Vaccination Model
This protocol assesses the vaccine's ability to treat established tumors.
-
Tumor Establishment: Mice are first injected s.c. with CT26 cells as described above.
-
Immunization Schedule:
-
Once tumors are palpable and have reached a specific size (e.g., 30-40 mm³), vaccination is initiated.[7]
-
Mice receive peptide/adjuvant injections on specified days (e.g., day 4 and day 6 post-tumor inoculation).
-
-
Monitoring: Tumor growth and survival are monitored as in the prophylactic model.
Immunological Assays
These assays are used to quantify and characterize the antigen-specific T-cell response.
-
MHC-Tetramer Staining:
-
Prepare single-cell suspensions from spleens or peripheral blood of vaccinated mice.
-
Stain cells with fluorescently labeled H-2Ld tetramers folded with the this compound peptide (SPSYVYHQF) to identify this compound-specific CD8+ T cells.[6]
-
Co-stain with antibodies against CD8 and other cell surface markers (e.g., CD44, KLRG-1).
-
Analyze by flow cytometry to determine the frequency and phenotype of this compound-specific T cells.[5]
-
-
Intracellular Cytokine Staining (ICS) for IFN-γ:
-
Isolate splenocytes from vaccinated mice.
-
Restimulate the cells in vitro for 5-6 hours with the relevant peptide (e.g., this compound or the mimotope) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies against CD8 and intracellular IFN-γ.[6]
-
Analyze by flow cytometry to quantify the percentage of peptide-specific, IFN-γ-producing CD8+ T cells.
-
-
ELISpot Assay:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody.
-
Add splenocytes from vaccinated mice to the wells along with the stimulating peptide.
-
Incubate for 24-48 hours.
-
After incubation, wash the cells away and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate and substrate.
-
Count the resulting spots, where each spot represents a single IFN-γ-secreting cell.
-
Visualizing the Mechanisms of Action
To understand how this compound mimotopes function, it is crucial to visualize the underlying biological pathways and experimental processes. The following diagrams illustrate these concepts.
Caption: MHC Class I antigen presentation pathway for the this compound peptide.
Caption: CD8+ T-cell activation by an this compound mimotope-MHC complex.
Caption: Experimental workflow for evaluating this compound mimotope vaccine efficacy.
Conclusion
The use of this compound peptide mimotopes is a powerful strategy to overcome the poor immunogenicity of the native tumor antigen. Comparative studies demonstrate that while many mimotopes can increase the quantity of this compound-specific T cells, only those that elicit a high-quality, cross-reactive response with sufficient functional avidity are effective at controlling tumor growth. Mimotopes like A5 and 39 have shown significant promise in preclinical models. Furthermore, innovative vaccination strategies, such as the mimotope-prime, native-peptide-boost approach, highlight the potential for further refining these therapies. The detailed protocols and mechanistic diagrams provided in this guide serve as a resource for researchers aiming to design, evaluate, and advance the next generation of peptide-based cancer vaccines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Antigenic Peptide Vaccines for Cancer Immunotherapy Using a Dominant Tumor-specific T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mimotope vaccine efficacy gets a "boost" from native tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Development of Tumor Cell-Based Vaccine with IL-12 Gene Electrotransfer as Adjuvant [mdpi.com]
Validating AH1 as a Tumor Rejection Antigen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating AH1 as a potent tumor rejection antigen. This compound, an immunodominant peptide derived from the gp70 envelope protein of an endogenous murine leukemia virus, is a well-established model antigen for cancer immunotherapy research. Its expression is prevalent in various BALB/c-derived tumor cell lines, such as the CT26 colon carcinoma, while being largely absent in normal tissues, making it an attractive target for therapeutic intervention.[1] This guide summarizes key findings from in vivo and in vitro studies, details experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of this compound-mediated anti-tumor immunity.
Data Presentation: Comparative Performance of this compound-Based Immunotherapies
The following tables summarize quantitative data from various studies, comparing the efficacy of different this compound-based therapeutic strategies.
Table 1: In Vivo Tumor Growth Inhibition by this compound-Specific T Cells and Peptide Vaccines
| Treatment Group | Mouse Model | Tumor Cell Line | Key Findings | Reference |
| Adoptive Cell Transfer (ACT) of this compound-Specific CD8+ T Cells | BALB/c | CT26 (colon carcinoma) | Significant tumor growth retardation compared to control groups (saline or bulk CD8+ T cells). However, complete tumor regression was not achieved.[2][3] | [2][3] |
| BALB/c | WEHI-164 (fibrosarcoma) | Demonstrated tumor growth inhibition, though cures were not observed.[2] | [2] | |
| Vaccination with Native this compound Peptide | BALB/c | CT26 | Poorly immunogenic and did not prevent tumor growth, similar to no vaccination.[4] | [4] |
| Vaccination with Protective this compound Peptide Variants (e.g., A5, F1A5) | BALB/c | CT26 | Elicited significantly more this compound-specific T cells than the native peptide.[4] Protective peptides prevented tumor growth in 60-90% of mice.[4] | [4] |
| Vaccination with Non-Protective this compound Peptide Variants (e.g., 15, WMF) | BALB/c | CT26 | Prevented tumor growth in few or no mice.[4] | [4] |
| Combination Therapy: this compound Peptide Vaccine + F8-TNF | BALB/c | CT26, WEHI-164 | Substantially increased anti-cancer activity compared to this compound peptide alone.[3][5] Led to complete tumor responses in some mice.[3][5] | [3][5] |
Table 2: In Vitro Efficacy of this compound-Specific CD8+ T Cells
| Assay | Target Cells | Effector Cells | Key Findings | Reference |
| Cytotoxicity Assay | CT26, WEHI-164, C51 (this compound-positive) | Expanded this compound-specific CD8+ T cells | Efficiently killed antigen-positive tumor cells.[2] CT26, WEHI-164, and C51 were highly sensitive and almost completely eliminated after 24 hours.[2] | [2] |
| F1F (this compound-negative) | Expanded this compound-specific CD8+ T cells | Spared antigen-negative tumor cells, demonstrating specificity.[2] | [2] | |
| Cytokine Release Assay (IFN-γ and TNF-α) | CT26 | Expanded this compound-specific CD8+ T cells | Produced IFN-γ and TNF-α upon recognition of antigen-positive tumor cells.[2] | [2] |
| F1F | Expanded this compound-specific CD8+ T cells | Did not produce significant levels of IFN-γ and TNF-α.[2] | [2] |
Table 3: Comparison of this compound Native Peptide and Variant Peptides
| Peptide | TCR Affinity | In Vivo Tumor Protection | Induction of this compound-Specific T Cells | Functional Avidity of Elicited T Cells | Reference |
| Native this compound | Low | Poor | Low | Suboptimal | [4][6] |
| Intermediate-Affinity Variants (e.g., 39) | Intermediate | High | High | High (functional) | [6] |
| High-Affinity Variants (e.g., 15) | High | Low/None | High | Low (non-functional in vivo) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Expansion of this compound-Specific CD8+ T Cells for Adoptive Cell Transfer
This protocol describes the isolation and in vitro expansion of this compound-specific CD8+ T cells from tumor-draining lymph nodes (TDLNs) and tumors of CT26-bearing BALB/c mice.
Materials:
-
TDLNs and tumors from CT26-bearing BALB/c mice
-
This compound peptide-loaded MHC class I reversible multimers
-
Magnetic beads coated with anti-CD3 and anti-CD28 antibodies
-
Complete RPMI medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
Recombinant murine IL-2, IL-7, and IL-15
-
Mature, this compound peptide-pulsed dendritic cells (for repetitive stimulation protocol)
Procedure:
-
Isolation of T Cells:
-
Prepare single-cell suspensions from TDLNs and tumors.
-
Isolate this compound-specific CD8+ T cells using peptide-loaded MHC class I reversible multimers according to the manufacturer's instructions.
-
-
T-Cell Activation and Expansion (Method 1: Magnetic Beads):
-
Activate the isolated T cells with magnetic beads coated with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells in complete medium supplemented with recombinant murine IL-2.
-
-
T-Cell Activation and Expansion (Method 2: Repetitive Stimulation with Dendritic Cells):
-
Co-culture the isolated this compound-specific CD8+ T cells with mature, this compound peptide-pulsed dendritic cells.
-
Supplement the culture medium with a cocktail of IL-7 and IL-15 to promote the generation of less differentiated, more persistent T cells.
-
-
Monitoring and Maintenance:
-
Monitor T-cell expansion by counting the cells at regular intervals.
-
Maintain the cell cultures by providing fresh medium and cytokines as needed.
-
In Vivo Tumor Challenge Model
This protocol outlines the procedure for evaluating the efficacy of this compound-based therapies in a syngeneic mouse model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
CT26 colon carcinoma cells
-
Phosphate-buffered saline (PBS)
-
Therapeutic agents (e.g., expanded this compound-specific T cells, peptide vaccines)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of CT26 cells (e.g., 5 x 10^5 cells in 100 µL of PBS) into the flank of each mouse.
-
-
Treatment Administration:
-
For adoptive cell transfer, intravenously inject the expanded this compound-specific T cells at various doses.
-
For vaccine studies, subcutaneously administer the this compound peptide or its variants, often emulsified in an adjuvant.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume at regular intervals using calipers (Volume = 0.5 x length x width^2).
-
Monitor the general health and body weight of the mice.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare the anti-tumor efficacy between different groups.
-
In Vitro Cytotoxicity Assay
This protocol details a flow cytometry-based method to assess the killing capacity of this compound-specific T cells against tumor cells.
Materials:
-
Expanded this compound-specific CD8+ T cells (effector cells)
-
This compound-positive (e.g., CT26) and this compound-negative (e.g., F1F) tumor cells (target cells)
-
Complete RPMI medium
-
Flow cytometer
-
Cell viability dye (e.g., Propidium Iodide or 7-AAD)
-
Antibodies for cell surface markers (e.g., anti-CD8)
Procedure:
-
Co-culture of Effector and Target Cells:
-
Plate the target tumor cells in a 24-well plate and allow them to adhere overnight.
-
Add the expanded this compound-specific CD8+ T cells to the wells at a defined effector-to-target (E:T) ratio (e.g., 1:1).
-
Include control wells with target cells alone.
-
-
Incubation:
-
Incubate the co-culture for a specified period (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Cell Staining and Acquisition:
-
Harvest all cells from the wells.
-
Stain the cells with antibodies against cell surface markers to distinguish between effector and target cells.
-
Add a cell viability dye to identify dead cells.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population and determine the percentage of dead cells in the presence and absence of effector T cells.
-
Calculate the percentage of specific lysis.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes in this compound-mediated tumor rejection and the experimental workflows.
Caption: this compound-mediated CD8+ T cell activation and tumor cell killing.
Caption: Experimental workflows for T-cell expansion and in vivo studies.
References
- 1. Optimum in vitro expansion of human antigen-specific CD8 T cells for adoptive transfer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine therapy - ACIR Journal Articles [acir.org]
- 4. pnas.org [pnas.org]
- 5. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AH1-Based Immunotherapies for Cancer Researchers
A detailed guide for researchers, scientists, and drug development professionals on the performance and methodologies of various immunotherapeutic strategies targeting the AH1 antigen.
The this compound antigen, an immunodominant peptide from the gp70 envelope protein of the murine leukemia virus, has emerged as a critical target in preclinical cancer immunotherapy studies.[1][2] It is endogenously expressed in several BALB/c-derived tumor cell lines, most notably the CT26 colon carcinoma, making it an invaluable tool for evaluating novel cancer treatments in syngeneic mouse models.[1][2] This guide provides a comparative analysis of four major this compound-based immunotherapeutic modalities: peptide vaccines, dendritic cell (DC) vaccines, DNA vaccines, and adoptive T-cell (ACT) therapy. The objective is to offer a clear comparison of their anti-tumor efficacy, supported by experimental data and detailed methodologies to aid in the design and evaluation of future studies.
Performance Comparison of this compound-Based Immunotherapies
The efficacy of different this compound-based immunotherapies can vary significantly based on the therapeutic strategy, experimental setting (prophylactic vs. therapeutic), and specific protocols employed. Below is a summary of reported outcomes for each modality, primarily in the CT26 tumor model.
Table 1: Prophylactic Efficacy of this compound-Based Vaccines
| Immunotherapy Type | Adjuvant/Co-stimulation | Key Efficacy Readout | Mouse Strain/Tumor Model | Source |
| Peptide Vaccine | This compound peptide alone | No protection against tumor challenge | BALB/c / CT26 | [3] |
| Peptide Vaccine | This compound peptide + OVA helper peptide (Th1) | 83% protection | BALB/c / CT26 | [3] |
| Peptide Vaccine | This compound peptide + gp70 helper peptide (p320-333, Th1) | 89% protection | BALB/c / CT26 | [3] |
| DC/Tumor Fusion Vaccine | Semiallogeneic DCs | 100% tumor rejection | BALB/c / CT26CL25 | [4] |
| DC/Tumor Fusion Vaccine | Allogeneic DCs | 100% tumor rejection | BALB/c / CT26CL25 | [4] |
| DC/Tumor Fusion Vaccine | Syngeneic DCs | 75% tumor rejection | BALB/c / CT26CL25 | [4] |
| DNA Vaccine | Electroporation | Significant protection against tumor formation | BALB/c / B16F10-EGFRvIII | [5] |
Table 2: Therapeutic Efficacy of this compound-Based Immunotherapies
| Immunotherapy Type | Treatment Regimen | Key Efficacy Readout | Mouse Strain/Tumor Model | Source |
| Peptide Vaccine | This compound + Helper Peptides | Delayed tumor growth | BALB/c / Established CT26 | [3] |
| DC/Tumor Fusion Vaccine | Semiallogeneic DC/Tumor Hybrids | Significant reduction in pulmonary metastases | BALB/c / CT26CL25 | [4] |
| Adoptive T-Cell Therapy | 5 x 10⁵ this compound-specific T cells (i.v.) | Significant inhibition of tumor growth | BALB/c / Established CT26 | [6] |
| DNA Vaccine + Checkpoint Inhibitor | DNA vaccine + anti-PD-1 | Superior tumor control compared to monotherapy | BALB/c / CT26 | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and replicating immunotherapy studies.
The diagram above illustrates the general mechanism for this compound-based vaccines. The vaccine introduces the this compound antigen, which is taken up by antigen-presenting cells (APCs). APCs process the antigen and present the this compound peptide on MHC Class I molecules. This complex is recognized by naive CD8+ T-cells, leading to their activation, proliferation, and differentiation into cytotoxic T-lymphocytes (CTLs). These CTLs can then identify and eliminate CT26 tumor cells that present the same this compound peptide.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental findings.
CT26 Syngeneic Tumor Model
-
Cell Line: CT26, a murine colorectal carcinoma cell line derived from BALB/c mice.
-
Animal Model: 6-8 week old female BALB/c mice.
-
Tumor Inoculation: CT26 cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS). Mice are subcutaneously injected in the right flank with 1 x 10⁵ to 5 x 10⁵ CT26 cells in a volume of 100 µL.[8]
-
Tumor Monitoring: Tumor growth is monitored by measuring the perpendicular diameters of the tumor with calipers. Tumor volume is calculated using the formula: (length x width²) / 2. Mice are typically euthanized when the tumor volume reaches a predetermined size (e.g., 1000-2000 mm³) or shows signs of ulceration.[6]
-
Survival Studies: Mice are monitored for survival, and the date of euthanasia due to tumor burden is recorded.
This compound Peptide Vaccine Preparation and Administration
-
Peptide: The this compound peptide (SPSYVYHQF) and a T helper peptide (e.g., from ovalbumin: OVA₃₂₃₋₃₃₇) are synthesized.[3]
-
Vaccine Formulation: Peptides are dissolved in a suitable vehicle, such as PBS, and may be emulsified with an adjuvant like incomplete Freund's adjuvant (IFA) to enhance immunogenicity.
-
Administration: For prophylactic studies, mice are typically vaccinated subcutaneously at the base of the tail one to two weeks before tumor cell inoculation. Booster vaccinations may be administered. For therapeutic studies, vaccination occurs after the tumors are established.[3]
Dendritic Cell (DC) Vaccine Preparation and Administration
-
DC Generation: Bone marrow is harvested from the femurs and tibias of BALB/c mice. Bone marrow cells are cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate them into immature DCs.[4]
-
Antigen Loading: Immature DCs are pulsed with the this compound peptide (e.g., 10 µg/mL) for several hours to allow for antigen uptake and presentation.[9]
-
DC Maturation: A maturation stimulus, such as lipopolysaccharide (LPS), is added to the culture to induce DC maturation, characterized by the upregulation of co-stimulatory molecules.
-
Administration: Mature, peptide-pulsed DCs are harvested, washed, and injected subcutaneously or intravenously into mice.
This compound DNA Vaccine Preparation and Administration
-
Plasmid DNA: A plasmid DNA vector encoding the this compound antigen is constructed and purified.
-
Administration: The plasmid DNA (e.g., 50 µg) is injected into the quadriceps muscle of the mice.[10]
-
Electroporation: Immediately following injection, electroporation is applied to the injection site using a specialized device to enhance DNA uptake by muscle cells. Typical parameters involve a series of short electric pulses.[5][11]
Adoptive T-Cell (ACT) Therapy Protocol
-
Generation of this compound-Specific T-cells: Donor mice are vaccinated with an this compound-based vaccine to expand this compound-specific T-cells in vivo.
-
T-cell Isolation: Spleens and lymph nodes are harvested from vaccinated donor mice, and CD8+ T-cells are isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with this compound-tetramers.
-
Ex Vivo Expansion: Isolated this compound-specific T-cells are cultured ex vivo with T-cell growth factors like interleukin-2 (B1167480) (IL-2) and anti-CD3/CD28 antibodies to achieve large numbers of cells for transfer.[12][13]
-
Adoptive Transfer: A therapeutic dose of expanded this compound-specific T-cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) is adoptively transferred into tumor-bearing recipient mice, typically via intravenous injection.[8]
Immune Response Monitoring
-
Enzyme-Linked Immunospot (ELISpot) Assay: This assay is used to quantify the frequency of this compound-specific, cytokine-producing T-cells (e.g., IFN-γ). Splenocytes from treated mice are re-stimulated with the this compound peptide in vitro on an antibody-coated plate. Each spot that forms on the plate represents a single cytokine-secreting cell.
-
In Vivo Cytotoxicity Assay: To assess the cytotoxic function of this compound-specific T-cells in vivo, target cells are labeled with different concentrations of a fluorescent dye (e.g., CFSE). One population is pulsed with the this compound peptide (CFSEhigh), while the control population is not (CFSElow). These two populations are mixed and injected into treated mice. The specific lysis of the peptide-pulsed target cells is then determined by flow cytometry of splenocytes harvested from the recipient mice.
-
Flow Cytometry: This technique is used to phenotype and quantify immune cell populations in the tumor, spleen, and lymph nodes. Staining with this compound-tetramers can directly identify and quantify this compound-specific CD8+ T-cells.
Concluding Remarks
The choice of an this compound-based immunotherapy strategy depends on the specific research question and experimental context. Peptide and DNA vaccines offer the advantage of simplicity in production and administration, with their efficacy significantly enhanced by the inclusion of helper epitopes or advanced delivery systems like electroporation. DC vaccines, while more complex to prepare, provide a potent method for antigen presentation and T-cell activation. Adoptive T-cell therapy represents a powerful approach for delivering a large number of tumor-specific effector cells directly to the host, though the process of generating and expanding these cells is labor-intensive. Combining these strategies, particularly with immune checkpoint inhibitors, holds significant promise for achieving more robust and durable anti-tumor responses. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to advance the field of cancer immunotherapy.
References
- 1. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior anti-tumor protection and therapeutic efficacy of vaccination with allogeneic and semiallogeneic dendritic cell/tumor cell fusion hybrids for murine colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced anti-tumor efficacy of electroporation (EP)-mediated DNA vaccine boosted by allogeneic lymphocytes in pre-established tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA based neoepitope vaccination induces tumor control in syngeneic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular profile of tumor-specific CD8+ T cell hypofunction in a transplantable murine cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neoantigen peptide-pulsed dendritic cell vaccine therapy after surgical treatment of pancreatic cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo electroporation restores the low effectiveness of DNA vaccination against HER-2/neu in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of In Vivo Electroporation Conditions and Delivery of DNA Vaccine Encoding SARS-CoV-2 RBD Using the Determined Protocol | ИНГГ СО РАН [ipgg.sbras.ru]
- 12. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ex vivo expansion protocol for human tumor specific T cells for adoptive T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Indispensable Role of CD8+ T Cells in AH1-Mediated Tumor Rejection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the critical role of CD8+ T cells in the immune response against the AH1 tumor antigen. The this compound antigen, a glycopeptide derived from the envelope protein gp70 of the murine leukemia virus, is a well-established tumor rejection antigen in various cancer models, most notably the CT26 murine colon carcinoma.[1][2] This document objectively compares the anti-tumor efficacy of this compound-specific CD8+ T cells with other potential immune effectors, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of this crucial aspect of cancer immunology.
Data Presentation: Unveiling the Potency of this compound-Specific CD8+ T Cells
The following tables summarize key quantitative data from pivotal studies, highlighting the central role of CD8+ T cells in mediating the this compound-specific anti-tumor response.
| Experiment | Cell Type | Metric | Result | Significance | Reference |
| In Vivo Tumor Growth | This compound-Specific CD8+ T cells | Tumor Volume (mm³) at Day 20 | ~250 mm³ | Significant tumor growth inhibition compared to control. | [3][4] |
| In Vivo Tumor Growth | Control (Saline) | Tumor Volume (mm³) at Day 20 | ~1000 mm³ | Establishes baseline tumor growth without intervention. | [3][4] |
| In Vitro Cytotoxicity | This compound-Specific CD8+ T cells | % Lysis of CT26 (this compound+) cells | >80% | Demonstrates direct and potent killing of this compound-expressing tumor cells. | [3] |
| In Vitro Cytotoxicity | This compound-Specific CD8+ T cells | % Lysis of F1F (this compound-) cells | <10% | Confirms the antigen-specific nature of the cytotoxic activity. | [3] |
| Cytokine Production | This compound-Specific CD8+ T cells | IFNγ and TNFα production upon CT26 co-culture | High | Indicates the secretion of key anti-tumor cytokines. | [3] |
| Cytokine Production | Bulk CD8+ T cells | IFNγ and TNFα production upon CT26 co-culture | Low/Negligible | Highlights the specificity of the cytokine response to the this compound antigen. | [3] |
Comparative Analysis: CD8+ T Cells vs. Other Immune Effectors in the this compound Response
While the anti-tumor immune response is a concerted effort of various immune cell populations, experimental evidence overwhelmingly points to CD8+ T cells as the primary mediators of this compound-specific tumor rejection.
-
CD8+ T Cells: As cytotoxic T lymphocytes (CTLs), CD8+ T cells are uniquely equipped to recognize the this compound peptide presented on MHC class I molecules on the surface of tumor cells and directly induce apoptosis.[5][6] This is achieved through the release of cytotoxic granules containing perforin (B1180081) and granzymes, and through the Fas/FasL pathway.[7][8][9] Studies involving the adoptive transfer of in vitro-expanded this compound-specific CD8+ T cells have consistently demonstrated significant tumor growth inhibition.[3][4][10]
-
CD4+ T Cells: While not the primary cytotoxic effectors in this context, CD4+ "helper" T cells play a crucial supportive role. They can enhance the activation, proliferation, and survival of CD8+ T cells by providing cytokine help (e.g., IL-2) and by licensing antigen-presenting cells (APCs) for more effective CD8+ T cell priming. Although some studies suggest direct anti-tumor functions of CD4+ T cells in other models, their direct cytotoxic contribution to the this compound response appears to be minor compared to that of CD8+ T cells.
-
Natural Killer (NK) Cells: NK cells are part of the innate immune system and can kill tumor cells that have downregulated MHC class I expression, a common immune evasion mechanism.[6] While NK cells can contribute to general anti-tumor immunity, the highly specific nature of the this compound response, which is dependent on MHC class I presentation, underscores the dominant role of CD8+ T cells. In the context of a robust this compound-specific CD8+ T cell response, the role of NK cells is likely secondary.
Experimental Protocols: Methodologies for Interrogating the this compound Response
The following are detailed protocols for key experiments used to confirm the role of CD8+ T cells in the this compound response.
Protocol 1: Adoptive Transfer of this compound-Specific CD8+ T Cells
This protocol outlines the procedure for isolating, expanding, and transferring this compound-specific CD8+ T cells into tumor-bearing mice to assess their in vivo anti-tumor efficacy.
Materials:
-
Tumor-draining lymph nodes (TDLNs) or spleens from CT26 tumor-bearing BALB/c mice
-
This compound-peptide loaded MHC class I tetramers
-
Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) equipment
-
T cell expansion medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics)
-
Recombinant human IL-2
-
Anti-CD3 and anti-CD28 antibodies
-
CT26 tumor-bearing recipient mice (e.g., BALB/c or Rag knockout mice)
Procedure:
-
Isolation of this compound-Specific CD8+ T Cells:
-
Prepare a single-cell suspension from TDLNs or spleens of CT26 tumor-bearing mice.
-
Stain the cells with fluorescently labeled this compound-MHC class I tetramers and anti-CD8 antibodies.
-
Isolate the this compound-tetramer+ CD8+ T cell population using FACS.
-
-
In Vitro Expansion:
-
Culture the isolated this compound-specific CD8+ T cells in T cell expansion medium.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies and supplement the medium with a high concentration of IL-2.
-
Monitor cell expansion over 7-14 days, ensuring the maintenance of a pure population of this compound-specific CD8+ T cells.
-
-
Adoptive Transfer:
-
Harvest the expanded this compound-specific CD8+ T cells and wash them with sterile PBS.
-
Inject a defined number of cells (e.g., 1x10^6 to 1x10^7 cells) intravenously into recipient mice bearing established CT26 tumors.
-
-
Monitoring Tumor Growth:
-
Measure tumor volume at regular intervals using calipers.
-
Monitor the overall health and survival of the mice.
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay quantifies the ability of this compound-specific CD8+ T cells to kill this compound-expressing target tumor cells.
Materials:
-
Expanded this compound-specific CD8+ T cells (effector cells)
-
CT26 (this compound+) and F1F (this compound-) tumor cells (target cells)
-
A fluorescent dye to label target cells (e.g., Calcein AM)
-
A viability dye (e.g., Propidium Iodide or 7-AAD)
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Label the CT26 and F1F target cells with a fluorescent dye according to the manufacturer's instructions.
-
-
Co-culture:
-
Co-culture the labeled target cells with the this compound-specific CD8+ T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate.
-
Include control wells with target cells alone and effector cells alone.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
After incubation, add a viability dye to each well.
-
Acquire the samples on a flow cytometer.
-
Gate on the fluorescently labeled target cell population and quantify the percentage of dead cells (positive for the viability dye).
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100
-
Experimental Lysis: % dead target cells in the presence of effector cells.
-
Spontaneous Lysis: % dead target cells in the absence of effector cells.
-
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships in the study of the this compound response.
References
- 1. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of successful CD8+ T cell adoptive immunotherapy for large established tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Frontiers | Roles of CD4+ T cells as mediators of antitumor immunity [frontiersin.org]
- 8. Natural Killer Cells - Their Role in Tumour Immunosurveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - EBAG9 controls CD8+ T cell memory formation responding to tumor challenge in mice [insight.jci.org]
- 10. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AH1 Peptide Immune Responses in BALB/c and C57BL/6 Mouse Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immune response to the AH1 peptide, a well-characterized tumor-associated antigen, in two commonly used laboratory mouse strains: BALB/c and C57BL/6. The information presented herein is intended to assist researchers in selecting the appropriate mouse model for studies involving the this compound antigen and for the preclinical evaluation of immunotherapies targeting this epitope.
Introduction to the this compound Peptide
The this compound peptide, with the amino acid sequence SPSYVYHQF, is an immunodominant H-2Ld-restricted epitope derived from the envelope glycoprotein (B1211001) 70 (gp70) of the murine leukemia virus (MuLV). This peptide is expressed on the surface of various tumor cell lines, most notably the CT26 colon carcinoma, which is of BALB/c origin. Consequently, the this compound peptide has become a critical tool for studying anti-tumor immunity, particularly the induction of cytotoxic T lymphocyte (CTL) responses.
Strain-Specific Immune Responses to this compound Peptide
The immunogenicity of the this compound peptide is intrinsically linked to the genetic background of the mouse strain, specifically the Major Histocompatibility Complex (MHC) haplotype. This genetic difference is the primary determinant of the stark contrast in the this compound peptide response observed between BALB/c and C57BL/6 mice.
Robust CD8+ T Cell Response in BALB/c Mice
BALB/c mice, which possess the H-2d MHC haplotype, are capable of effectively presenting the this compound peptide via the MHC class I molecule H-2Ld to CD8+ T cells. This leads to a robust and well-documented anti-tumor immune response.
Key Features of the this compound Response in BALB/c Mice:
-
Strong CD8+ T Cell Activation: Immunization of BALB/c mice with the this compound peptide, often in conjunction with an adjuvant or a T helper epitope, elicits a potent this compound-specific CD8+ T cell response.
-
Effective Anti-Tumor Immunity: This CD8+ T cell response can lead to the rejection of established CT26 tumors and provide protective immunity against subsequent tumor challenges.[1]
-
Cytokine Production: this compound-specific T cells in BALB/c mice are characterized by the production of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ), which is a hallmark of a Th1-type immune response.
Table 1: Representative Quantitative Data for this compound Peptide Response in BALB/c Mice
| Parameter | Typical Result | Experimental Assay |
| Frequency of this compound-specific IFN-γ secreting cells | 100-500 Spot Forming Units (SFU) per 10^6 splenocytes | ELISpot |
| Percentage of this compound-tetramer+ CD8+ T cells | 1-5% of total CD8+ T cells in spleen | Flow Cytometry |
| In vivo specific lysis of this compound-pulsed target cells | >80% | In vivo Cytotoxicity Assay |
| Tumor growth inhibition | Significant delay or complete rejection of CT26 tumors | In vivo Tumor Challenge |
Lack of a Significant Response in C57BL/6 Mice
In stark contrast to BALB/c mice, C57BL/6 mice, which have the H-2b MHC haplotype, do not mount a significant immune response to the this compound peptide. This is primarily due to the principle of MHC restriction.
Key Reasons for the Non-responsiveness of C57BL/6 Mice to this compound:
-
MHC Mismatch: The this compound peptide has a high binding affinity for the H-2Ld molecule expressed by BALB/c mice. However, it is not predicted to bind effectively to the H-2Kb or H-2Db molecules of the C57BL/6 strain. Without stable MHC-peptide binding, the peptide cannot be presented to T cells, and an adaptive immune response cannot be initiated.
-
Syngeneic Tumor Model Limitation: The CT26 tumor cell line is syngeneic to BALB/c mice. While these tumor cells can be implanted into C57BL/6 mice, the resulting immune response would be directed against a multitude of BALB/c-specific alloantigens, masking any potential response to the this compound peptide itself. Therefore, studying the specific this compound response in a CT26 model is only relevant in a syngeneic BALB/c host.
Experimental Protocols
Detailed methodologies for key experiments to assess the this compound peptide response are provided below.
In Vivo Immunization and Tumor Challenge
This protocol describes a general procedure for immunizing mice with the this compound peptide and subsequently challenging them with CT26 tumor cells to evaluate protective immunity.
-
Animals: 6-8 week old female BALB/c mice.
-
Peptide and Adjuvant:
-
This compound peptide (SPSYVYHQF) is synthesized to >95% purity.
-
A suitable adjuvant, such as CpG oligodeoxynucleotides or a T helper peptide (e.g., from ovalbumin), is used to enhance the immune response.
-
-
Immunization Procedure:
-
Dissolve the this compound peptide and adjuvant in sterile phosphate-buffered saline (PBS).
-
Emulsify the peptide/adjuvant mixture with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion subcutaneously (s.c.) at the base of the tail.
-
Boost with the same immunization protocol 7-14 days later.
-
-
Tumor Challenge:
-
Culture CT26 cells in appropriate media.
-
Harvest and wash the cells with sterile PBS.
-
7-10 days after the final immunization, inject 1 x 10^5 to 5 x 10^5 CT26 cells s.c. into the flank of the immunized mice and a control group of non-immunized mice.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
IFN-γ ELISpot Assay
This assay quantifies the frequency of this compound-specific, IFN-γ-secreting T cells.
-
Materials:
-
96-well ELISpot plates pre-coated with an anti-mouse IFN-γ capture antibody.
-
Splenocytes from immunized and control mice.
-
This compound peptide.
-
Biotinylated anti-mouse IFN-γ detection antibody.
-
Streptavidin-HRP.
-
Substrate for HRP (e.g., AEC or TMB).
-
-
Procedure:
-
Prepare single-cell suspensions of splenocytes from immunized and control mice.
-
Add 2 x 10^5 to 5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.
-
Stimulate the cells in triplicate wells with:
-
This compound peptide (final concentration of 1-10 µg/mL).
-
An irrelevant peptide as a negative control.
-
A mitogen (e.g., Concanavalin A) as a positive control.
-
Medium alone as a background control.
-
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Wash the wells to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.
-
Wash and add streptavidin-HRP.
-
Wash and add the substrate to develop the spots.
-
Stop the reaction and count the spots using an ELISpot reader.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing T cells at the single-cell level.
-
Materials:
-
Splenocytes from immunized and control mice.
-
This compound peptide.
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies against mouse CD3, CD8, and IFN-γ.
-
Fixation and permeabilization buffers.
-
-
Procedure:
-
Prepare single-cell suspensions of splenocytes.
-
Stimulate 1-2 x 10^6 splenocytes with the this compound peptide (1-10 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours at 37°C. Include unstimulated and positive controls.
-
Wash the cells and stain for surface markers (CD3, CD8) with fluorochrome-conjugated antibodies.
-
Fix the cells using a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody.
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD3+CD8+ T cell population and determining the percentage of IFN-γ+ cells.
-
Visualizations
TCR Signaling Pathway in CD8+ T Cell Activation
The following diagram illustrates the key signaling events initiated upon the recognition of the this compound peptide presented by H-2Ld on an antigen-presenting cell (APC) by the T cell receptor (TCR) of a CD8+ T cell in a BALB/c mouse.
Caption: TCR signaling cascade in CD8+ T cells.
Experimental Workflow for Assessing this compound Peptide Response
This diagram outlines the typical experimental workflow to compare the immunogenicity of the this compound peptide in BALB/c and C57BL/6 mice.
Caption: Workflow for comparing this compound peptide response.
Conclusion
The immune response to the this compound peptide is highly dependent on the MHC haplotype of the mouse strain. BALB/c mice (H-2d) mount a robust, CD8+ T cell-mediated anti-tumor response to the this compound peptide due to its effective presentation by the H-2Ld molecule. In contrast, C57BL/6 mice (H-2b) are largely unresponsive to this peptide due to the lack of appropriate MHC class I binding and presentation. This fundamental difference underscores the critical importance of selecting the appropriate mouse strain for immunological studies and for the preclinical development of peptide-based cancer vaccines and other immunotherapies. For research focused on the this compound antigen, the BALB/c mouse and its syngeneic CT26 tumor model remain the gold standard.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Hazardous Material AH1
The responsible disposal of laboratory materials is paramount for ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for a hazardous substance designated as AH1. The following protocols are based on established best practices for managing hazardous laboratory waste and are designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information.
It is important to note that "this compound" is a designation used here for a model hazardous substance. The specific chemical or biological nature of any hazardous material dictates the precise disposal route. Laboratory personnel must always consult the Safety Data Sheet (SDS) and institutional guidelines for the specific material being handled.
Waste Characterization and Segregation
Proper disposal begins with accurate identification and segregation of waste. Hazardous waste is broadly categorized based on its characteristics. Understanding these categories is the first step in determining the appropriate disposal pathway for this compound.
| Waste Category | Description | Examples | Disposal Considerations |
| Ignitable | Liquids with a flash point less than 140°F, solids that can cause fire through friction, or oxidizers.[1][2] | Ethanol, acetone, xylene, sodium nitrate.[1][2] | Store in a well-ventilated area away from ignition sources. Use approved flammable waste containers. |
| Corrosive | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2] | Hydrochloric acid, nitric acid, sodium hydroxide.[2] | Store in containers made of compatible materials (e.g., plastic is often preferred).[2] Segregate acids from bases. |
| Reactive | Materials that are unstable, react violently with water, or can generate toxic gases.[2] | Sodium metal, potassium cyanide, picric acid.[2] | Store in a stable environment. Do not mix with other chemicals. |
| Toxic | Harmful or fatal when ingested or absorbed. This includes acutely toxic wastes (P-list).[1][2] | Osmium tetroxide, sodium azide, sodium cyanide.[1][2] | Accumulation limits are typically lower for acutely toxic waste.[1][2] |
| Biohazardous | Waste contaminated with potentially infectious biological agents.[3] | Cultures, stocks, human or animal tissues, contaminated labware. | Must be decontaminated before final disposal, often by autoclaving.[3] Use designated biohazard bags and containers.[3] |
Standard Operating Procedure for this compound Disposal
The following is a step-by-step guide for the proper disposal of a hazardous substance, referred to as this compound. This procedure should be adapted based on the specific hazards identified in the substance's Safety Data Sheet (SDS).
Experimental Protocol: Hazardous Waste Disposal
-
Characterization and Segregation:
-
Container Selection and Labeling:
-
Select a waste container that is compatible with this compound and is in good condition, free from leaks or cracks.[6]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5][6]
-
The label must include the full chemical name(s) of the contents (no abbreviations), the hazard characteristics, and the date of accumulation.[6]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[1][2]
-
Keep the waste container closed at all times, except when adding waste.[1][2][6]
-
Adhere to the accumulation limits for your facility. A common limit is a maximum of 55 gallons of hazardous waste or one quart for acutely toxic waste in an SAA.[1][2]
-
-
Waste Pickup and Disposal:
-
Empty Container Management:
-
Empty containers that held hazardous materials must also be managed properly.
-
For most chemicals, triple-rinse the empty container with a suitable solvent.[6] The rinsate must be collected and treated as hazardous waste.[6]
-
After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS office.[1][5]
-
Containers that held acutely toxic waste (P-list) should not be rinsed and must be disposed of as hazardous waste.[1]
-
Visualizing Disposal Workflows
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Workflow for the proper disposal of hazardous substance this compound.
Caption: Decision tree for segregating this compound waste based on hazard characteristics.
References
Essential Safety and Operational Protocols for Handling Avian Influenza A(H1) Viruses
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Avian Influenza A(H1) viruses. Adherence to these procedures is paramount to ensure personal and environmental safety.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is based on a thorough risk assessment of the procedures to be performed. The following table summarizes the recommended PPE for handling Avian Influenza A(H1) viruses in a laboratory setting, categorized by exposure risk.
| Exposure Risk Level | Recommended PPE | Description |
| Low to Medium | NIOSH-Approved Respirator (N95 or higher), Safety Goggles, Disposable Gloves, Lab Coat or Fluid-Resistant Coveralls.[1][2][3] | For routine laboratory procedures with contained materials. A proper seal for the respirator is critical.[4] |
| High | NIOSH-Approved Respirator (N95 or higher), Unvented or Indirectly Vented Safety Goggles, Disposable Gloves (double-gloving may be recommended), Fluid-Resistant or Impermeable Coveralls, Disposable Head/Hair Cover, Disposable Shoe Covers or Boots.[1][2][3] | For procedures with a high likelihood of generating aerosols or splashes, such as sonication, vortexing, or animal inoculation. |
Important Considerations for PPE Usage:
-
Training: All personnel must be trained on the proper donning, doffing, use, and disposal of PPE.[5]
-
Fit Testing: Respirators must be fit-tested to the individual to ensure a proper seal.
-
Hand Hygiene: Thoroughly wash hands with soap and water after removing PPE.[5]
-
Designated Areas: Use separate, clearly marked areas for donning ("clean") and doffing ("dirty") PPE to prevent cross-contamination.[5]
-
Reusable PPE: Any reusable equipment, such as certain boots or face shields, must be decontaminated according to established protocols using an EPA-registered disinfectant with claims against avian influenza.[1]
Operational and Handling Plan
A systematic approach to handling Avian Influenza A(H1) is essential to minimize risk. The following workflow outlines the key procedural steps.
Caption: Workflow for Handling Avian Influenza A(H1)
Experimental Protocols
All work involving live Avian Influenza A(H1) viruses should be conducted in a Biosafety Level 2 (BSL-2) or higher laboratory, as determined by a thorough risk assessment. Key experimental considerations include:
-
Biosafety Cabinet (BSC): All manipulations of infectious materials must be performed within a certified Class II BSC.
-
Centrifugation: Use sealed centrifuge rotors or safety cups to prevent aerosol generation. Load and unload rotors within the BSC.
-
Aerosol-Generating Procedures: Minimize procedures that can create aerosols. If unavoidable, use appropriate containment devices and enhanced respiratory protection.
-
Sharps Safety: Use safety-engineered sharps and establish a sharps disposal policy.
Disposal Plan
Proper disposal of all contaminated materials is critical to prevent the release of the virus into the environment.
-
Waste Segregation: All solid and liquid waste contaminated with Avian Influenza A(H1) must be segregated as biohazardous waste.
-
Decontamination: All contaminated materials, including PPE, labware, and liquid waste, must be decontaminated before disposal.[6] The primary method of decontamination is autoclaving. Chemical disinfection with an appropriate virucidal agent is also an option for surfaces and some equipment.
-
Disposal Methods:
-
Autoclaving: This is the preferred method for most contaminated waste.
-
Incineration: This is a suitable alternative for pathological and animal waste.
-
Landfilling: In some situations, and with prior approval from the landfill operator and relevant authorities, treated waste may be landfilled.[6][7]
-
Composting: For large-scale animal carcass disposal, composting under controlled conditions can effectively inactivate the virus.[8][9]
-
All disposal methods must comply with local, state, and federal regulations for biohazardous waste.[10]
References
- 1. aiha.org [aiha.org]
- 2. Avian Influenza - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 3. aiha.org [aiha.org]
- 4. Selecting Personal Protective Equipment for Avian Influenza A Viruses in the Workplace | Bird Flu | CDC [cdc.gov]
- 5. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 6. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 7. aphis.usda.gov [aphis.usda.gov]
- 8. Composting for Avian Influenza Virus Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cwmi.css.cornell.edu [cwmi.css.cornell.edu]
- 10. Avian Influenza waste - Province of British Columbia [www2.gov.bc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
